6-chloro-2,3-dihydroquinolin-4(1H)-one
Description
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Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYMBVUWQFWVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499808 | |
| Record name | 6-Chloro-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21617-20-9 | |
| Record name | 6-Chloro-2,3-dihydro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21617-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,2,3,4-tetrahydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][3] Its synthetic versatility allows for the creation of large, structurally diverse libraries of derivatives, making it an invaluable tool in the quest for novel therapeutics.[1]
This guide focuses on a specific derivative, 6-chloro-2,3-dihydroquinolin-4(1H)-one . The introduction of a chlorine atom at the 6-position and the saturation of the 2,3-bond significantly alter the electronic and conformational landscape of the parent quinolinone core. These modifications are not trivial; they are deliberate choices made by medicinal chemists to modulate key physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. Understanding these properties is paramount for any researcher aiming to utilize this scaffold in rational drug design. This document serves as a comprehensive technical resource, elucidating the core physicochemical characteristics of 6-chloro-2,3-dihydroquinolin-4(1H)-one and providing the foundational knowledge necessary for its application in drug development.
Section 1: Core Molecular and Structural Attributes
The fundamental identity of 6-chloro-2,3-dihydroquinolin-4(1H)-one is defined by its unique arrangement of atoms and functional groups. The dihydroquinolinone core provides a rigid, bicyclic framework. The key functional groups—a secondary amine, a ketone, and an aryl chloride—are strategically positioned, dictating the molecule's reactivity, polarity, and potential for intermolecular interactions.
| Identifier | Value | Source |
| Chemical Name | 6-Chloro-2,3-dihydroquinolin-4(1H)-one | [4][5] |
| CAS Number | 21617-20-9 | [4][5] |
| Molecular Formula | C₉H₈ClNO | [4][5] |
| Molecular Weight | 181.62 g/mol | [4][5] |
Structural Analysis: The structure combines an electron-rich aromatic ring with a non-aromatic, heterocyclic ring containing two key functional groups.
-
Aryl Chloride: The chlorine atom at the C-6 position is an electron-withdrawing group, which influences the electron density of the benzene ring and can impact metabolic stability and binding interactions.
-
α,β-Unsaturated Amide System (Lactam): The ketone at C-4 and the nitrogen at N-1 create a lactam. This functional group is a hydrogen bond acceptor (C=O) and a hydrogen bond donor (N-H).
-
Saturated Carbons (C2 & C3): The dihydro- prefix indicates saturation at the 2 and 3 positions, lending conformational flexibility to the heterocyclic ring compared to its fully aromatic quinolone counterpart. This flexibility can be crucial for optimal fitting into a biological target's binding pocket.
Section 2: Key Physicochemical Properties
The physicochemical profile of a compound is a critical determinant of its "drug-likeness," influencing everything from solubility and permeability to in vivo efficacy and pharmacokinetic profile.
| Property | Value | Significance in Drug Development | Source |
| Boiling Point | 345.03°C at 760 mmHg | Indicates the compound's volatility. Important for purification (distillation) and formulation stability. | [4] |
| Density | 1.29 g/cm³ | Relates to the compound's packing in the solid state. Useful for formulation and process chemistry calculations. | [4] |
| Melting Point | Not Available | The melting point is a key indicator of purity and lattice energy. The absence of a defined value in some databases suggests it may decompose before melting or requires specific analytical conditions. | [4][6] |
| logP (calculated) | ~2.22 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. A value in this range suggests good membrane permeability, a crucial factor for oral absorption. (Value is for a structural isomer, 8-chloro-3,4-dihydroquinolin-2(1H)-one, and serves as an estimate). | [7] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | TPSA is the sum of surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A low TPSA like this is generally favorable for cell permeability. (Value is for a structural isomer). | [7] |
The interplay of these properties is crucial. For instance, the introduction of the chlorine atom increases the molecular weight and is expected to increase lipophilicity (logP) compared to the non-chlorinated analog. This can enhance membrane permeability but may decrease aqueous solubility. A comprehensive understanding of these trade-offs is essential for lead optimization.[8]
Section 3: Synthesis and Analytical Characterization
The reliable synthesis and unambiguous characterization of 6-chloro-2,3-dihydroquinolin-4(1H)-one are prerequisites for its use in research.
General Synthetic Approach
The 2,3-dihydroquinolin-4(1H)-one scaffold is commonly synthesized via the intramolecular cyclization of o-aminochalcones or through one-pot reactions involving o-aminoacetophenones and aldehydes.[9][10] These methods are versatile and allow for the introduction of various substituents on both the aromatic and heterocyclic rings.
This workflow highlights a common and efficient pathway. The causality is clear: the initial condensation reaction forms the chalcone intermediate, which possesses the necessary functionality and geometry to undergo an intramolecular cyclization to form the desired bicyclic system.[9]
Spectroscopic and Analytical Profile
Confirming the identity and purity of the synthesized compound is achieved through a standard battery of analytical techniques. Each method provides a unique piece of structural information, creating a self-validating analytical system.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms. For 6-chloro-2,3-dihydroquinolin-4(1H)-one, one would expect to see distinct signals for the aromatic protons (likely complex multiplets in the 6.8-7.8 ppm range), the two methylene groups (-CH₂-CH₂-) in the heterocyclic ring (as triplets or more complex multiplets around 2.7 and 3.5 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This reveals the different carbon environments. Key signals would include the carbonyl carbon (C=O) downfield (around 190 ppm), aromatic carbons (115-150 ppm), and the two aliphatic carbons (C2 and C3) upfield.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. A high-resolution mass spectrum would show a molecular ion peak (M+) at approximately 181.03 g/mol and a characteristic M+2 peak at ~183.03 g/mol with roughly one-third the intensity, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups. Key vibrational bands would be observed for the N-H stretch (around 3300-3400 cm⁻¹) and the C=O stretch of the ketone (around 1650-1680 cm⁻¹).
Computational methods, such as Density Functional Theory (DFT), can be used to predict these spectroscopic features, providing a powerful tool for comparison with experimental data to confirm the structure.[11][12]
Section 4: Protocol for Aqueous Solubility Determination
Aqueous solubility is a critical physicochemical parameter that directly impacts a drug candidate's bioavailability. The following protocol describes a robust method for its determination using the shake-flask method, a gold-standard technique.
Detailed Step-by-Step Methodology:
-
Preparation of Solutions:
-
Rationale: Accurate standard solutions are essential for quantification. A high-concentration stock in a soluble organic solvent like DMSO is prepared. The aqueous buffer (e.g., PBS, pH 7.4) mimics physiological conditions.
-
Action: Prepare a 10 mM stock solution of 6-chloro-2,3-dihydroquinolin-4(1H)-one in 100% DMSO. Prepare a sufficient volume of phosphate-buffered saline (PBS) at pH 7.4.
-
-
Incubation and Equilibration:
-
Rationale: The goal is to create a saturated solution. Adding an excess of the compound and shaking for an extended period (typically 24 hours) ensures that the solution has reached thermodynamic equilibrium.
-
Action: Add an excess amount of the solid compound (or a small aliquot of the DMSO stock, ensuring the final DMSO concentration is <1%) to a known volume of the pH 7.4 buffer in a sealed vial. Place the vial in an orbital shaker set to 25°C for 24 hours.
-
-
Separation of Undissolved Solid:
-
Rationale: It is critical to analyze only the dissolved portion of the compound. Centrifugation pellets the majority of the solid, and subsequent filtration through a low-binding filter removes any remaining particulates.
-
Action: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF).
-
-
Quantification:
-
Rationale: The concentration of the dissolved compound in the filtrate is determined using a sensitive and selective analytical method like HPLC-UV or LC-MS/MS. A standard curve, prepared by diluting the DMSO stock solution, is used to accurately calculate the concentration.
-
Action: Prepare a set of calibration standards by diluting the 10 mM stock solution in the analysis solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered sample and the standards by the chosen analytical method. Determine the concentration of the sample by interpolating from the standard curve. The resulting concentration is the aqueous solubility.
-
This self-validating protocol ensures accuracy by using an excess of solid to guarantee saturation and a robust analytical method for precise quantification against a known standard.
Section 5: Conclusion and Future Outlook
6-Chloro-2,3-dihydroquinolin-4(1H)-one is more than just a chemical compound; it is a highly valuable building block for medicinal chemistry. Its physicochemical properties—moderate lipophilicity, potential for hydrogen bonding, and synthetic tractability—make it an attractive starting point for developing new therapeutic agents. The presence of the chlorine atom provides a key vector for modulating the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical aspect of modern drug design.
This guide has provided a detailed overview of its core properties, from its fundamental structure to robust protocols for its characterization. For researchers in drug discovery, a thorough understanding of these physicochemical principles is not merely academic—it is the foundation upon which successful, rationally designed medicines are built. Future work involving this scaffold will undoubtedly focus on creating diverse libraries and exploring their potential against a wide range of biological targets, leveraging the fundamental properties detailed herein to guide the development of next-generation therapeutics.
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Reis, R., Pinto, L. S. S., da Costa, T. M., de Fátima, Â., & de C. da Silva, F. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]
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Corey, E. J., & Li, W. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(18), 7583-7599. [Link]
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Crystal Structure Analysis of 6-Chloro-2,3-dihydroquinolin-4(1H)-one Analogs: From Synthesis to Supramolecular Insights
An In-Depth Technical Guide
Foreword: The Architectural Blueprint of Drug Discovery
In the landscape of modern medicinal chemistry, the 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework is recognized as a "privileged scaffold"—a core structure that consistently appears in a multitude of biologically active compounds.[1][2] Its derivatives, including the 6-chloro-2,3-dihydroquinolin-4(1H)-one series, are subjects of intense investigation for their potential therapeutic applications.[3][4] However, the biological activity of a molecule is not merely a function of its chemical formula; it is profoundly dictated by its three-dimensional architecture and the intricate web of interactions it forms in the solid state.
This guide provides a comprehensive exploration of the methodologies and rationale behind the crystal structure analysis of 6-chloro-2,3-dihydroquinolin-4(1H)-one analogs. We will journey from the foundational steps of synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction and the nuanced interpretation of intermolecular forces. This is not just a collection of protocols; it is an exposition of the logic that underpins each experimental choice, designed for researchers, scientists, and drug development professionals who seek to understand not just the 'how,' but the 'why.' By dissecting the atomic and supramolecular structure of these compounds, we unlock critical insights that guide rational drug design, polymorphism screening, and the optimization of physicochemical properties.
Part 1: Securing the Analyte: Synthesis and High-Quality Crystallization
The journey of crystal structure analysis begins with the synthesis of the target molecule and, crucially, its purification and crystallization into a form suitable for diffraction analysis. The quality of the final structural model is entirely dependent on the quality of the single crystal obtained.
Synthesis of the 6-Chloro-2,3-dihydroquinolin-4(1H)-one Scaffold
The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives is well-established. A common and effective method involves the base-promoted cyclization reaction between a 2-aminobenzamide (in this case, 2-amino-5-chlorobenzamide) and a suitable aldehyde or a (dibromomethyl)arene.[4] This approach allows for the introduction of diverse substituents at the 2-position, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.
For instance, reacting 2-amino-5-chlorobenzamide with a substituted benzaldehyde in the presence of a catalyst can yield the corresponding 2-aryl-6-chloro-2,3-dihydroquinolin-4(1H)-one analog. The choice of reactants and conditions must be optimized to ensure high purity of the final product, as impurities can significantly hinder crystallization.
The Art and Science of Crystallization
Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with well-defined faces and no visible defects—is often the most challenging step.[5] The goal is to encourage molecules to slowly and methodically arrange themselves into a highly ordered, repeating lattice.
Causality Behind Crystallization Choices: The selection of a crystallization technique and solvent system is not arbitrary. It is a systematic search for conditions where the compound's solubility is moderately low, allowing for slow precipitation or evaporation that favors the growth of a single, ordered crystal over a polycrystalline powder. The solvent's polarity, volatility, and potential to form hydrogen bonds with the solute are critical parameters.
Experimental Protocol: Slow Evaporation
This is one of the most common and straightforward methods for growing single crystals.
-
Purification: Ensure the synthesized analog is of the highest possible purity (>98%) using techniques like column chromatography or recrystallization. Impurities can act as nucleation sites, leading to the formation of multiple small crystals or amorphous precipitate.
-
Solvent Screening: In a series of small vials, dissolve a few milligrams of the purified compound in a range of solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexane) to identify a solvent in which the compound is sparingly soluble. A good starting point is a solvent system from which the compound was previously recrystallized.[6][7]
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating. Ensure all solid material is dissolved.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could induce unwanted nucleation.
-
Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab, at a constant temperature.
-
Monitoring and Harvesting: Monitor the vial periodically for crystal growth. Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle, being cautious not to damage their delicate structure.
Visualization 1: Crystallization Workflow
Caption: A logical flow from synthesis to a diffraction-ready single crystal.
Part 2: Illuminating the Atomic Arrangement: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive, non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline material.[8][9][10] It provides detailed information on bond lengths, bond angles, and unit cell dimensions, which collectively define the molecular and crystal structure.[9]
Fundamental Principles
The technique is based on the principle of diffraction, as described by Bragg's Law (nλ = 2d sinθ).[5] When a beam of monochromatic X-rays strikes a crystal, the regularly spaced atoms in the crystal lattice act as a three-dimensional diffraction grating.[9] The X-rays are scattered by the electron clouds of the atoms, and constructive interference occurs at specific angles, producing a unique diffraction pattern of spots.[5] By analyzing the positions and intensities of these spots, the crystal structure can be determined.[11]
Experimental Protocol: From Crystal to Diffraction Data
The process of collecting and refining diffraction data is a self-validating system, with internal checks and quality metrics at each stage. Modern diffractometers automate much of this process.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a viscous oil.[5][11] For data collection at low temperatures (e.g., 100 K), the mounted crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.
-
Data Collection: The goniometer precisely rotates the crystal in the X-ray beam.[5][8] A detector records the diffraction pattern as the crystal is rotated through various orientations.[8] This process generates a series of images (frames) containing the diffraction spots.
-
Data Integration and Scaling: Specialized software is used to locate the diffraction spots on each frame and integrate their intensities. The data from all frames are then scaled to account for variations in exposure time and detector response, creating a single, comprehensive reflection file.
-
Structure Solution: This is the process of overcoming the "phase problem." While the intensities of the diffraction spots are measured, their phase information is lost. Computational methods, such as Direct Methods or Patterson functions, are used to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares algorithm. Atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed by metrics like the R-factor (residual factor), which should ideally be below 0.05 for a well-resolved structure.
Visualization 2: SC-XRD Data Collection & Refinement Workflow
Caption: The systematic process from a mounted crystal to a final structural model.
Part 3: Deciphering the Code: Advanced Structural Interpretation
With a refined crystal structure, the focus shifts to a detailed analysis of both the individual molecule (intramolecular features) and its arrangement within the crystal lattice (intermolecular interactions).
Molecular Conformation and Crystallographic Data
The primary output of a successful SC-XRD experiment is a Crystallographic Information File (CIF). This file contains the definitive coordinates of each atom, allowing for the precise determination of bond lengths, bond angles, and torsion angles. For 6-chloro-2,3-dihydroquinolin-4(1H)-one analogs, key points of analysis include:
-
Confirmation of Stereochemistry: If the analog contains chiral centers, their absolute configuration can be unambiguously determined.
-
Ring Conformation: The conformation of the dihydro-pyridinone ring (e.g., envelope, half-chair) can be precisely described.[4][6]
-
Substituent Orientation: The relative orientation of substituents on the quinolinone core and any attached aryl rings is defined.
Data Presentation: Crystallographic Data Table
The following table presents a representative summary of crystallographic data for a hypothetical 6-chloro-2,3-dihydroquinolin-4(1H)-one analog, based on published data for similar structures.[4][7]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₁ClN₂O |
| Molecular Weight | 270.72 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 14.876(5) |
| β (°) | 98.54(2) |
| Volume (ų) | 1280.1(8) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |
| Goodness-of-fit on F² | 1.03 |
Supramolecular Architecture: Hirshfeld Surface Analysis
While the CIF file describes the molecule itself, understanding why molecules pack in a specific arrangement requires analyzing the non-covalent intermolecular interactions.[12][13] Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions within a crystal lattice.[14][15][16]
The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the point where the electron density contribution from the molecule is equal to the sum of contributions from all neighboring molecules.[15] By mapping properties onto this surface, we can gain profound insights into the crystal packing.
Experimental Protocol: Performing Hirshfeld Surface Analysis
-
Input Data: The analysis begins with the refined CIF file of the crystal structure.
-
Software: Use specialized software such as CrystalExplorer to generate the Hirshfeld surface.[14][15]
-
Surface Generation and Mapping:
-
Generate the 3D Hirshfeld surface around the molecule of interest.
-
Map the normalized contact distance (dnorm) onto the surface. The dnorm property highlights regions of significant intermolecular contact.
-
Red spots: Indicate contacts shorter than the van der Waals radii sum, representing strong interactions like hydrogen bonds.[16]
-
White areas: Represent contacts approximately equal to the van der Waals radii.
-
Blue areas: Indicate contacts longer than the van der Waals radii.
-
-
-
2D Fingerprint Plots: Generate 2D fingerprint plots, which are histograms of the distances from the surface to the nearest atom inside (di) and outside (de) the surface.[16] These plots provide a quantitative summary of all intermolecular contacts.
Visualization 3: Logic of Hirshfeld Surface Analysis
Caption: Deconstructing crystal packing via Hirshfeld surface visualization.
Data Presentation: Hirshfeld Interaction Summary
A quantitative analysis of the 2D fingerprint plot allows for the contributions of different intermolecular contacts to be summarized.
| Contact Type | Contribution to Hirshfeld Surface (%) | Significance |
| H···H | 45.0% | Predominant, but generally weak van der Waals forces.[17] |
| O···H / H···O | 25.5% | Indicates significant N-H···O or C-H···O hydrogen bonding.[16] |
| C···H / H···C | 12.0% | Represents C-H···π interactions or general van der Waals contacts. |
| Cl···H / H···Cl | 8.5% | Highlights the role of the chlorine substituent in packing. |
| C···C | 4.0% | Suggests the presence of π-π stacking interactions.[16] |
| Other | 5.0% | Minor contributions from other contact types. |
This data provides a hierarchical understanding of the forces governing the crystal packing, moving beyond a simple visual inspection of the structure. For the 6-chloro-2,3-dihydroquinolin-4(1H)-one scaffold, N-H···O hydrogen bonds forming dimers or chains are often the dominant directional interactions, profoundly influencing the supramolecular assembly.[4][7]
Conclusion: From Structure to Strategy
The crystal structure analysis of 6-chloro-2,3-dihydroquinolin-4(1H)-one analogs is a cornerstone of their development as potential therapeutic agents. It provides an unambiguous determination of the molecule's three-dimensional form and a detailed map of the intermolecular forces that dictate its solid-state behavior. This knowledge is not merely academic; it is actionable intelligence. It allows drug development professionals to understand structure-activity relationships at an atomic level, anticipate potential issues with polymorphism, and rationally design next-generation analogs with improved efficacy and physicochemical properties. By integrating synthesis, advanced diffraction techniques, and powerful analytical tools like Hirshfeld analysis, we transform molecules from mere chemical formulas into well-understood architectural entities, paving the way for more efficient and successful drug discovery.
References
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
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University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs. Retrieved from [Link]
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SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
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Karume, I., et al. (2023). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. IUCrData, 8(11). Retrieved from [Link]
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Al-Majid, A. M., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 28(22), 7543. Retrieved from [Link]
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Frontera, A., et al. (2021). Crystal structure, physicochemical properties, Hirshfeld surface analysis and antibacterial activity assays of transition metal complexes of 6-methoxyquinoline. New Journal of Chemistry. Retrieved from [Link]
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Li, Y., et al. (2025). Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent. Chemistry & Biodiversity. Retrieved from [Link]
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Slanina, I., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. Acta Crystallographica Section E, 78(Pt 5), 452–459. Retrieved from [Link]
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Yu, M. J., et al. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry, 35(15), 2858–2865. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Retrieved from [Link]
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Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(9), 3818–3831. Retrieved from [Link]
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Saxena, A., et al. (2021). Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design. Journal of Biomolecular Structure and Dynamics, 39(13), 4787–4801. Retrieved from [Link]
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ResearchGate. (n.d.). Structures and representative X-ray structures of the isoquinolines. Retrieved from [Link]
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ACS Publications. (2026). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters. Retrieved from [Link]
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Jeyaseelan, S., et al. (2015). Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E, 71(Pt 6), o396–o397. Retrieved from [Link]
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Cherukuvada, S., et al. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(9), 774. Retrieved from [Link]
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Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(31), 17491–17508. Retrieved from [Link]
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Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1482. Retrieved from [Link]
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Ferguson, G., et al. (2019). The crystal structure of (RS)-7-chloro-2-(2,5-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one. Acta Crystallographica Section E, 75(Pt 7), 1017–1020. Retrieved from [Link]
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ResearchGate. (2025). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Retrieved from [Link]
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Sroka, M., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 23(7), 3922. Retrieved from [Link]
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Wera, M., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E, 78(Pt 2), 162–170. Retrieved from [Link]
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El-Shafei, A. K., et al. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(4), 116-123. Retrieved from [Link]
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Kassem, M. G., et al. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E, 68(Pt 4), o982. Retrieved from [Link]
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ResearchGate. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]
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Phadte, S., et al. (2022). #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. Journal of Pharmaceutical Chemistry, 8. Retrieved from [Link]
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MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2025). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of 6-chloro-2(1H)-pyridinol. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-chloro-2,3-dihydroquinolin-4(1H)-one
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development, a thorough understanding of NMR spectral data is critical for compound verification, purity assessment, and understanding structure-activity relationships. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 6-chloro-2,3-dihydroquinolin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We will dissect the chemical shifts, coupling constants, and signal multiplicities, explaining the underlying chemical principles that govern these spectral features. Furthermore, a validated experimental protocol for data acquisition is presented, ensuring reproducibility and accuracy for researchers in the field.
Introduction and Molecular Structure
6-chloro-2,3-dihydroquinolin-4(1H)-one is a member of the quinolinone family, a class of compounds recognized for a wide array of biological activities. The introduction of a chlorine atom at the C-6 position significantly modulates the electronic properties and biological profile of the parent molecule, making its precise characterization essential. NMR spectroscopy provides a definitive fingerprint of the molecular structure, allowing for the precise assignment of every proton and carbon atom.
To facilitate a clear discussion, the standard IUPAC numbering for the quinolinone core is used throughout this guide.
Caption: Molecular structure and IUPAC numbering of 6-chloro-2,3-dihydroquinolin-4(1H)-one.
¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic; it readily dissolves the polar quinolinone and allows for the clear observation of the exchangeable N-H proton.[1]
Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~ 7.75 | d | J ≈ 2.5 Hz (meta) | 1H |
| H-7 | ~ 7.35 | dd | J ≈ 8.7 Hz (ortho), 2.5 Hz (meta) | 1H |
| H-8 | ~ 6.95 | d | J ≈ 8.7 Hz (ortho) | 1H |
| N1-H | ~ 10.50 | br s | - | 1H |
| C2-H₂ | ~ 3.50 | t | J ≈ 6.7 Hz | 2H |
| C3-H₂ | ~ 2.70 | t | J ≈ 6.7 Hz | 2H |
Interpretation and Causality
-
Aromatic Region (δ 6.5-8.0 ppm):
-
H-5 (δ ~7.75, d): This proton is the most downfield in the aromatic region. Its chemical shift is influenced by two key factors: it is ortho to the electron-withdrawing carbonyl group (C-4) and is deshielded by the anisotropic effect of this group. Furthermore, the adjacent electronegative chlorine atom at C-6 provides an additional deshielding effect.[2] It appears as a doublet due to meta-coupling with H-7, with a small coupling constant (⁴J) of approximately 2.5 Hz.
-
H-7 (δ ~7.35, dd): This proton signal is split into a doublet of doublets. The larger splitting (³J ≈ 8.7 Hz) arises from ortho-coupling with H-8, while the smaller splitting (⁴J ≈ 2.5 Hz) is due to meta-coupling with H-5.
-
H-8 (δ ~6.95, d): This proton is the most upfield of the aromatic signals. It is ortho to the electron-donating amine group, which shields it, shifting it to a lower frequency. It appears as a doublet due to ortho-coupling with H-7 (³J ≈ 8.7 Hz).
-
-
Amide Proton (δ ~10.50, br s):
-
N1-H: The proton attached to the nitrogen is significantly deshielded due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, giving it partial double-bond character. This results in a signal far downfield. Its broadness is characteristic of exchangeable protons.
-
-
Aliphatic Region (δ 2.5-4.0 ppm):
-
C2-H₂ (δ ~3.50, t): These methylene protons are adjacent to the nitrogen atom. The electronegativity of nitrogen deshields these protons. They appear as a triplet because they are coupled to the two neighboring protons on C-3 (³J ≈ 6.7 Hz).
-
C3-H₂ (δ ~2.70, t): These protons are alpha to the carbonyl group, which deshields them. They are shifted less downfield than the C2 protons. They also appear as a triplet due to coupling with the C2 protons (³J ≈ 6.7 Hz).
-
¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum reveals nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Data Summary
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4 (C=O) | ~ 192.5 |
| C-8a | ~ 145.0 |
| C-4a | ~ 129.0 |
| C-6 (C-Cl) | ~ 127.5 |
| C-5 | ~ 126.0 |
| C-7 | ~ 124.5 |
| C-8 | ~ 116.0 |
| C-2 | ~ 42.0 |
| C-3 | ~ 38.5 |
Interpretation and Causality
-
Carbonyl Carbon (δ ~192.5 ppm):
-
C-4: The carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very low field, which is characteristic of ketone functionalities.
-
-
Aromatic Carbons (δ 115-145 ppm):
-
C-8a (δ ~145.0 ppm): This quaternary carbon is adjacent to the electron-donating nitrogen atom and is part of the aromatic system, leading to its downfield shift.
-
C-4a (δ ~129.0 ppm): This quaternary carbon is adjacent to the carbonyl group.
-
C-6 (δ ~127.5 ppm): This is the ipso-carbon directly attached to the chlorine atom. The electronegativity of chlorine has a significant effect on its chemical shift.[3]
-
C-5, C-7, C-8 (δ ~126.0, ~124.5, ~116.0 ppm): These are the protonated aromatic carbons. Their shifts are determined by their position relative to the electron-donating amine and the electron-withdrawing chlorine and carbonyl groups. C-8 is the most shielded (most upfield) due to the strong electron-donating effect of the adjacent nitrogen.
-
-
Aliphatic Carbons (δ 35-45 ppm):
-
C-2 (δ ~42.0 ppm): This methylene carbon is directly attached to the nitrogen, causing a significant downfield shift compared to a standard alkane carbon.
-
C-3 (δ ~38.5 ppm): This methylene carbon is alpha to the carbonyl group, which also causes a downfield shift, though less pronounced than the effect of the adjacent nitrogen on C-2.
-
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.
Workflow Diagram
Caption: A validated workflow for the acquisition and processing of NMR spectra.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of 6-chloro-2,3-dihydroquinolin-4(1H)-one for robust ¹³C NMR signal-to-noise.
-
Dissolve the sample in ~0.6 mL of high-purity DMSO-d₆ in a clean vial.
-
Transfer the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any insoluble impurities.
-
-
Instrument Setup (e.g., 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent.
-
Automatically or manually tune and match the probe for both the ¹H and ¹³C channels to ensure maximum sensitivity and efficient power transfer.
-
Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
¹H NMR Acquisition:
-
Rationale: A long relaxation delay (D1) of 5 seconds ensures full relaxation of protons, which is crucial for accurate integration, although for simple qualitative analysis, a shorter delay may suffice.
-
Parameters: Set the spectral width to cover the expected range (e.g., 0-12 ppm). Use a 90° pulse. Acquire 16 scans. Set the relaxation delay (D1) to 5 seconds.
-
-
¹³C NMR Acquisition:
-
Rationale: A proton-decoupled experiment simplifies the spectrum to singlets for each carbon. A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.[4][5]
-
Parameters: Use a standard proton-decoupled pulse sequence. Set the spectral width to cover 0-200 ppm. Acquire at least 1024 scans with a relaxation delay (D1) of 2 seconds.
-
-
Data Processing:
-
Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction algorithm.
-
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra.[1]
-
Integrate the ¹H signals and pick peaks for both spectra to determine their exact chemical shifts.
-
Conclusion
The ¹H and ¹³C NMR spectra of 6-chloro-2,3-dihydroquinolin-4(1H)-one provide a wealth of structural information that is fully consistent with its proposed structure. The chemical shifts and coupling patterns are logically explained by the interplay of induction, resonance, and anisotropic effects from the carbonyl, chloro, and amine functionalities. This guide serves as an authoritative reference for researchers, providing both the interpreted spectral data and a robust experimental protocol to aid in the synthesis, characterization, and development of quinolinone-based compounds. The application of these principles is fundamental to maintaining scientific integrity and accelerating discovery in the chemical sciences.
References
-
ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo. Available at: [Link]
-
ScienceOpen. Supporting Information. Available at: [Link]
-
Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Available at: [Link]
-
SpringerLink. (2012). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]
-
Amazon Web Services. Spectral data of compound 5a-5m, 6a-6e. Available at: [Link]
-
ChemistryViews. (2018). Substituent Effects on Benzene Rings. Available at: [Link]
-
National Institutes of Health (NIH). (2013). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Available at: [Link]
-
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-
JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
Sources
mass spectrometry fragmentation pattern of quinolinone derivatives
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Quinolinone Derivatives
Authored by a Senior Application Scientist
Foreword: Decoding the Quinolinone Footprint
Quinolinone derivatives represent a cornerstone in modern pharmaceuticals and natural product chemistry, with applications ranging from potent antibiotics to novel anticancer agents.[1][2] For researchers and drug development professionals, the ability to rapidly and accurately elucidate the structure of these compounds is paramount. Mass spectrometry (MS) has emerged as an indispensable tool in this endeavor, providing a unique molecular "fingerprint" through characteristic fragmentation patterns.[3][4][5]
This guide moves beyond a simple catalog of fragments. It is designed to provide a deep, mechanistic understanding of why quinolinone derivatives fragment the way they do under different ionization conditions. By understanding the underlying principles—the electron movements, the rearrangements, and the influence of substituents—the analyst can move from simple spectral interpretation to predictive structural elucidation. We will explore the stark contrasts between high-energy Electron Ionization (EI) and the gentler Electrospray Ionization (ESI) coupled with tandem MS, providing both the theoretical foundation and the practical, field-proven protocols necessary for robust analysis.
The Ionization Dichotomy: Electron Ionization vs. Electrospray Ionization
The fragmentation journey of a quinolinone derivative begins at the point of ionization. The choice of technique is the single most critical experimental parameter, dictating the type and extent of fragmentation observed.
-
Electron Ionization (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and often complex fragmentation. The resulting spectrum is rich in structural information but may sometimes lack a prominent molecular ion peak for less stable compounds. EI is invaluable for creating standardized, library-searchable spectra for identifying known compounds and elucidating the core structure of new ones.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers the analyte from a liquid phase to the gas phase as a charged ion with minimal internal energy.[6][7] For quinolinones, this typically results in a strong signal for the protonated molecule, [M+H]⁺.[8][9] While a simple ESI-MS spectrum provides an accurate molecular weight, it offers little structural detail.[6] Therefore, ESI is almost always coupled with tandem mass spectrometry (MS/MS) . In MS/MS, the [M+H]⁺ ion is selectively isolated and then fragmented through collision-induced dissociation (CID), allowing for controlled, systematic elucidation of the molecule's structure.[10][11]
Fragmentation Under Electron Ionization (EI): Unraveling the Core Structure
Under the high-energy conditions of EI, the quinolinone ring system undergoes several characteristic fragmentation reactions. The molecular ion (M⁺˙) is often prominent, reflecting the stability of the aromatic system.[12]
Primary Fragmentations of the Quinolinone Nucleus
The most common fragmentation pathways for a simple 2-quinolinone structure involve the expulsion of small, stable neutral molecules:
-
Loss of Carbon Monoxide (CO): A hallmark of many carbonyl-containing cyclic compounds, the loss of CO (28 Da) is a primary fragmentation pathway. This often involves a rearrangement of the molecular ion. For 2-quinolinone, this results in a stable ion.
-
Loss of Hydrogen Cyanide (HCN): The quinoline ring itself can fragment via the expulsion of HCN (27 Da), leading to a highly characteristic ion at m/z 102 for the basic quinoline structure.[12]
-
Retro-Diels-Alder (RDA) Reaction: Six-membered unsaturated rings can undergo a characteristic RDA fragmentation.[13][14][15] In the context of a dihydroquinolinone, this can lead to the cleavage of the non-aromatic ring, providing clear evidence of its structure. The charge can be retained on either the diene or the dienophile fragment, depending on which moiety best stabilizes it.
Influence of Substituents in EI-MS
Substituents dramatically influence the fragmentation pathways.
-
Carboxylic Acids: Quinoline-4-carboxylic acids show a prominent loss of the carboxyl group as a radical (•COOH, 45 Da) or through the sequential loss of H₂O and CO.[12] The elimination of CO₂ (44 Da) is also a significant pathway.[12]
-
Alkyl Groups: Simple alkyl groups, like a tert-butyl group, fragment via characteristic pathways. For example, 2-tert-Butylquinoline shows a base peak corresponding to the loss of a methyl radical ([M-15]⁺) to form a stable secondary carbocation.[16]
-
Methoxy Groups: Methoxyquinolines show two primary fragmentation schemes: one involving the initial loss of a methyl radical (•CH₃) followed by CO, and another involving the loss of formaldehyde (CH₂O) from the molecular ion.[17]
Caption: Common EI fragmentation pathways for the quinolinone core.
Fragmentation Under ESI-MS/MS: A Controlled Structural Walkthrough
ESI-MS/MS provides a more controlled method for structural analysis, starting from the stable protonated molecule [M+H]⁺. The fragmentation pathways are highly dependent on the substituents, making this technique ideal for differentiating isomers and identifying metabolites.[8][18]
The Fluoroquinolone Antibiotics: A Case Study
Fluoroquinolones (a major class of quinolinone derivatives) provide an excellent model for ESI-MS/MS fragmentation. Their common structural motifs lead to predictable and diagnostic fragmentation patterns.[8][9]
-
Initial Neutral Losses: The protonated molecules often undergo initial losses of water ([M+H-H₂O]⁺) and carbon dioxide from the carboxylic acid group ([M+H-CO₂]⁺).[8]
-
Piperazine Ring Cleavage: The C-7 piperazine substituent is a rich source of diagnostic fragments. Following decarboxylation, the piperazine ring readily fragments, leading to the loss of stable neutral molecules like C₂H₅N (ethylamine) or C₃H₇N, depending on the substitution pattern.[8][9] This cleavage is a definitive marker for this class of compounds.
-
Cyclopropyl Group Loss: For compounds like Ciprofloxacin that contain an N-1 cyclopropyl group, the loss of the cyclopropyl radical (•C₃H₅) is a characteristic fragmentation.[9]
Caption: Key ESI-MS/MS fragmentation pathways for Ciprofloxacin.
Data Summary: Characteristic Fragments
The following table summarizes common neutral losses and fragment ions observed in the mass spectra of various quinolinone derivatives.
| Neutral Loss / Fragment | Mass (Da) | Associated Structural Moiety | Ionization Mode | Reference |
| H₂O | 18 | Carboxylic acid, hydroxyl group | ESI | [8][9] |
| CO | 28 | Quinolinone carbonyl | EI, ESI | [8][12][17] |
| HCN | 27 | Quinoline ring system | EI | [12] |
| CO₂ | 44 | Carboxylic acid | ESI | [8][9] |
| •COOH | 45 | Carboxylic acid | EI | [12] |
| C₂H₅N | 43 | Unsubstituted piperazine side chain | ESI | [8][9] |
| •C₃H₅ | 41 | Cyclopropyl group | ESI | [9] |
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
To ensure trustworthy and reproducible results, a robust analytical method is essential. The following protocol outlines a standard workflow for the analysis of quinolinone derivatives in a research or drug metabolism setting.[19][20][21][22] The causality behind each step is explained to provide a deeper understanding of the process.
Step-by-Step Methodology
-
Sample Preparation:
-
Objective: To extract the analyte from a complex matrix (e.g., plasma, tissue homogenate) and remove interfering substances.
-
Protocol:
-
To 100 µL of sample, add 300 µL of acetonitrile containing an appropriate internal standard. The acetonitrile precipitates proteins.
-
Vortex for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis. This supernatant contains the analyte and internal standard, free from the bulk of matrix components.
-
-
-
Liquid Chromatography (LC) Separation:
-
Objective: To separate the analyte from other components in the extract before it enters the mass spectrometer, preventing ion suppression and allowing for accurate quantification.
-
Protocol:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used due to its versatility with moderately polar compounds like quinolinones.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the analytes are protonated, which is essential for positive mode ESI.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over 5-10 minutes. This gradual increase in organic solvent ensures that compounds are eluted based on their hydrophobicity, providing good separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
-
Mass Spectrometry Detection (Triple Quadrupole):
-
Objective: To ionize, fragment, and detect the analyte and its fragments for identification and quantification.
-
Protocol:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM). This mode offers the highest sensitivity and selectivity by monitoring a specific precursor ion → product ion transition.
-
Precursor Ion (Q1): Set to the m/z of the protonated molecule, [M+H]⁺.
-
Collision Gas: Argon.
-
Collision Energy (CE): This must be optimized for each compound. A typical starting point is 20-40 eV. The goal is to find the energy that produces the most abundant and stable product ion.
-
Product Ion (Q3): Set to the m/z of the most intense and specific fragment ion determined during optimization.
-
-
Caption: A standard workflow for the LC-MS/MS analysis of quinolinone derivatives.
Conclusion: From Pattern to Prediction
The mass spectral fragmentation of quinolinone derivatives is a systematic and predictable process governed by the fundamental principles of chemical stability and reaction mechanisms. Electron Ionization provides a robust, high-energy snapshot of the core structure, ideal for library matching and fundamental elucidation. Conversely, ESI-MS/MS offers a controlled, surgical approach to dissecting a molecule, making it the premier tool for analyzing complex derivatives in challenging matrices, a common scenario in drug metabolism and pharmacokinetic studies.[3][23][24]
By mastering the interpretation of these fragmentation patterns—recognizing the tell-tale losses of CO, H₂O, and CO₂, and understanding the cleavage of key substituents like piperazine rings—researchers can confidently identify known compounds, characterize novel structures, and trace metabolic pathways. The methodologies and mechanistic insights provided in this guide serve as a foundational framework for any scientist working with this vital class of molecules.
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- MASS SPECTROMETRIC STUDY OF SOME FLUOROQUINOLONE DRUGS USING ELECTRON IONIZATION AND CHEMICAL IONIZATION TECHNIQUES IN COMBINATION WITH SEMI-EMPIRICAL CALCUL
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Initial Biological Activity Screening of 6-Chloro-2,3-dihydroquinolin-4(1H)-one: A Strategic Approach
An In-Depth Technical Guide
Abstract
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide presents a comprehensive, tiered strategy for the initial biological activity screening of a specific derivative, 6-chloro-2,3-dihydroquinolin-4(1H)-one. As a Senior Application Scientist, my objective is not to provide a rigid protocol but to delineate a logical, field-proven workflow that maximizes data acquisition while conserving resources. We will explore the causality behind experimental choices, from broad-spectrum primary assays to more focused, mechanism-of-action secondary screens. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel chemical entities.
Introduction: The Rationale for Screening
The quinoline and quinolinone heterocyclic systems are of significant interest due to their prevalence in approved drugs and biologically active molecules.[1] Derivatives have been successfully developed as anticancer agents (e.g., Bosutinib, a tyrosine kinase inhibitor), antimalarials, and antibacterials.[3][4] The presence of a chloro-substituent on the benzene ring and the dihydroquinolin-4-one core in the target molecule, 6-chloro-2,3-dihydroquinolin-4(1H)-one, provides structural alerts that justify a broad initial investigation into its therapeutic potential.
Our screening strategy is designed as a cascade, a cost-effective and efficient approach to profile a novel compound. This tiered system rapidly identifies promising activities and flags potential liabilities, such as general cytotoxicity, early in the discovery process.
Caption: A strategic tiered workflow for the initial biological screening of the target compound.
Tier 1: Primary Broad-Spectrum Screening
The initial tier is designed to answer fundamental questions about the compound's general biological effects. We begin with assessments of cytotoxicity and broad-spectrum antimicrobial activity.
General Cytotoxicity Profiling
Causality: Before assessing therapeutic potential, it is crucial to determine the compound's intrinsic toxicity against a non-cancerous, healthy cell line. This baseline provides a therapeutic window and distinguishes between targeted anticancer effects and non-specific cytotoxicity. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a reliable indicator of cell viability.[5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[6][7]
-
Cell Seeding: Seed a human normal cell line (e.g., human dermal fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]
-
Compound Preparation: Prepare a stock solution of 6-chloro-2,3-dihydroquinolin-4(1H)-one in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, replace the medium with 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 or 72 hours.[5]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Broad-Spectrum Antimicrobial Screening
Causality: The quinolone core is famously associated with antibacterial activity (e.g., fluoroquinolones). Therefore, a primary screen for antimicrobial effects is a logical starting point. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] This method provides quantitative data and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[11][12]
-
Microorganism Selection: Select a panel of clinically relevant microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism. Suspend colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[10]
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to create a concentration gradient (e.g., 128 µg/mL to 0.25 µg/mL).[10]
-
Inoculation: Add the prepared inoculum to each well.
-
Controls: Include a positive control (inoculum with a standard antibiotic like ciprofloxacin for bacteria or fluconazole for fungi), a negative/growth control (inoculum with no compound), and a sterility control (broth only).[10]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[10]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (growth) is observed.
| Assay Type | Target | Endpoint | Result (Hypothetical) |
| Cytotoxicity | Human Dermal Fibroblasts | IC₅₀ | > 100 µM |
| Antimicrobial | S. aureus (Gram +) | MIC | 16 µg/mL |
| Antimicrobial | E. coli (Gram -) | MIC | > 128 µg/mL |
| Antimicrobial | C. albicans (Fungus) | MIC | 64 µg/mL |
Tier 2: Secondary & Mechanistic Screening
Based on the primary screening results or the known activities of the quinolinone class, Tier 2 assays are selected to explore promising leads in more detail. Given that many quinolinone derivatives exhibit anticancer and anti-inflammatory activities, we will focus on these areas.[13][14]
Anticancer Activity Profiling
Causality: If the compound shows low toxicity against normal cells but potential activity against rapidly dividing microorganisms, it is rational to test for selective cytotoxicity against cancer cell lines. Many quinolinones function as inhibitors of signaling pathways critical for cancer cell proliferation, such as those involving receptor tyrosine kinases (e.g., EGFR).[2][13] An MTT assay against a panel of cancer cell lines can reveal selective anticancer activity.
-
The protocol is identical to the General Cytotoxicity MTT Assay (Section 2.1), but utilizes a panel of human cancer cell lines. A standard panel could include:
-
MCF-7: Breast cancer (estrogen receptor-positive)
-
A549: Lung carcinoma
-
HCT-116: Colon cancer
-
-
A known anticancer drug (e.g., Doxorubicin) should be used as a positive control. The IC₅₀ values against cancer cells are compared to the IC₅₀ against the normal cell line to determine a selectivity index.
Anti-Inflammatory Screening: COX Enzyme Inhibition
Causality: Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) enzymes (COX-1 and COX-2) are central to this process and are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[15] An in vitro assay measuring the inhibition of these enzymes provides a direct assessment of the compound's anti-inflammatory potential. A fluorometric or colorimetric assay offers a high-throughput method to screen for COX inhibitors.[6][16]
-
Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., from a commercial kit).[6]
-
Compound Preparation: Prepare a 10X working solution of the test compound in COX Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the test compound, an enzyme control (buffer instead of inhibitor), and an inhibitor control (a known COX inhibitor like SC-560 for COX-1 or Celecoxib for COX-2).[6]
-
Master Mix Addition: Prepare and add a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme to all wells.
-
Reaction Initiation: Initiate the reaction by adding a solution of the substrate, arachidonic acid, to all wells simultaneously.[6]
-
Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[6]
-
Data Analysis: Calculate the slope of the linear portion of the fluorescence curve for all samples. The percent inhibition is calculated using the formula: % Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] x 100.[6] Plot percent inhibition versus compound concentration to determine the IC₅₀.
Mechanistic Screening: Tyrosine Kinase Inhibition
Causality: As previously mentioned, dysregulation of protein tyrosine kinase (PTK) activity is a hallmark of many cancers, and the quinolinone scaffold is present in several approved tyrosine kinase inhibitors.[13][17] A generic in vitro kinase assay can determine if the compound directly inhibits this class of enzymes, providing crucial mechanistic insight into any observed anticancer activity.
Caption: Potential mechanism of action via inhibition of the EGFR signaling cascade.
-
Assay Setup: In a 96-well plate, combine the tyrosine kinase enzyme (e.g., Src family kinase), a generic peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase reaction buffer.[18]
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.[19]
-
Reaction Termination & Detection: Stop the reaction by adding a quench buffer containing EDTA. The amount of phosphorylated substrate is then quantified. This can be done using several methods:
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity. Less ADP means more inhibition.[20]
-
Fluorescence Polarization (FP): Uses a phosphotyrosine-specific antibody and a fluorescent tracer. Phosphorylation of the substrate by the kinase prevents the tracer from binding to the antibody, causing a change in fluorescence polarization.[18]
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
| Assay Type | Target | Endpoint | Result (Hypothetical) |
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | 25 µM |
| Anticancer | A549 (Lung Cancer) | IC₅₀ | 18 µM |
| Anticancer | HCT-116 (Colon Cancer) | IC₅₀ | 22 µM |
| Anti-Inflammatory | COX-1 Enzyme | IC₅₀ | > 100 µM |
| Anti-Inflammatory | COX-2 Enzyme | IC₅₀ | 45 µM |
| Enzyme Inhibition | Src Tyrosine Kinase | IC₅₀ | 10 µM |
Conclusion and Future Directions
This guide outlines a systematic, tiered approach for the initial biological characterization of 6-chloro-2,3-dihydroquinolin-4(1H)-one. By progressing from broad-spectrum primary screens to more targeted secondary and mechanistic assays, researchers can efficiently build a comprehensive profile of the compound's activity. The hypothetical results presented suggest a compound with moderate, selective anticancer activity, potentially mediated through the inhibition of tyrosine kinases, and some specific anti-inflammatory effects via COX-2 inhibition. Such a profile would warrant further investigation, including screening against a larger panel of kinases, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize potency and selectivity. This logical progression ensures that resources are directed toward the most promising avenues of investigation in the complex process of drug discovery.
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O'Neill, A. J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1189338. Available from: [Link]
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Li, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. Available from: [Link]
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Nilsen, A., et al. (2013). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. ACS medicinal chemistry letters, 4(5), 475-479. Available from: [Link]
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A Comprehensive Technical Guide to the Synthesis of 2,3-Dihydro-4(1H)-quinolinones: Core Methodologies and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydro-4(1H)-quinolinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the 2,3-dihydro-4(1H)-quinolinone ring system. We will delve into the mechanistic underpinnings of classical name reactions, explore modern catalytic and domino approaches, and present detailed experimental protocols. This guide is designed to serve as a valuable resource for researchers and scientists engaged in the synthesis and development of novel quinolinone-based therapeutic agents.
Introduction: The Significance of the 2,3-Dihydro-4(1H)-quinolinone Core
The quinolinone framework is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[3] The partially saturated 2,3-dihydro-4(1H)-quinolinone core, in particular, offers a three-dimensional structure that can effectively interact with biological targets. Many derivatives of this scaffold serve as crucial intermediates in the synthesis of fully aromatic 4(1H)-quinolinones, while also possessing their own distinct medicinal properties.[1] The diverse biological landscape of these compounds underscores the importance of efficient and versatile synthetic methodologies to access a wide array of structurally diverse analogs for drug discovery programs.[2]
Classical Synthetic Approaches: The Foundation of Quinolinone Chemistry
Several classical name reactions have been instrumental in the synthesis of quinoline and quinolinone derivatives. While originally developed for the synthesis of fully aromatic systems, these methods can be adapted to produce 2,3-dihydro-4(1H)-quinolinones.
The Friedländer Annulation
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a powerful method for constructing the quinoline ring system.[4][5] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration reaction.[6]
Mechanism:
The reaction can proceed through two primary mechanistic pathways.[4] In the first, an aldol condensation between the 2-aminoaryl carbonyl compound and the active methylene compound occurs, followed by intramolecular cyclization and dehydration. Alternatively, the initial step can be the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water to yield the quinoline product.[4]
Diagram: Friedländer Annulation Mechanism
Caption: Mechanistic pathways of the Friedländer Annulation.
Experimental Protocol: Synthesis of a Substituted Quinoline via Friedländer Annulation [7][8]
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminoacetophenone (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or piperidine).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4(1H)-quinolinones.[9] This reaction involves the condensation of anilines with β-ketoesters.[9][10]
Mechanism:
The reaction proceeds in two main stages. First, the aniline reacts with the β-ketoester to form a Schiff base or an enamine intermediate.[9] This is followed by a thermal cyclization at high temperatures (around 250 °C) to form the 4-hydroxyquinoline product.[9] The reaction is typically catalyzed by a strong acid like HCl or H₂SO₄.[9]
Diagram: Conrad-Limpach Synthesis Workflow
Caption: General workflow of the Conrad-Limpach Synthesis.
Modern Synthetic Strategies: Advancements in Efficiency and Diversity
While classical methods are foundational, modern organic synthesis has introduced a plethora of innovative techniques for the construction of 2,3-dihydro-4(1H)-quinolinones, often with improved yields, milder reaction conditions, and broader substrate scope.
Transition-Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds.[3][11] Palladium, copper, and gold catalysts have been effectively employed in the synthesis of quinolinones.[3] For instance, palladium-catalyzed carbonylative cyclization of 2-bromonitrobenzenes and alkynes provides a route to 4-quinolones.[3]
Table 1: Comparison of Transition-Metal-Catalyzed Methods
| Catalyst | Starting Materials | Key Features | Reference |
| Palladium | 2-Iodoanilines, Terminal Alkynes, CO | High efficiency, mild conditions | [12] |
| Copper | 1-(2-Bromophenyl)-2-en-3-amin-1-ones | Good functional group tolerance | [13] |
| Gold(III) | Azide-yne cyclization | Access to diverse structures | [3] |
| Ruthenium | Indoles | Photocatalytic aerobic oxidation | [14] |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[15][16] The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of 2,3-dihydro-4(1H)-quinolinones.[14][17] For example, a microwave-assisted, three-component reaction of isatoic anhydride, an amine, and an aldehyde or ketone can efficiently produce 2,3-dihydroquinazolin-4(1H)-ones under solvent-free conditions.[15][16]
Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones [15][16]
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix isatoic anhydride (1.0 mmol), an appropriate aldehyde or ketone (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a suitable power (e.g., 300 W) and temperature (e.g., 60 °C) for a short duration (e.g., 3 minutes).
-
Isolation: After cooling, the solid product can be directly collected by filtration and washed with ethanol.
-
Purification: The product is often obtained in high purity, but can be further purified by recrystallization from ethanol if necessary.
Domino Reactions
Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates.[1] These reactions are atom-economical and environmentally friendly. Various domino strategies have been developed for the synthesis of 2,3-dihydro-4(1H)-quinolinones, including domino Michael-SNAr approaches and Fries-like rearrangements.[1]
Diagram: Domino Michael-SNAr Approach
Caption: Domino reaction for dihydroquinolinone synthesis.
Conclusion and Future Perspectives
The synthesis of 2,3-dihydro-4(1H)-quinolinones continues to be an active area of research, driven by the significant biological potential of this scaffold. While classical methods remain valuable, modern synthetic strategies, including transition-metal catalysis, microwave-assisted reactions, and domino processes, have provided more efficient, versatile, and environmentally benign routes to these important heterocyclic compounds. Future efforts will likely focus on the development of novel catalytic systems, the exploration of new domino reaction cascades, and the application of flow chemistry and other enabling technologies to further streamline the synthesis of diverse libraries of 2,3-dihydro-4(1H)-quinolinone derivatives for drug discovery and development.
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A Technical Guide to the Therapeutic Applications of Substituted Quinolinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolinone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the basis for a multitude of compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of substituted quinolinones. It delves into their diverse applications as anticancer, antimicrobial, and neuroprotective agents, detailing the underlying mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation. This document is designed to serve as a comprehensive resource for professionals in the field of drug discovery and development, offering scientifically grounded insights to facilitate the rational design of novel quinolinone-based therapeutics.
Introduction: The Quinolinone Core
Quinoline and its oxygenated analogue, quinolinone, are bicyclic heterocyclic aromatic compounds.[1][2] The inherent chemical properties of the quinolinone ring system, including its ability to participate in various non-covalent interactions and its amenability to substitution at multiple positions, make it an exceptional pharmacophore.[3][4] This versatility allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of compounds with high affinity and selectivity for a wide range of biological targets.[5]
General Mechanisms of Action
Substituted quinolinones exert their therapeutic effects through a variety of mechanisms, including:
-
Enzyme Inhibition: Many quinolinone derivatives function by inhibiting key enzymes involved in disease progression. This includes enzymes like DNA gyrase in bacteria, topoisomerases in cancer cells, and various kinases.[2][6][7]
-
Receptor Modulation: Certain quinolinones can act as agonists or antagonists for specific receptors, thereby modulating signaling pathways implicated in neurological disorders.
-
Intercalation with DNA: The planar structure of the quinolinone ring allows some derivatives to intercalate between the base pairs of DNA, disrupting replication and transcription processes, a mechanism often exploited in anticancer agents.[1]
-
Disruption of Cellular Processes: Quinolinones can interfere with critical cellular processes such as cell cycle progression, angiogenesis, and cell migration, which are hallmarks of cancer.[1][7]
Therapeutic Applications
Anticancer Activity
The development of quinolinone-based anticancer agents is a highly active area of research.[2][7] These compounds have demonstrated efficacy against a variety of cancer cell lines, including those of the breast, colon, and lungs, through multiple mechanisms of action.[2][8]
Mechanisms of Anticancer Action:
-
Inhibition of Topoisomerases: Quinolinones can target mammalian topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[1][9]
-
Tubulin Polymerization Inhibition: Some derivatives inhibit the polymerization of tubulin, a critical process for microtubule formation and cell division, thereby arresting the cell cycle.[7][10]
-
Kinase Inhibition: Many quinolinone compounds act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are often overactive in cancer cells and drive tumor growth.[10]
-
Induction of Apoptosis and Cell Cycle Arrest: Substituted quinolinones can trigger programmed cell death (apoptosis) and halt the cell cycle at various phases, such as the G2/M phase, preventing the proliferation of cancer cells.[1][8][10]
Quantitative Data: Anticancer Activity of Selected Quinolinone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Quinazolinone Derivative | A549 (Lung) | 10 (as EGFRwt-TK inhibitor) | G2/M Phase Arrest, Apoptosis | [10] |
| 2-Thioquinazolin-4(3H)-one | A-375 (Melanoma) | Not Specified | RAF Kinase Inhibition, G2/M Arrest | [10] |
| Quinoline-Indole Hybrid | Various | >20 | Antiproliferative | [3] |
Signaling Pathway: EGFR Tyrosine Kinase Inhibition
The diagram below illustrates the inhibition of the EGFR signaling pathway by a hypothetical quinolinone-based tyrosine kinase inhibitor (TKI).
Caption: EGFR signaling pathway inhibition by a quinolinone TKI.
Antimicrobial Activity
Quinolones, particularly fluoroquinolones, are a well-established class of broad-spectrum antibiotics.[6] Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[11][12]
Mechanism of Antibacterial Action:
-
DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase. Quinolones stabilize the complex between DNA gyrase and DNA, leading to lethal double-strand breaks in the bacterial chromosome.[6]
-
Topoisomerase IV Inhibition: In Gram-positive bacteria, topoisomerase IV is the main target. Inhibition of this enzyme interferes with the segregation of replicated chromosomes into daughter cells during cell division.[11]
Recent research has focused on developing novel quinolinone derivatives to combat the growing problem of antibiotic resistance.[13][14] Some new derivatives have shown potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[13]
Quantitative Data: Antimicrobial Activity of Novel Quinoline Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Target | Reference |
| Compound 14 | S. pneumoniae | 0.66 - 3.98 | DNA Gyrase | [14] |
| Compound 14 | B. subtilis | 0.66 - 3.98 | DNA Gyrase | [14] |
| Compound 14 | P. aeruginosa | 0.66 - 3.98 | DNA Gyrase | [14] |
| Compound 14 | E. coli | 0.66 - 3.98 | DNA Gyrase | [14] |
| DS-4524 | S. aureus | IC50: 3.2 | DNA Gyrase | [12] |
| Sparfloxacin | S. aureus | IC50: 28.5 | DNA Gyrase | [12] |
| Ciprofloxacin | S. aureus | IC50: 30.5 | DNA Gyrase | [12] |
Neuroprotective Effects
Emerging evidence suggests that substituted quinolinones possess significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16]
Mechanisms of Neuroprotective Action:
-
Antioxidant Activity: Many quinolinone derivatives can scavenge free radicals and reduce oxidative stress, a key factor in neuronal damage.[15][16]
-
Anti-inflammatory Effects: They can modulate inflammatory pathways in the brain, reducing the neuroinflammation associated with neurodegenerative conditions.[15]
-
Enzyme Inhibition: Some quinolinones inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are important targets in the treatment of Parkinson's and Alzheimer's diseases, respectively.[17]
-
Modulation of Signaling Pathways: These compounds can influence various intracellular signaling pathways that are crucial for neuronal survival and function.[15]
Key Experimental Protocols
Synthesis of a Substituted Quinolinone (Friedländer Annulation)
The Friedländer synthesis is a classic and versatile method for preparing substituted quinolines and quinolinones.[18] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[18]
Protocol: Zirconium(IV) Chloride Catalyzed Synthesis [18]
-
Reactant Preparation: In a suitable reaction vessel, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
Catalyst Addition: Add Zirconium(IV) chloride (ZrCl₄) (10 mol%) to the solution. Rationale: ZrCl₄ acts as a Lewis acid catalyst to facilitate the condensation and cyclization steps, often leading to higher yields and milder reaction conditions compared to traditional acid catalysis.
-
Reaction: Stir the mixture at 60 °C. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.
Note: There are numerous synthetic routes to quinolines and quinolinones, including the Skraup, Doebner-von Miller, and Gould-Jacob reactions, each with its own advantages.[19][20]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, which is crucial for evaluating potential anticancer agents.[21][22]
Workflow: MTT Assay for Cell Viability
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Introduction: The Quinolinone Core as a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Reactivity of the 6-Chloro-2,3-dihydroquinolin-4(1H)-one Scaffold
The quinolinone motif is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for designing ligands that interact with a wide array of biological targets.[1][2][3][4] Derivatives of this scaffold have been successfully developed into therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, antiviral, and antimalarial properties.[1][2][3][4][5][6]
The specific scaffold under consideration, 6-chloro-2,3-dihydroquinolin-4(1H)-one, offers a rich and nuanced reactivity profile. Its chemical behavior is dictated by the interplay of several key structural features: the electron-withdrawing chloro substituent on the aromatic ring, a reactive α,β-unsaturated ketone (enone) system within the heterocyclic core, a nucleophilic secondary amine, and acidic α-protons adjacent to the carbonyl group.[7][8][9] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of these reactive centers, explaining the causality behind experimental choices and offering field-proven insights into harnessing this scaffold's synthetic potential.
Chapter 1: Synthesis of the 6-Chloro-2,3-dihydroquinolin-4(1H)-one Scaffold
The construction of the 2,3-dihydroquinolin-4(1H)-one core is most commonly achieved through the intramolecular cyclization of precursors such as o-aminochalcones.[10][11][12] This transformation is typically catalyzed by acid or, in more contemporary methods, by Lewis acids like indium(III) chloride, often under solvent-free microwave irradiation for improved efficiency and greener reaction profiles.[10][12]
A representative synthesis begins with the condensation of a substituted 2-aminoacetophenone, in this case, 2-amino-5-chloroacetophenone, with an aldehyde to form the corresponding 2-aminochalcone intermediate. This intermediate then undergoes an intramolecular Michael addition, leading to the desired cyclized product.
Chapter 2: A Comprehensive Analysis of the Scaffold's Reactive Sites
The synthetic utility of the 6-chloro-2,3-dihydroquinolin-4(1H)-one scaffold stems from its multiple, distinct reactive centers. Understanding the electronic properties of each site is critical for designing selective and high-yielding transformations.
The Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The benzene ring of the scaffold is substituted with two groups that exert opposing electronic effects: the secondary amine at position 1 and the chloro group at position 6.
-
Activating/Deactivating Effects: The secondary amine is a powerful activating group, donating electron density to the ring via resonance. Conversely, the chlorine atom is a deactivating group due to its strong inductive electron withdrawal, which is only partially offset by resonance donation.[13][14] The net effect is a ring that is less reactive than aniline but more reactive than chlorobenzene.
-
Directing Effects: Both the amine and the chloro group are ortho, para-directors.[14] This leads to a complex substitution pattern. Electrophilic attack is predicted to occur at positions C5, C7, and C8. Positions 5 and 7 are ortho and para to the activating amine group, making them electronically favored.[15] However, the C5 position is sterically hindered by the adjacent heterocyclic ring. The C7 position is ortho to the chloro group, which can further influence reactivity. Therefore, substitution at C7 is often a major outcome.
Typical EAS Reactions:
-
Nitration: Using HNO₃/H₂SO₄ can introduce a nitro group, likely at the C7 position.
-
Halogenation: Reactions with Br₂ in acetic acid or with N-chlorosuccinimide (NCS) can introduce additional halogen atoms.
-
Friedel-Crafts Acylation/Alkylation: These reactions may be challenging due to the potential for the Lewis acid catalyst to coordinate with the carbonyl and amine groups, but they are feasible under carefully controlled conditions.
The Enone System: A Dichotomy of Nucleophilic Addition
The core of the heterocyclic ring contains an α,β-unsaturated ketone, or enone, a conjugated system that presents two electrophilic sites for nucleophilic attack: the carbonyl carbon (C4) and the β-carbon (C2).[7][8][9] This duality gives rise to two distinct reaction pathways: 1,2-addition (direct attack at the carbonyl) and 1,4-addition (conjugate or Michael addition).[8][16]
The choice between these pathways is largely governed by the nature of the nucleophile, a principle explained by Hard and Soft Acid and Base (HSAB) theory.
-
1,2-Addition: Favored by "hard" nucleophiles (e.g., Grignard reagents, organolithiums). These reagents react quickly and irreversibly at the harder, more charge-dense carbonyl carbon.
-
1,4-Addition: Favored by "soft" nucleophiles (e.g., organocuprates (Gilman reagents), amines, thiols, and enolates).[8][16] These nucleophiles prefer the softer β-carbon, leading to the formation of an enolate intermediate which is subsequently protonated.
The Secondary Amine (N1): A Handle for Nucleophilic Derivatization
The N-H proton of the secondary amine is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate a potent nucleophilic amide anion. This site is a primary handle for introducing a wide variety of substituents to modulate the scaffold's physicochemical properties.
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base introduces alkyl groups.
-
N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl derivatives. This modification can significantly alter electronic properties and is often used to protect the nitrogen during other transformations.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be used to attach aryl or heteroaryl moieties.
The α-Carbon (C3): Enolate Chemistry
The two protons on the C3 carbon, being α to the carbonyl group, are acidic. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, allowing for functionalization at the C3 position.
-
Alkylation: The enolate can be trapped with alkyl halides to install alkyl chains.
-
Aldol Reactions: Condensation with aldehydes or ketones provides access to more complex structures.
The Carbonyl Group (C4): Reductions and Condensations
The C4 carbonyl group undergoes typical ketone reactions.
-
Reduction: Reagents like sodium borohydride (NaBH₄) will reduce the ketone to a secondary alcohol. This transformation disrupts the enone conjugation and can be a strategic step in a multi-step synthesis.
-
Condensation: Reaction with hydrazine or substituted hydrazines can form hydrazones, which are valuable intermediates for synthesizing fused heterocyclic systems like pyrazolo-quinolines.[17]
The Chloro Group (C6): A Gateway for Cross-Coupling
While direct nucleophilic aromatic substitution (SₙAr) at the C6 position is generally disfavored due to the lack of strong electron-withdrawing groups in the ortho or para positions, this site is ideal for modern transition-metal-catalyzed cross-coupling reactions. This approach is a cornerstone of contemporary medicinal chemistry for building molecular diversity.
-
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to introduce substituted amino groups.
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups.
-
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl moieties.
Chapter 3: Illustrative Experimental Protocols
The following protocols are provided as validated, foundational procedures for key transformations of the scaffold.
Protocol 3.1: N-Alkylation of the Scaffold with Benzyl Bromide
-
Principle: Deprotonation of the secondary amine with a moderate base followed by nucleophilic attack on an alkyl halide.
-
Reagents: 6-chloro-2,3-dihydroquinolin-4(1H)-one, benzyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle, nitrogen atmosphere setup.
-
Procedure:
-
To a stirred suspension of 6-chloro-2,3-dihydroquinolin-4(1H)-one (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF, add benzyl bromide (1.1 eq) dropwise under a nitrogen atmosphere.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 3.2: Palladium-Catalyzed Suzuki Coupling at C6
-
Principle: A Pd(0)-catalyzed cross-coupling reaction between the C-Cl bond and a boronic acid to form a new C-C bond. This protocol assumes the N1 position is protected (e.g., with a Boc group) to prevent catalyst inhibition.
-
Reagents: N-Boc-6-chloro-2,3-dihydroquinolin-4(1H)-one, phenylboronic acid, Pd(PPh₃)₄, sodium carbonate (Na₂CO₃), 1,4-dioxane, water.
-
Equipment: Schlenk flask, magnetic stirrer, heating mantle, condenser, nitrogen/vacuum line.
-
Procedure:
-
To a Schlenk flask, add N-Boc-6-chloro-2,3-dihydroquinolin-4(1H)-one (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.
-
Heat the mixture to 90 °C and stir for 12-16 hours under nitrogen.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude material via flash chromatography. The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM).
Chapter 4: Applications and Strategic Considerations in Drug Discovery
The diverse reactivity of the 6-chloro-2,3-dihydroquinolin-4(1H)-one scaffold allows for systematic exploration of the chemical space around the core, which is essential for structure-activity relationship (SAR) studies.[5][6] Modifications at each position can be used to fine-tune a compound's pharmacological profile, including its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[18]
| Position | Reaction Type | Potential Impact in Drug Discovery |
| N1 (Amine) | Alkylation, Acylation, Arylation | Modulate solubility, membrane permeability, and introduce vectors for target interaction (e.g., hydrogen bond donors/acceptors). |
| C2/C3 (Enone) | Michael Addition, Alkylation | Introduce substituents that can probe hydrophobic pockets or act as key binding elements. Control stereochemistry. |
| C4 (Carbonyl) | Reduction | Remove a key hydrogen bond acceptor, altering the binding mode and electronic profile. |
| C5, C7, C8 (Aro.) | EAS, Cross-Coupling | Introduce polar or nonpolar groups to optimize solubility, metabolic stability, and target engagement. |
| C6 (Chloro) | Cross-Coupling (Suzuki, Buchwald) | Primary vector for introducing large aryl or heteroaryl groups to explore extended binding sites and improve potency. |
Conclusion
The 6-chloro-2,3-dihydroquinolin-4(1H)-one scaffold is a synthetically tractable and highly versatile building block for modern drug discovery. Its well-defined reactive centers—the aromatic ring, the enone system, the secondary amine, and the α-carbon—provide orthogonal handles for chemical modification. A thorough understanding of the principles governing its reactivity, from electrophilic substitution to transition-metal-catalyzed cross-coupling, empowers medicinal chemists to rationally design and synthesize novel compounds with tailored biological activities. This guide serves as a foundational resource for unlocking the full potential of this valuable scaffold in the pursuit of next-generation therapeutics.
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An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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Quinolones for applications in medicinal chemistry: Synthesis and structure in Targets in Heterocyclic Systems. (2018). ResearchGate. Retrieved January 4, 2026, from [Link]
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Reaction of Resorcinol with α,β-Unsaturated Ketones. (n.d.). The Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]
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Horta, P., Secrieru, A., Coninckx, A., & Cristiano, M. L. S. (2019). QUINOLONES FOR APPLICATIONS IN MEDICINAL CHEMISTRY: SYNTHESIS AND STRUCTURE. Retrieved January 4, 2026, from [Link]
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Alpha Beta Unsaturated Ketone: Formation & Reduction. (n.d.). Study.com. Retrieved January 4, 2026, from [Link]
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Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Organic Chemistry II. Retrieved January 4, 2026, from [Link]
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Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC - PubMed Central. Retrieved January 4, 2026, from [Link]
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α,β-Unsaturated carbonyl compound. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
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4-Quinolone. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
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Glycoconjugates of Quinolines: Application in Medicinal Chemistry. (2016). PubMed. Retrieved January 4, 2026, from [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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Synthesis of 4-quinolinones. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved January 4, 2026, from [Link]
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rac-2-(2-Chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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An improved synthesis of 6-chloro-1H-quinoxalin-2-one. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
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Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Arkat USA. Retrieved January 4, 2026, from [Link]
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Synthesis of 2,3-dihydroquinolin-4-ones. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
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Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Organica.org. Retrieved January 4, 2026, from [Link]
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Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC - PubMed Central. Retrieved January 4, 2026, from [Link]
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Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 4, 2026, from [Link]
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Reactivity of chlorobenzene and benzene in electrophilic substitutions. (2015). Retrieved January 4, 2026, from [Link]
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Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
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Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. Retrieved January 4, 2026, from [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]
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Synthesis of 2,3-dihydroquinolin-4-ones. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones for Drug Discovery and Medicinal Chemistry
Abstract
The 2-aryl-2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of these valuable heterocyclic compounds. We will delve into an acid-catalyzed domino reaction, specifically a modified Friedländer annulation, which offers high yields, operational simplicity, and broad substrate scope. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting.
Introduction: The Significance of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones
The 2,3-dihydroquinolin-4(1H)-one framework, an aza-analog of flavanones, is a cornerstone in the development of novel therapeutics.[1] Derivatives of this scaffold have been investigated for a multitude of pharmacological applications, including but not limited to treatments for hypertension, pain, and neurodegenerative diseases such as Alzheimer's.[1] The versatility of this structural motif underscores the continuous need for robust and efficient synthetic methodologies.
Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. In contrast, one-pot reactions offer a streamlined approach, minimizing purification steps, reducing solvent waste, and improving overall efficiency. This application note focuses on a highly effective one-pot protocol that proceeds via an initial intermolecular condensation followed by an intramolecular aza-Michael addition.
The Synthetic Strategy: A Domino Approach to Dihydroquinolinones
The chosen protocol is a variation of the classic Friedländer synthesis, which involves the reaction of a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group.[2][3] In our one-pot approach, we will be reacting a substituted 2'-aminoacetophenone with an aromatic aldehyde. This reaction proceeds through a domino sequence of an intermolecular aldol condensation to form a 2'-aminochalcone intermediate, which then undergoes a rapid intramolecular aza-Michael addition to yield the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.
The elegance of this one-pot method lies in its ability to construct the complex heterocyclic core from simple, readily available starting materials in a single synthetic operation.[4] Various catalysts can be employed to facilitate this transformation, including Lewis acids, Brønsted acids, and even organocatalysts like L-proline.[5][6] For this protocol, we will focus on a mild and efficient acid-catalyzed procedure.
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.
Caption: One-pot synthesis workflow.
Detailed Experimental Protocol
This protocol is based on a general procedure for the acid-catalyzed synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.
Materials and Reagents
-
Substituted 2'-aminoacetophenone (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Ethanol (5 mL)
-
Concentrated Hydrochloric Acid (0.2 mL)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 2'-aminoacetophenone (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (5 mL).
-
Catalyst Addition: To the stirred solution, add concentrated hydrochloric acid (0.2 mL) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.
Characterization
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Substrate Scope and Expected Yields
The versatility of this protocol has been demonstrated with a variety of substituted 2'-aminoacetophenones and aromatic aldehydes. The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield.
| Entry | 2'-Aminoacetophenone Substituent | Aromatic Aldehyde Substituent | Typical Yield (%) |
| 1 | H | H | 85-92 |
| 2 | H | 4-Cl | 88-95 |
| 3 | H | 4-OCH₃ | 82-90 |
| 4 | H | 4-NO₂ | 75-85 |
| 5 | 5-Cl | H | 80-88 |
| 6 | 5-CH₃ | 4-Cl | 85-93 |
Note: Yields are based on reported literature and may vary depending on the specific reaction conditions and scale.[4][7]
Mechanistic Insights and Rationale
The success of this one-pot synthesis hinges on a well-orchestrated sequence of reactions. The following diagram details the plausible catalytic cycle.
Caption: Plausible reaction mechanism.
The acidic catalyst plays a crucial dual role in this process. Initially, it activates the aldehyde carbonyl group, making it more electrophilic and facilitating the nucleophilic attack from the enolized 2'-aminoacetophenone. This leads to the formation of the 2'-aminochalcone intermediate after dehydration. Subsequently, the acid protonates the carbonyl of the enone system in the chalcone, activating the β-carbon for the intramolecular conjugate addition by the amino group. This 6-endo-trig cyclization is favored and leads to the formation of the stable six-membered heterocyclic ring.[8]
Troubleshooting and Optimization
-
Low Yields: If the yield is lower than expected, ensure all reagents are pure and the solvent is anhydrous. The reaction time can be extended, and the progress closely monitored by TLC.
-
Side Product Formation: In some cases, self-condensation of the acetophenone or Cannizzaro reaction of the aldehyde can occur. Using a 1:1 stoichiometry of the reactants is crucial.
-
Alternative Catalysts: For sensitive substrates, milder catalysts such as L-proline or Lewis acids like zirconyl nitrate or silver triflate can be employed.[4][5] These alternatives may offer improved yields and selectivity.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Organic solvents are flammable. Avoid open flames.
Conclusion
This application note provides a comprehensive and practical guide for the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. The detailed protocol, coupled with mechanistic insights and troubleshooting tips, is intended to empower researchers to efficiently synthesize this important class of compounds for applications in drug discovery and medicinal chemistry. The operational simplicity and high efficiency of this method make it a valuable tool for both academic and industrial laboratories.
References
-
Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate provides various 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Synthesis, 47(24), 3881-3890. [Link]
-
Gorepatil, A., Gorepatil, P., Gaikwad, M., Mhamane, D., Phadkule, A., & Ingle, V. (2018). The use of zirconyl nitrate as a water-tolerant Lewis-acid catalyst enables a simple, green, and efficient intramolecular cyclization of o-aminochalcones to provide 2-aryl-2,3-dihydroquinolin-4(1H)-ones under mild reaction conditions with improved yields. Synlett, 29(02), 235-237. [Link]
-
McNaughton, B. R., & Miller, B. L. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(7), 9434-9467. [Link]
-
Wikipedia contributors. (2023, December 29). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]
-
Reddy, C. S., & Raghu, M. (2011). L-Proline-Catalyzed One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. ResearchGate. [Link]
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Bunce, R. A., & Nammalwar, B. (2007). (+/-)-2-Aryl-2,3-dihydro-4(1H)-quinolinones by a Tandem Reduction-Michael Addition Reaction. ResearchGate. [Link]
-
Reddy, C. S., & Smith, G. (2010). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry, 75(15), 5275-5278. [Link]
-
Reddy, C. S., & Raghu, M. (2011). Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones Using Wet Cyanuric Chloride Under Solvent-Free Conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved January 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 4, 2026, from [Link]
-
Sharma, P., & Kumar, A. (2020). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 10(58), 35245-35266. [Link]
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Application Notes and Protocols for the Utilization of 6-chloro-2,3-dihydroquinolin-4(1H)-one in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium parasites, necessitates the urgent discovery of novel antimalarial agents. The quinoline scaffold has historically been a cornerstone of antimalarial chemotherapy, with compounds like chloroquine and quinine saving millions of lives.[1][2][3] This document provides a detailed guide for leveraging a specific quinoline derivative, 6-chloro-2,3-dihydroquinolin-4(1H)-one, as a versatile starting material for the synthesis and evaluation of new potential antimalarial drugs. We will delve into the rationale behind its selection, detailed synthetic protocols for derivatization, methodologies for assessing antimalarial activity, and an exploration of the underlying mechanisms of action and structure-activity relationships.
Introduction: The Quinoline Scaffold in Antimalarial Chemotherapy
Quinoline-containing drugs have long been a mainstay in the treatment of malaria.[2] Their primary mechanism of action is often attributed to the disruption of heme detoxification within the parasite's food vacuole.[1][2][4] The parasite digests hemoglobin, releasing toxic heme, which it normally crystallizes into inert hemozoin.[4][5] Quinolines are thought to accumulate in the acidic food vacuole and interfere with this crystallization process, leading to a buildup of toxic heme and subsequent parasite death.[1][2][4][5]
The 4(1H)-quinolone core, a related scaffold, has also demonstrated significant promise. Derivatives of this structure have shown potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[6][7] The 6-chloro-2,3-dihydroquinolin-4(1H)-one scaffold is a particularly attractive starting point for medicinal chemistry campaigns due to the presence of a reactive ketone and a substituted benzene ring, offering multiple points for chemical modification to explore the structure-activity relationship (SAR). The chloro-substituent at the 6-position has been shown in some quinoline series to enhance antimalarial potency.[8][9]
Synthetic Pathways and Derivatization Strategies
The 6-chloro-2,3-dihydroquinolin-4(1H)-one core can be synthesized and subsequently modified through various chemical reactions to generate a library of diverse compounds for screening.
Synthesis of the Core Scaffold: 6-chloro-2,3-dihydroquinolin-4(1H)-one
A common route to synthesize the 6-chloro-2-methylquinolin-4(1H)-one, a closely related and synthetically accessible precursor, involves the Conrad-Limpach reaction.[6] This method consists of the condensation of a substituted aniline with an acetoacetic ester, followed by thermal cyclization.[6]
Protocol 2.1: Synthesis of 6-chloro-2-methylquinolin-4(1H)-one
Materials:
-
4-chloroaniline
-
Ethyl acetoacetate
-
Dowtherm A (or another high-boiling point solvent)
-
Ethanol
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Condensation: In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in ethanol. Add a catalytic amount of concentrated sulfuric acid. To this solution, add ethyl acetoacetate (1.1 equivalents) dropwise while stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The intermediate, an ethyl 3-((4-chlorophenyl)amino)but-2-enoate, may precipitate. Filter the solid and wash with cold ethanol.
-
Cyclization: Add the dried intermediate to a high-boiling point solvent such as Dowtherm A in a suitable reaction vessel equipped with a condenser.
-
Heat the mixture to approximately 250°C for 30-60 minutes. The ring closure will occur with the elimination of ethanol.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid product, wash thoroughly with hexane, and dry to yield 6-chloro-2-methylquinolin-4(1H)-one.[9]
Derivatization Strategies
The 6-chloro-2,3-dihydroquinolin-4(1H)-one scaffold offers several handles for chemical modification to explore the SAR.
Caption: Potential sites for derivatization of the 6-chloro-2,3-dihydroquinolin-4(1H)-one scaffold.
-
N-Alkylation/Arylation (Position 1): The secondary amine in the quinolinone ring can be alkylated or arylated to introduce various side chains. This can modulate the compound's lipophilicity and ability to interact with biological targets.
-
Modification at C2 and C3: The methylene groups at positions 2 and 3 can be functionalized. For instance, α-alkylation or the introduction of arylvinyl groups at the C2 position has been explored in related quinoline series.[8]
-
Modification of the Carbonyl Group (Position 4): The ketone can be reduced to an alcohol, converted to an amine, or used in reactions to form hydrazones or other derivatives.
-
Modification of the Chloro Group (Position 6): Nucleophilic aromatic substitution reactions can be employed to replace the chlorine atom with other functional groups, although this can be challenging.
Biological Evaluation: A Cascade for Antimalarial Activity Assessment
A systematic approach is crucial for evaluating the antimalarial potential of newly synthesized compounds.
Caption: A typical workflow for the evaluation of novel antimalarial compounds.
In Vitro Antimalarial Activity
Protocol 3.1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is adapted from standard methods for assessing the in vitro growth inhibition of P. falciparum.[10][11]
Materials:
-
P. falciparum culture (e.g., 3D7 - chloroquine-sensitive, K1 or W2 - chloroquine-resistant)
-
Human erythrocytes
-
RPMI 1640 medium supplemented with human serum or Albumax
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Setup: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.
-
Add parasitized erythrocytes (at approximately 1% parasitemia and 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity and Selectivity Index
To assess the therapeutic potential, it is crucial to determine the toxicity of the compounds against mammalian cells.
Protocol 3.2: Mammalian Cell Cytotoxicity Assay (e.g., using HEK293 or HepG2 cells)
Procedure:
-
Culture a mammalian cell line (e.g., HEK293 or HepG2) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 48-72 hours.
-
Assess cell viability using a suitable method, such as the MTT or resazurin assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
Selectivity Index (SI): The SI is a crucial parameter to evaluate the therapeutic window of a compound. It is calculated as:
SI = CC₅₀ (mammalian cells) / IC₅₀ (P. falciparum)
A higher SI value indicates greater selectivity for the parasite over host cells.
In Vivo Efficacy
Promising compounds from in vitro studies should be evaluated in an animal model of malaria. The murine malaria model using Plasmodium berghei is commonly employed.[12][13][14]
Protocol 3.3: 4-Day Suppressive Test in P. berghei-infected Mice
Procedure:
-
Infect mice with P. berghei by intraperitoneal injection of infected erythrocytes.
-
A few hours post-infection, administer the first dose of the test compound (e.g., orally or intraperitoneally).
-
Administer the compound once daily for four consecutive days.
-
On day 5, collect blood from the tail vein and determine the parasitemia by microscopic examination of Giemsa-stained thin blood smears.
-
Calculate the percentage of parasitemia suppression compared to an untreated control group.
Structure-Activity Relationship (SAR) and Mechanistic Insights
Systematic modification of the 6-chloro-2,3-dihydroquinolin-4(1H)-one scaffold can provide valuable insights into the SAR.
| Position of Modification | General Observation from Literature on Quinolines/Quinolones | Potential Impact |
| Position 1 (N-H) | Introduction of basic side chains can be crucial for activity. | Modulates pKa, lipophilicity, and accumulation in the parasite's food vacuole. |
| Position 3 | Introduction of aryl or extended alkyl/alkoxy side chains can enhance potency.[6] | May improve interactions with the biological target. |
| Position 6 (Cl) | Halogen substitution at this position often correlates with increased antimalarial activity.[8][10] | Can influence electronic properties and metabolic stability. |
| Position 7 | Methoxy substitution in combination with a 6-chloro group has shown synergistic effects.[10][15] | May enhance selectivity for the parasite's cytochrome bc1 complex.[10][15] |
Potential Mechanisms of Action
While the primary mechanism of many quinolines involves the inhibition of hemozoin formation, derivatives of 4(1H)-quinolone may have alternative or additional targets.
-
Inhibition of the Parasite's Cytochrome bc1 Complex: Some 4(1H)-quinolones, particularly those with specific substitution patterns like 6-chloro-7-methoxy, have been shown to target the parasite's mitochondrial cytochrome bc1 complex, similar to the drug atovaquone.[6][10][15] This disrupts the parasite's respiratory chain and pyrimidine biosynthesis.
-
Inhibition of NADH:ubiquinone oxidoreductase (PfNDH2): The quinolone core is considered a privileged scaffold for inhibiting this enzyme in the parasite's respiratory chain.[16]
Protocol 4.1: β-Hematin Inhibition Assay
This assay can provide preliminary evidence for a compound's ability to interfere with heme detoxification.
Procedure:
-
In a 96-well plate, add a solution of hemin (hematin) in a suitable solvent.
-
Add serial dilutions of the test compounds.
-
Initiate the polymerization of hemin to β-hematin by adding a solution of acetate.
-
Incubate the plate at a controlled temperature.
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the pellet (containing β-hematin) and then dissolve it in a basic solution.
-
Quantify the amount of β-hematin formed by measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
Calculate the IC₅₀ for the inhibition of β-hematin formation.
Conclusion and Future Perspectives
The 6-chloro-2,3-dihydroquinolin-4(1H)-one scaffold represents a promising starting point for the development of novel antimalarial agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and the historical success of the quinoline class provides a strong rationale for its exploration. By employing the systematic synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently identify and optimize new lead compounds. Future work should focus on elucidating the precise mechanisms of action of novel derivatives and optimizing their pharmacokinetic and pharmacodynamic properties to develop safe and effective treatments to combat the global challenge of malaria.
References
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- Yadav, D., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Kumar, V., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. NIH.
- Kapal, A., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
- Singh, A. P., et al. (2024).
- Nyamwihura, R. J., et al. (Year not specified).
- Bray, P., Ward, S., & O'Neill, P. (2005). Quinolines and artemisinin: chemistry, biology and history. Current topics in microbiology and immunology.
- Tang, A. H., et al. (Year not specified). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
- Smilkstein, M. J., et al. (Year not specified). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers.
- MESA. (2024). 4-quinolinone derivatives as candidates for antimalarial drugs: characterization of Antiplasmodial activity in vitro, in vivo and mode of action. mesa malaria knowledge hub.
- Delarue, S., et al. (2001). Synthesis and in vitro and in vivo antimalarial activity of new 4-anilinoquinolines. PubMed.
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- Nilsen, A., et al. (Year not specified). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. NIH.
- Nilsen, A., et al. (Year not specified). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC - NIH.
- Ye, Z., et al. (Year not specified). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
- Baragaña, B., et al. (Year not specified). Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2. PMC - NIH.
- Williamson, A. E., et al. (2016). In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents.
- Norman, M. H. (Year not specified). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. NIH.
- Baragaña, B., et al. (Year not specified). Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of R. Discovery Research Portal - University of Dundee.
- The structure-activity relationship (SAR) of AQ and new synthetic compounds. (Year not specified).
- Biagini, G. A., et al. (Year not specified). Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria. PMC - NIH.
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Application Notes and Protocols for the Antibacterial Evaluation of 6-chloro-2,3-dihydroquinolin-4(1H)-one and its Derivatives
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and infectious diseases.
Introduction: The Quinolinone Scaffold in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes one of the most significant threats to global public health, creating an urgent need for novel antibacterial agents with new mechanisms of action or improved efficacy against resistant pathogens.[1][2] In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," serve as versatile starting points for drug discovery due to their ability to interact with multiple biological targets. The quinoline nucleus is a prominent example of such a scaffold, forming the basis of a highly successful class of antibiotics, the fluoroquinolones.[1][3][4]
The compound 6-chloro-2,3-dihydroquinolin-4(1H)-one represents a key structural motif derived from the broader quinolone family. Its framework is analogous to the core of powerful synthetic antibiotics that have been used for decades. These established quinolones typically exert their bactericidal effects by targeting essential bacterial enzymes—DNA gyrase and topoisomerase IV—which are responsible for managing DNA supercoiling during replication.[5][6][7][8][9] Inhibition of these enzymes leads to the fragmentation of the bacterial chromosome and, ultimately, cell death.[6][9]
This document provides a comprehensive guide for researchers aiming to explore the antibacterial potential of 6-chloro-2,3-dihydroquinolin-4(1H)-one. It serves not merely as a set of protocols, but as a strategic framework for the synthesis of derivatives, systematic screening against clinically relevant bacteria, and the interpretation of results to establish structure-activity relationships (SAR).
I. Strategic Approach: Synthesis and Library Development
The parent scaffold, 6-chloro-2,3-dihydroquinolin-4(1H)-one, is rarely the final drug candidate. Instead, it is a versatile starting point for chemical modification to enhance potency, broaden the spectrum of activity, and improve drug-like properties. A common synthetic strategy involves the intramolecular cyclization of o-aminochalcones, which can be prepared from substituted o-aminoacetophenones and aldehydes.[10][11] For this specific scaffold, starting materials like 4-chloroaniline are employed.[12][13]
The primary goal is to generate a focused library of derivatives by introducing diverse chemical moieties at key positions of the dihydroquinolinone ring. This systematic modification is the cornerstone of SAR studies, allowing researchers to discern which functional groups contribute positively or negatively to antibacterial activity.[1]
Workflow for Derivative Synthesis and Screening
The logical flow from scaffold synthesis to antibacterial evaluation is critical for efficient drug discovery. This process involves creating a library of chemical analogs and systematically testing them to identify promising "hit" compounds for further development.
Caption: Workflow for synthesis, screening, and optimization of novel antibacterial agents.
II. Application Notes: Rationale for Standardized Antibacterial Assays
To ensure that experimental data is reliable, reproducible, and comparable across different studies, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.
The primary assays for evaluating a new compound are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][14] It is the gold standard for measuring the potency of a compound but does not distinguish between inhibiting growth (bacteriostatic) and killing the bacteria (bactericidal).
-
Minimum Bactericidal Concentration (MBC): This assay is a direct extension of the MIC test. It determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15][16] The MBC is crucial for applications where bacterial elimination, not just inhibition, is required, such as in treating infections in immunocompromised patients.
A screening panel should include representative strains of both Gram-positive bacteria (e.g., Staphylococcus aureus), which have a thick peptidoglycan cell wall, and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), which possess a protective outer membrane that often acts as a barrier to drug entry.[1][3]
III. Detailed Experimental Protocols
These protocols are based on established CLSI methodologies and are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a highly efficient way to test multiple compounds against various bacterial strains simultaneously.[17][18]
Materials:
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Test compounds (derivatives of 6-chloro-2,3-dihydroquinolin-4(1H)-one) dissolved in dimethyl sulfoxide (DMSO)
-
Control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Sterile saline (0.85% NaCl)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[15] d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the well after adding the compound will be 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions in Microtiter Plate: a. Add 50 µL of CAMHB to wells 2 through 12 in each row of the 96-well plate. b. Prepare a stock solution of each test compound in DMSO. Dilute this stock in CAMHB to achieve a starting concentration that is 4x the highest desired test concentration (e.g., if the highest test concentration is 64 µg/mL, the working stock should be 256 µg/mL). c. Add 100 µL of this 4x working stock to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no compound). f. Well 12 will serve as the sterility control (broth only, no bacteria).
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each test well is now 100 µL. c. Seal the plate and incubate at 35-37°C for 16-20 hours.[19]
-
Reading the MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed immediately after the MIC is determined.
Procedure:
-
Subculturing: a. From each well of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot. b. Spot-plate the aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate. c. Also, plate a 1:1000 dilution of the growth control well to confirm the initial inoculum count.
-
Incubation and Reading: a. Incubate the MHA plates at 35-37°C for 18-24 hours. b. Count the number of colonies on each spot. c. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[15][16]
Experimental Workflow for MIC and MBC Determination
Caption: Step-by-step workflow for determining MIC and MBC values.
IV. Data Presentation and Interpretation
Table 1: Hypothetical Antibacterial Activity of 6-chloro-2,3-dihydroquinolin-4(1H)-one Derivatives
| Compound ID | R¹ Substitution (at N1) | R² Substitution (at C3) | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |
| Parent | -H | -H | >128 | >128 | >128 | >128 |
| DERIV-01 | -CH₃ | -H | 64 | 128 | >128 | >128 |
| DERIV-02 | -H | -Phenyl | 32 | 64 | 64 | 128 |
| DERIV-03 | -CH₃ | -Phenyl | 8 | 16 | 32 | 64 |
| DERIV-04 | -H | -4-Fluorophenyl | 4 | 8 | 16 | 32 |
| Cipro | (Control) | (Control) | 0.5 | 1 | 0.015 | 0.03 |
Interpretation:
-
Potency: A lower MIC value indicates higher potency. In the table, DERIV-04 is the most potent compound against both strains.
-
Spectrum: The data shows activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, suggesting a broad spectrum.
-
Bactericidal vs. Bacteriostatic: The MBC/MIC ratio helps classify the compound's effect. A ratio of ≤4 is generally considered bactericidal. For DERIV-04 against S. aureus, the ratio is 8/4 = 2, indicating a bactericidal mechanism.
-
Structure-Activity Relationship (SAR):
-
Comparing Parent to DERIV-01 and DERIV-02 suggests that substitutions at both N1 and C3 are beneficial.
-
Comparing DERIV-02 and DERIV-03 shows that combining the N-methyl and C3-phenyl groups leads to a synergistic improvement in activity.
-
Comparing DERIV-02 and DERIV-04 indicates that adding a fluorine atom to the phenyl ring at C3 significantly enhances potency, a common strategy in fluoroquinolone design.
-
V. Next Steps: From Hit to Lead
Once initial "hit" compounds with promising MIC values are identified, several critical follow-up studies are necessary:
-
Selectivity and Toxicity: Promising compounds must be tested for cytotoxicity against mammalian cell lines (e.g., HeLa, HEK293) to ensure they are selectively toxic to bacteria and not host cells.[19]
-
Mechanism of Action (MoA) Studies: While the quinolinone scaffold suggests DNA gyrase/topoisomerase IV as likely targets, this must be confirmed. This can be investigated using in silico molecular docking, enzymatic assays, or by generating resistant mutants and sequencing the target genes.[20][21]
-
Lead Optimization: The most promising hits undergo further chemical modification to improve their pharmacological profile (solubility, metabolic stability, oral bioavailability) before advancing to in vivo animal models of infection.
By following this structured and scientifically rigorous approach, researchers can effectively explore the potential of the 6-chloro-2,3-dihydroquinolin-4(1H)-one scaffold to generate novel and effective antibacterial agents in the fight against AMR.
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Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takeo, Y., Furusawa, K., Girmay, F. S., Moss, S. J., Spivey, A. C., & Spencer, J. (2019). Quinolone antibiotics. MedChemComm - RSC Publishing. Retrieved from [Link]
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Knezevic, P., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Retrieved from [Link]
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Aouad, M. R., Bardaweel, S. K., Al-Far, R. H., Al-Qtaitat, A. I., & S. Al-Tel, T. (2022). 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. Ingenta Connect. Retrieved from [Link]
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Behera, S., Mohanty, P., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Behera, S., Mohanty, P., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Semantic Scholar. Retrieved from [Link]
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Silver, L. L., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. ASM Journals. Retrieved from [Link]
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Anonymous. (n.d.). 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. Retrieved from [Link]
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Nakashima, R., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Retrieved from [Link]
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Van den Driessche, F., et al. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]
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Tadesse, M. G., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Semantic Scholar. Retrieved from [Link]
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Bouraiou, A., et al. (2012). rac-2-(2-Chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one. NIH. Retrieved from [Link]
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Liu, H., et al. (2012). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. Retrieved from [Link]
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Tadesse, M. G., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal. Retrieved from [Link]
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Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Retrieved from [Link]
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Tu, S., et al. (2007). Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. Green Chemistry - RSC Publishing. Retrieved from [Link]
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Anonymous. (n.d.). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate. Retrieved from [Link]
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D'Arrigo, M., et al. (2021). Plant-Derivatives Small Molecules with Antibacterial Activity. PMC - NIH. Retrieved from [Link]
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Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design. ResearchGate. Retrieved from [Link]
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Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Semantic Scholar. Retrieved from [Link]
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Wu, X., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. Retrieved from [Link]
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Quantitative Analysis of 6-chloro-2,3-dihydroquinolin-4(1H)-one: A Guide to Robust Analytical Methods
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic ketone of significant interest in pharmaceutical development. As a key intermediate and structural motif in the synthesis of various biologically active compounds, its precise and accurate quantification is paramount. Whether monitoring reaction kinetics, assessing the purity of a drug substance, or performing quality control on starting materials, a validated analytical method is essential for ensuring data integrity and product quality.
This guide provides a comprehensive overview of two robust analytical methods for the quantification of 6-chloro-2,3-dihydroquinolin-4(1H)-one: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the availability of instrumentation.[1][2] HPLC-UV is presented as a widely accessible and reliable technique for routine analysis, while LC-MS/MS is detailed for applications requiring high sensitivity and selectivity, such as trace-level detection.[3][4]
The protocols herein are designed as a robust starting point for method development and validation, grounded in established analytical principles and regulatory expectations.
Analytical Methodologies: A Comparative Overview
Selecting the appropriate analytical technique is a critical first step. The decision should be based on the analyte's properties and the analytical objective.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of many analytical laboratories. For a molecule like 6-chloro-2,3-dihydroquinolin-4(1H)-one, which contains a chromophore, HPLC-UV offers a straightforward, robust, and cost-effective solution for quantification.[2] It is highly suitable for purity assessments, content uniformity, and stability studies where analyte concentrations are relatively high.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides unparalleled sensitivity and selectivity by combining the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer.[5] It is the method of choice for analyzing trace levels of the analyte in complex matrices like biological fluids or environmental samples, or for quantifying low-level impurities.[3][6] The use of Multiple Reaction Monitoring (MRM) ensures that the detector response is highly specific to the target analyte, minimizing interference from matrix components.[7]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for the routine quantification of 6-chloro-2,3-dihydroquinolin-4(1H)-one in bulk materials and simple formulations.
Principle
The method utilizes reversed-phase chromatography to separate the analyte from potential impurities on a C18 stationary phase. An isocratic mobile phase allows for consistent and reproducible elution. The analyte is detected by its absorbance of UV light at a specific wavelength, and the resulting peak area is proportional to its concentration.
Experimental Protocol: HPLC-UV
1. Reagent and Standard Preparation
-
Mobile Phase: Prepare a filtered and degassed solution of 60:40 (v/v) acetonitrile and water containing 0.1% formic acid. The formic acid is added to control the pH and ensure good peak shape for the amine-containing quinolinone structure.
-
Diluent: Use the mobile phase as the diluent to ensure compatibility with the chromatographic system.
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 6-chloro-2,3-dihydroquinolin-4(1H)-one reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Stock Standard Solution with the diluent.
2. Sample Preparation
-
Accurately weigh a sample containing an expected amount of the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 10 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]
3. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by PDA scan) |
| Run Time | ~10 minutes |
4. System Suitability Test (SST)
-
Before sample analysis, perform at least five replicate injections of a mid-range calibration standard (e.g., 10 µg/mL).
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0.
5. Data Analysis and Quantification
-
Inject the prepared calibration standards to generate a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solutions.
-
Determine the concentration of 6-chloro-2,3-dihydroquinolin-4(1H)-one in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for high-sensitivity, high-selectivity quantification, making it ideal for trace-level analysis in complex matrices.
Principle
The analyte is first separated using ultra-high performance liquid chromatography (UHPLC) for fast analysis times. It then enters an electrospray ionization (ESI) source, where it is ionized. A triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, is used for detection. A specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific detection scheme virtually eliminates matrix interference.[3]
Experimental Protocol: LC-MS/MS
1. Reagent and Standard Preparation
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Diluent: 50:50 (v/v) Acetonitrile : Water
-
Stock Standard Solution (100 µg/mL): Prepare as described in the HPLC-UV method.
-
Calibration Standards: Prepare a series of low-concentration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution.
-
Internal Standard (IS): If available, a stable isotope-labeled version of the analyte is ideal. Alternatively, a structurally similar compound with different mass can be used. Prepare an IS working solution at a fixed concentration (e.g., 20 ng/mL).
2. Sample Preparation
-
For bulk samples, prepare as described in the HPLC-UV method, but dilute further to fall within the ng/mL calibration range.
-
For complex matrices (e.g., plasma), a sample extraction is necessary. Protein precipitation is a common approach: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.[8] Vortex to mix, then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Alternatively, Solid-Phase Extraction (SPE) can be employed for cleaner extracts and better pre-concentration.[9][10]
3. Instrumentation and Analytical Conditions
LC Conditions
| Parameter | Recommended Condition |
|---|---|
| LC System | UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
MS/MS Conditions
| Parameter | Recommended Setting |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 4000 V |
| Nebulizer Pressure | 40 psi |
| Drying Gas Flow | 11 L/min |
| Drying Gas Temp. | 250 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical) The exact m/z values must be optimized experimentally by infusing a standard solution of the analyte. The molecular weight of 6-chloro-2,3-dihydroquinolin-4(1H)-one is 181.62 g/mol . The precursor ion in positive ESI would be [M+H]⁺ at m/z 182.6.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Quantifier | 182.6 | e.g., 154.6 (Loss of CO) | 100 | Optimize (~15-25) |
| Qualifier | 182.6 | e.g., 126.6 (Further fragmentation) | 100 | Optimize (~25-35) |
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the calibration standards.
-
Apply a weighted (e.g., 1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.995.
-
Calculate the concentration in unknown samples using the regression equation from the calibration curve.
Visualizing the Analytical Workflows
Caption: General workflow for quantitative analysis.
Caption: Analyte path in an LC-MS/MS system (MRM mode).
Method Validation
Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[11][12] Key validation parameters are summarized below, with typical acceptance criteria based on ICH guidelines.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | Peak purity analysis (for HPLC-UV); No interfering peaks at the analyte's retention time in blank samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 (HPLC-UV), ≥ 0.995 (LC-MS/MS) over a defined range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80-120% of the test concentration for assay. |
| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery studies. | Mean recovery of 98.0% to 102.0% for drug substance assay. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | %RSD ≤ 2.0% for drug substance assay. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | System suitability parameters should remain within acceptance criteria. |
References
- ACS Measurement Science Au. (2024).
- National Institutes of Health (NIH). (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- ResearchGate. (n.d.).
- PubMed. (2024).
- Analytical Methods Valid
- Analytical method valid
- ResearchGate. (n.d.). (PDF)
- Can LC–MS Revolutionize the Quantitation of Drug Product Impurities? (2014).
- Guide to achieving reliable quantit
- Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determin
- BenchChem. (2025). Application Note: Analytical Methods for the Detection of 3-Chloro-6-nitroisoquinolin-1-ol.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.
- Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water using the Agilent 1290 Infinity Flexible Cube Module.
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A Researcher's Guide to In Vitro Assay Development for Testing Quinolinone Derivatives
An Application Note from the Senior Scientist's Desk
Abstract
The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The successful identification and optimization of lead compounds from this class hinge on a robust and logically designed in vitro testing strategy. This guide provides a comprehensive framework for developing and implementing a tiered assay cascade, moving from high-throughput primary screening to detailed mechanism-of-action studies. We offer field-proven insights into assay selection, detailed step-by-step protocols for key methodologies, and guidance on data analysis and interpretation, designed for researchers in drug discovery and development.
Introduction: The Quinolinone Scaffold in Drug Discovery
Quinoline and its derivatives are heterocyclic compounds that form the core of numerous approved drugs and clinical candidates.[2][3] Their therapeutic versatility stems from their ability to interact with a diverse range of biological targets. For instance, fluoroquinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[4][5][6] In oncology, quinolinone derivatives have been shown to inhibit protein kinases, phosphoinositide 3-kinases (PI3K), and histone deacetylases (HDAC), leading to apoptosis and cell cycle arrest in cancer cells.[1][7]
Given this mechanistic diversity, a one-size-fits-all testing approach is inefficient. A successful screening campaign requires a carefully planned cascade of assays that progressively refines the understanding of a compound's activity. This guide outlines such a strategy, beginning with broad phenotypic screens to identify active compounds ("hits") and progressing to specific, target-based assays to elucidate their mechanism of action (MOA).
The Assay Development Funnel: A Strategic Workflow
The development of a drug candidate is a process of systematic filtering, where a large number of initial compounds are narrowed down to a few promising leads. We advocate for a "funnel" approach, starting with high-throughput screening (HTS) assays that are rapid and scalable, followed by more complex and information-rich secondary and mechanistic assays.[8][9][10] This strategy ensures that resources are focused on the most promising derivatives.
Caption: The Drug Discovery Funnel for Quinolinone Derivatives.
Primary Screening Assays: Identifying Active Compounds
The goal of primary screening is to rapidly assess a large library of quinolinone derivatives to identify those with biological activity.[11][12] These assays should be robust, cost-effective, and amenable to automation in 96-, 384-, or 1536-well plate formats.[8]
Cell Viability and Cytotoxicity Assays
For anticancer drug discovery, the initial screen almost always involves assessing a compound's ability to reduce the viability of cancer cell lines.[7][13][14] Tetrazolium reduction assays like MTT and XTT are the workhorses of this stage.[7][15]
Principle of Action: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts into colored formazan products.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.
| Feature | MTT Assay | XTT Assay |
| Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide |
| Product | Purple, insoluble formazan | Orange, water-soluble formazan[16][18] |
| Protocol Step | Requires a solubilization step (e.g., with DMSO or SDS)[15] | No solubilization needed; direct measurement[18] |
| Sensitivity | Generally lower, can be problematic at high cell densities | Higher sensitivity and more reliable[18] |
| Advantages | Well-established, inexpensive | Simpler protocol, less prone to error, non-toxic endpoint[18] |
Causality Behind Experimental Choice: We recommend the XTT assay for primary screening. Its water-soluble product eliminates the need for a cytotoxic solubilization step, which simplifies the protocol and reduces variability, making it more reliable for HTS.[16][18]
Protocol 1: XTT Cell Viability Assay
This protocol is designed for a 96-well plate format but can be scaled.
Materials:
-
Target cancer cell line (e.g., MCF-7, NCI-H460)[19]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Quinolinone derivative stock solutions (typically in DMSO)
-
Commercial XTT Assay Kit (containing XTT reagent and an electron coupling reagent)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at ~450 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells for "cells only" (positive growth control) and "medium only" (background control).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your quinolinone derivatives in culture medium. A typical screening concentration is 10 µM.
-
Add 100 µL of the diluted compound to the appropriate wells.
-
For vehicle control wells, add medium containing the same final concentration of DMSO as the compound wells (e.g., 0.1%).
-
Incubate for 48-72 hours.
-
-
XTT Reagent Addition:
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until the orange color develops in the control wells.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance at 450 nm (with a reference wavelength of ~650 nm to reduce background).
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate the percent viability for each compound concentration:
-
% Viability = (Abs_compound / Abs_vehicle_control) * 100
-
-
Compounds showing significant reduction in viability (e.g., <50%) are considered "hits."
-
Antimicrobial Susceptibility Testing
For screening antibacterial or antifungal quinolinones, the goal is to determine the Minimum Inhibitory Concentration (MIC) — the lowest compound concentration that prevents visible microbial growth.[20][21] The broth microdilution method is the standard.[5][22]
Protocol 2: Broth Microdilution for MIC Determination
This protocol is based on CLSI guidelines.[5]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)[20][23]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinolinone derivative stock solutions (in DMSO)
-
Sterile 96-well U-bottom plates
-
Spectrophotometer or McFarland turbidity standards
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[21]
-
-
Plate Preparation:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the highest concentration of the quinolinone derivative (e.g., 256 µg/mL in duplicate) to the first column of wells. This creates a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.[5] Discard the final 50 µL from the last dilution column.
-
This results in a concentration gradient (e.g., 128, 64, 32... µg/mL).
-
Reserve wells for a growth control (no compound) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume is 100 µL, and the drug concentrations are now halved (128, 64... become 64, 32...).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[5]
-
-
Reading Results:
-
The MIC is the lowest concentration of the quinolinone derivative at which there is no visible turbidity or pellet of bacterial growth.[5]
-
Secondary & Mechanistic Assays: From Hit to Lead
Once hits are identified, the focus shifts to confirming their activity and understanding how they work. This involves dose-response studies to determine potency (IC₅₀) and target-based assays to identify the molecular mechanism.[24]
Biochemical Assays: Probing the Molecular Target
Biochemical assays use purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on its target, free from the complexities of a cellular environment.[25][26][27]
Common Targets for Quinolinones:
-
DNA Gyrase/Topoisomerase: Key targets for antibacterial quinolones.[4][28]
-
PI3-Kinase: Involved in cell proliferation and survival.[1][29]
Assay of Choice: Fluorescence Polarization (FP) for Kinase Inhibition
Principle of Action: FP is a powerful technique for studying molecular binding events in solution.[30] It relies on the principle that a small, fluorescently-labeled molecule (a "tracer" or "probe") tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to a much larger protein (like a kinase), its tumbling slows dramatically, leading to a high polarization signal. A test compound that inhibits this interaction will displace the tracer, causing the polarization to drop.[31][32]
Caption: Principle of a competitive Fluorescence Polarization assay.
Protocol 3: Fluorescence Polarization Kinase Binding Assay
This is a general protocol; specific tracer and buffer conditions will be target-dependent.
Materials:
-
Purified recombinant kinase enzyme
-
Fluorescently-labeled tracer (a known binder to the kinase)
-
Assay Buffer (e.g., Tris-HCl with BSA and DTT)
-
Quinolinone derivative serial dilutions
-
Low-volume, black 384-well plates (non-binding surface)[32]
-
Plate reader with FP capabilities (excitation/emission filters appropriate for the fluorophore)
Procedure:
-
Reagent Preparation:
-
Dilute the kinase and tracer to their optimal working concentrations (determined during assay development) in assay buffer.
-
Prepare a 10-point, 3-fold serial dilution of the quinolinone derivatives in DMSO, then dilute further into assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of diluted compound/vehicle control to each well.
-
Add 5 µL of the diluted kinase enzyme to all wells except those for the "tracer only" control.
-
Add 10 µL of the diluted fluorescent tracer to all wells. The final volume is 20 µL.
-
Controls are critical:
-
High Signal (0% Inhibition): Kinase + Tracer + Vehicle (DMSO)
-
Low Signal (100% Inhibition): Tracer + Vehicle (no enzyme)
-
-
-
Incubation and Measurement:
-
Mix the plate gently and incubate at room temperature for 15-60 minutes (time to be optimized).
-
Measure the fluorescence polarization (in millipolarization, mP units) using the plate reader.
-
-
Data Analysis:
-
Normalize the data using the high and low signal controls.
-
Plot the normalized % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[33]
-
Cell-Based Mechanistic Assays
Cell-based assays provide data in a more physiologically relevant context.[13] They can confirm that a compound's activity in a biochemical assay translates to a cellular effect.
-
GPCR Signaling Assays: For quinolinones targeting G-protein coupled receptors, assays can measure downstream events like changes in intracellular calcium or cAMP levels.[34][35][36]
-
Apoptosis Assays: To confirm that cytotoxicity is due to programmed cell death, assays like Annexin V staining can be used to detect the externalization of phosphatidylserine, an early apoptotic event.[14]
Data Analysis, Interpretation, and Validation
| Parameter | Definition | How to Determine | Importance |
| % Inhibition/ Viability | The percentage by which a compound reduces an activity or cell number relative to controls. | 100 * (1 - (Signal_compound - Signal_low) / (Signal_high - Signal_low)) | Primary metric in single-point screens to identify hits. |
| IC₅₀ (Half-maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce a biological or biochemical activity by 50%. | Fit a dose-response curve (Inhibition vs. log[Inhibitor]) using non-linear regression.[33] | A key measure of a compound's potency. Lower IC₅₀ means higher potency. |
| MIC (Minimum Inhibitory Concentration) | The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. | Determined by visual inspection or OD reading of a broth microdilution assay.[5] | The standard measure of an antibiotic's effectiveness in vitro. |
| Z'-Factor | A statistical parameter used to validate the quality and robustness of a high-throughput assay. | `Z' = 1 - (3*(SD_high + SD_low)) / | Mean_high - Mean_low |
Trustworthiness Through Validation: An assay is only as good as its validation. For HTS, the Z'-factor is a critical measure of the separation between your positive and negative controls.[30] A robust assay with a high Z'-factor gives you confidence that the hits you identify are real and not artifacts of experimental noise.
Conclusion
The development of in vitro assays for quinolinone derivatives is a multi-step process that requires a strategic, tiered approach. By starting with broad, high-throughput phenotypic screens and progressively moving towards more specific, target-oriented mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The protocols and principles outlined in this guide provide a solid foundation for building a robust and reliable screening cascade, ultimately accelerating the journey from a chemical library to a potential therapeutic agent.
References
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - TW.
- High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
- High-Throughput Screening (HTS) in Drug Discovery. Danaher Life Sciences.
- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem.
- High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- Cell-based Assays for Drug Discovery. Reaction Biology.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central.
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. NIH.
- What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences.
- How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.
- High-throughput screening (HTS). BMG LABTECH.
- Bioassays for anticancer activities. PubMed.
- Quinolones Mechanism of action. YouTube.
- Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central.
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.
- XTT Assay for Medical Device Cytotoxicity Assessment. Measurlabs.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Introduction to XTT assays for cell-viability assessment. Abcam.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
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Application Note & Protocols: A Strategic Approach to the Synthesis of a 6-Chloro-2,3-dihydroquinolin-4(1H)-one Library for Structure-Activity Relationship (SAR) Studies
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and immunomodulatory effects.[1][2][3][4] The 2,3-dihydroquinolin-4(1H)-one variant, in particular, offers a three-dimensional structure that can be strategically modified to explore chemical space and optimize interactions with biological targets. This application note provides a detailed guide for the synthesis of a focused library of 6-chloro-2,3-dihydroquinolin-4(1H)-one derivatives. The presence of a chlorine atom at the 6-position provides a key electronic feature and a potential metabolic blocking site, making it an attractive starting point for SAR exploration.[5]
This guide is designed for researchers, scientists, and drug development professionals. It will detail the synthesis of the core scaffold, followed by protocols for diversification at key positions to generate a library of analogues. The overarching goal is to provide a robust framework for generating novel chemical entities for hit-to-lead campaigns and for elucidating the structure-activity relationships that govern their biological function.
Part 1: Synthesis of the Core Scaffold: 6-Chloro-2,3-dihydroquinolin-4(1H)-one
The synthesis of the 6-chloro-2,3-dihydroquinolin-4(1H)-one core can be efficiently achieved through a Gould-Jacobs reaction, a classic and reliable method for constructing the quinolinone ring system.[6][7] The reaction proceeds via the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[8][6]
Reaction Scheme: Gould-Jacobs Synthesis
Caption: Reaction pathway for the synthesis of 6-chloro-2,3-dihydroquinolin-4(1H)-one.
Protocol 1: Synthesis of 6-Chloro-4-hydroxyquinoline
Materials:
-
4-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEMM)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add diphenyl ether as a high-boiling solvent. Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.[8] The cyclization product will precipitate upon cooling.
-
Isolation: Cool the reaction mixture to room temperature. Add hexane to dilute the diphenyl ether and facilitate precipitation. Filter the solid product and wash thoroughly with hexane to remove the solvent.
-
Hydrolysis: Suspend the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours until the solid dissolves.
-
Decarboxylation: Cool the reaction mixture and acidify with concentrated HCl until a precipitate forms. Heat the acidic mixture to reflux for 4-6 hours to effect decarboxylation.
-
Purification: Cool the mixture in an ice bath and collect the solid product by filtration. Wash the solid with cold water and dry under vacuum to yield 6-chloro-4-hydroxyquinoline.
Protocol 2: Reduction to 6-Chloro-2,3-dihydroquinolin-4(1H)-one
Materials:
-
6-Chloro-4-hydroxyquinoline
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: To a solution of 6-chloro-4-hydroxyquinoline in ethanol in a hydrogenation vessel, add a catalytic amount of 10% Pd/C.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50 psi) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-chloro-2,3-dihydroquinolin-4(1H)-one.
Part 2: Library Diversification Strategy
To effectively probe the SAR, modifications will be introduced at key positions of the 6-chloro-2,3-dihydroquinolin-4(1H)-one scaffold. The primary points of diversification will be the N1-position and the C3-position.
Caption: Key diversification points on the 6-chloro-2,3-dihydroquinolin-4(1H)-one scaffold.
Protocol 3: N-Alkylation of the Core Scaffold
N-alkylation is a straightforward method to introduce a variety of substituents at the nitrogen atom, which can influence solubility, metabolic stability, and target engagement.[9][10]
Materials:
-
6-Chloro-2,3-dihydroquinolin-4(1H)-one
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a solution of 6-chloro-2,3-dihydroquinolin-4(1H)-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-alkylated derivative.
Protocol 4: C3-Functionalization via Aldol Condensation
Introducing substituents at the C3 position can explore steric and electronic requirements in the binding pocket of a target protein. An aldol condensation with an aromatic aldehyde is a common method for this modification.
Materials:
-
6-Chloro-2,3-dihydroquinolin-4(1H)-one
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine or Pyrrolidine
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloro-2,3-dihydroquinolin-4(1H)-one (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.
-
Condensation: Add a catalytic amount of piperidine or pyrrolidine to the solution. Heat the mixture to reflux and monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford the C3-functionalized derivative.
Part 3: Data Presentation and Characterization
A systematic approach to data management is crucial for effective SAR analysis. The synthesized compounds should be tabulated with their structures, molecular weights, and any relevant analytical data.
Table 1: Representative Library of 6-Chloro-2,3-dihydroquinolin-4(1H)-one Derivatives
| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) |
| Core | H | H | 181.61 |
| Lib-N1-Bn | Benzyl | H | 271.74 |
| Lib-N1-Et | Ethyl | H | 209.66 |
| Lib-C3-Ph | H | Phenyl | 269.72 |
| Lib-C3-pOMePh | H | 4-Methoxyphenyl | 299.75 |
Characterization:
All synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[11]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Part 4: Workflow for Library Synthesis and SAR Analysis
The overall process from starting materials to SAR insights can be visualized as a streamlined workflow.
Caption: A comprehensive workflow from synthesis to SAR analysis.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of a library of 6-chloro-2,3-dihydroquinolin-4(1H)-one derivatives. By following the detailed protocols for the synthesis of the core scaffold and its subsequent diversification, researchers can efficiently generate a collection of novel compounds for biological screening. The systematic approach to library design, synthesis, and characterization outlined herein will facilitate the elucidation of meaningful structure-activity relationships, ultimately accelerating the discovery of new therapeutic agents.
References
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
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Gould–Jacobs reaction. Wikipedia. Available at: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
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MEDICINAL CHEMISTRY OF QUINOLONES. slideshare.net. Available at: [Link]
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Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. PubMed. Available at: [Link]
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260 quinolones for applications in medicinal chemistry: synthesis and structure. pubs.rsc.org. Available at: [Link]
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The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. Available at: [Link]
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B. Pharm Graduate Medicinal Chemistry Unit III Quinolones, Fluoroquinolones & Nitrofurazone. slideshare.net. Available at: [Link]
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Gould-Jacobs Reaction. onlinelibrary.wiley.com. Available at: [Link]
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Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. Available at: [Link]
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Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ACS Publications. Available at: [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Available at: [Link]
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Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Available at: [Link]
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][8]naphthyrin-5(6H)-one. PMC. Available at: [Link]
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Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available at: [Link]
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Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. ijcrt.org. Available at: [Link]
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rac-2-(2-Chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one. NIH. Available at: [Link]
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Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. Available at: [Link]
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Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]
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An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. Available at: [Link]
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To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. IJPPR. Available at: [Link]
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-
Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. PubMed. Available at: [Link]
-
Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. RSC Publishing. Available at: [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]
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Evaluating Antitumor Activity of 6-Chloro-Quinazolin Derivatives on Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with a wide spectrum of pharmacological activities, including potent antitumor effects.[1][2] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been approved for cancer therapy, primarily targeting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[2][3] The 6-chloro-quinazolin scaffold, in particular, has been a focal point of recent research, with novel derivatives demonstrating significant cytotoxic and apoptotic activities against various cancer cell lines.[4][5]
These application notes provide a comprehensive guide for the in vitro evaluation of 6-chloro-quinazolin derivatives. We will detail the essential protocols for assessing their antitumor activity, from initial cytotoxicity screening to elucidating the underlying mechanisms of action, including apoptosis induction and cell cycle arrest. The causality behind experimental choices and self-validating systems are emphasized to ensure technical accuracy and reproducibility.
Core Principles of Evaluation
The primary objective when evaluating a potential anticancer agent is to determine its efficacy in inhibiting cancer cell growth and to understand the molecular mechanisms driving this inhibition. A robust in vitro assessment typically involves a multi-pronged approach:
-
Cytotoxicity Screening: To determine the concentration-dependent inhibitory effect of the compounds on cancer cell viability.
-
Mechanism of Action Studies: To investigate how the compounds induce cell death, commonly through apoptosis.
-
Cell Cycle Analysis: To determine if the compounds interfere with the normal progression of the cell cycle.
-
Target Engagement and Pathway Analysis: To identify the specific molecular targets and signaling pathways modulated by the compounds.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines relevant to the intended therapeutic area (e.g., MGC-803 gastric cancer, Bcap-37 breast cancer, PC3 prostate cancer).[4] A non-cancerous cell line should be included to assess selectivity.
-
6-Chloro-Quinazolin Derivatives: Synthesized and purified compounds dissolved in a suitable solvent like DMSO.
-
Cell Culture Media: (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for assessing cell viability.[7][8]
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit: For quantifying apoptotic and necrotic cells.[9]
-
Propidium Iodide (PI) Staining Solution with RNase A: For cell cycle analysis.[10]
-
Antibodies for Western Blotting: Primary antibodies against key signaling proteins (e.g., Bcl-2, Bax, cleaved PARP, p-Akt, total Akt) and a loading control (e.g., GAPDH), along with corresponding HRP-conjugated secondary antibodies.[11][12]
-
Protein Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.[11]
-
BCA Protein Assay Kit: For protein quantification.[11]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: Treat the cells with a range of concentrations of the 6-chloro-quinazolin derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).[6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][13]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7][8]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[14]
Table 1: Example Data Summary for Cytotoxicity of 6-Chloro-Quinazolin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative A | MGC-803 | 1.96[1] |
| Derivative A | Bcap-37 | 8.47[1] |
| Derivative B | MGC-803 | 0.85[2] |
| Derivative B | MCF-7 | 5.62[2] |
| 5-Fluorouracil | MGC-803 | 7.51[2] |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[9] Propidium Iodide (PI), a fluorescent nucleic acid dye, can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[9]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 6-chloro-quinazolin derivative at its IC50 concentration for 24-48 hours.[6]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[15]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9][15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) by flow cytometry.[9]
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[16] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, enabling the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the 6-chloro-quinazolin derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping. The cells can be stored at -20°C for several weeks.[10][16][17]
-
Washing: Pellet the fixed cells by centrifugation (note: fixed cells may require a higher speed) and wash twice with PBS.[10][18]
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A to degrade RNA.[10][16]
-
PI Staining: Add PI staining solution to the cells and incubate for 5-30 minutes at room temperature.[10][18]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use a dot plot of PI-Area versus PI-Width to exclude doublets and clumps.[10][18]
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[19][20] This is crucial for investigating the molecular mechanisms of action of the 6-chloro-quinazolin derivatives, such as their effects on apoptotic and cell survival signaling pathways.
Step-by-Step Methodology:
-
Cell Lysis and Protein Quantification: After treatment with the derivative, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11] Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved PARP, p-Akt, total Akt) overnight at 4°C with gentle shaking.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Visualization of Workflows and Pathways
To provide a clear visual representation of the experimental processes and the potential signaling pathways affected by 6-chloro-quinazolin derivatives, the following diagrams are provided.
Caption: Potential signaling pathway modulated by 6-chloro-quinazolin derivatives.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive in vitro evaluation of 6-chloro-quinazolin derivatives as potential antitumor agents. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and the modulation of key signaling pathways, researchers can gain valuable insights into the therapeutic potential of these compounds. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for the advancement of novel cancer therapeutics from the laboratory to clinical development.
References
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- DNA Cell Cycle Analysis with PI. (n.d.).
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
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Application Notes & Protocols: Advanced Domino Reaction Methodologies for the Synthesis of Dihydroquinolinones
Introduction: The Power of Cascade Reactions in Heterocyclic Chemistry
The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities. Traditional multi-step syntheses of these valuable compounds often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant waste generation. Domino reactions, also known as tandem or cascade reactions, offer an elegant and efficient solution by combining multiple bond-forming events in a single synthetic operation without isolating intermediates.[1] This approach aligns with the principles of green chemistry by enhancing atom economy and reducing reaction times and solvent usage.[2]
This guide provides an in-depth exploration of three powerful domino methodologies for the synthesis of dihydroquinolinones, designed for researchers, scientists, and drug development professionals. Each section delves into the mechanistic underpinnings of the reaction, provides a field-proven protocol, and offers insights into the critical parameters that govern the success of the synthesis.
Methodology 1: The Aza-Michael/SNAr Domino Reaction for N-Alkyl-2,3-dihydro-4(1H)-quinolinones
This powerful domino sequence leverages an initial aza-Michael addition of a primary amine to an activated enone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to construct the dihydroquinolinone core. This strategy is particularly effective for synthesizing N-substituted derivatives.[1]
Reaction Mechanism: A Stepwise Cascade
The reaction is initiated by the conjugate addition of a primary amine to an α,β-unsaturated ketone that also bears an aromatic ring activated towards SNAr (e.g., with a fluorine leaving group and an electron-withdrawing group like nitro or cyano). This aza-Michael addition forms a transient enolate intermediate. The newly introduced secondary amine is now perfectly positioned for an intramolecular cyclization. A 6-exo-trig cyclization occurs where the amine attacks the electron-deficient aromatic ring, displacing the leaving group (e.g., fluoride) via the well-established SNAr mechanism, which proceeds through a Meisenheimer complex. Subsequent tautomerization yields the stable 2,3-dihydro-4(1H)-quinolinone product.
Caption: Domino Aza-Michael/SNAr Reaction Pathway.
Scientist's Insight: Causality Behind Experimental Choices
The choice of a substrate with a fluoride leaving group on the aromatic ring is deliberate; fluoride is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly activates the ring for nucleophilic attack. The presence of a potent electron-withdrawing group (EWG) such as -NO2 or -CN, typically positioned para to the fluorine, is crucial. This EWG stabilizes the negative charge developed in the Meisenheimer intermediate, thereby lowering the activation energy for the cyclization step.[3] The use of a polar aprotic solvent like DMF is advantageous as it effectively solvates the intermediates without interfering with the nucleophilic amine.
Experimental Protocol: Synthesis of N-Benzyl-6-nitro-2,3-dihydro-4(1H)-quinolinone
This protocol is adapted from methodologies developed by Bunce and co-workers.[1]
Materials:
-
1-(2-Fluoro-5-nitrophenyl)prop-2-en-1-one (1 mmol, 195.1 mg)
-
Benzylamine (1.1 mmol, 117.9 mg, 120 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 1-(2-fluoro-5-nitrophenyl)prop-2-en-1-one in anhydrous DMF at room temperature, add benzylamine dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to afford the pure N-benzyl-6-nitro-2,3-dihydro-4(1H)-quinolinone.
Data Presentation: Substrate Scope and Yields
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-6-nitro-2,3-dihydro-4(1H)-quinolinone | 78 |
| 2 | Cyclohexylamine | N-Cyclohexyl-6-nitro-2,3-dihydro-4(1H)-quinolinone | 65 |
| 3 | n-Butylamine | N-(n-Butyl)-6-nitro-2,3-dihydro-4(1H)-quinolinone | 72 |
| 4 | Aniline | N-Phenyl-6-nitro-2,3-dihydro-4(1H)-quinolinone | 54 |
Yields are representative and based on literature precedents.[1]
Methodology 2: Acid-Catalyzed Intramolecular Friedel-Crafts Acylation of N-Aryl-β-lactams
This methodology provides a direct route to the dihydroquinolinone core through an intramolecular Friedel-Crafts acylation, which can be viewed as a Fries-type rearrangement of N-arylazetidin-2-ones (β-lactams). This reaction is typically promoted by a strong acid catalyst.
Reaction Mechanism: A Rearrangement Cascade
The reaction commences with the protonation of the carbonyl oxygen of the β-lactam by a strong acid, such as trifluoromethanesulfonic acid (triflic acid). This activation facilitates the cleavage of the amide C-N bond, generating a resonance-stabilized acylium ion and an aniline derivative tethered together. The aromatic ring of the aniline moiety then acts as the nucleophile in an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation), attacking the acylium ion. This cyclization step is highly regioselective, favoring attack at the ortho position due to the proximity of the reacting centers. A final deprotonation step rearomatizes the ring and yields the 2,3-dihydro-4(1H)-quinolinone product.
Caption: Intramolecular Friedel-Crafts Acylation of a β-Lactam.
Scientist's Insight: The Role of the Catalyst and Reaction Conditions
Triflic acid is an exceptionally effective catalyst for this transformation due to its superacidic nature, which is required to protonate the relatively unreactive amide carbonyl and facilitate the formation of the high-energy acylium ion intermediate.[4] The intramolecular nature of the subsequent Friedel-Crafts acylation is key to its success, as it circumvents the challenges often associated with intermolecular versions, such as the need for highly activated aromatic rings. The reaction temperature can influence the regioselectivity, with lower temperatures often favoring the kinetically controlled ortho-acylation product.
Experimental Protocol: Synthesis of 2,3-Dihydro-4(1H)-quinolinone
This protocol is based on the triflic acid-promoted rearrangement of N-phenylazetidin-2-one.[4]
Materials:
-
N-phenylazetidin-2-one (1 mmol, 147.2 mg)
-
Trifluoromethanesulfonic acid (TfOH) (5 mmol, 442 µL)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve N-phenylazetidin-2-one in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add triflic acid to the stirred solution. A color change is typically observed.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 3-5 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it into a beaker containing ice and saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the desired dihydroquinolinone.
Data Presentation: Substrate Scope and Yields
| Entry | N-Aryl-β-lactam Substituent (on Aryl ring) | Product | Yield (%) |
| 1 | H | 2,3-Dihydro-4(1H)-quinolinone | 85 |
| 2 | 4-Me | 6-Methyl-2,3-dihydro-4(1H)-quinolinone | 90 |
| 3 | 4-OMe | 6-Methoxy-2,3-dihydro-4(1H)-quinolinone | 92 |
| 4 | 4-Cl | 6-Chloro-2,3-dihydro-4(1H)-quinolinone | 75 |
Yields are representative and based on literature precedents.[4]
Methodology 3: Multicomponent Povarov-Type Reaction
Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[5] The Povarov reaction, a formal aza-Diels-Alder reaction, is a classic MCR for the synthesis of tetrahydroquinolines, and its variations can be adapted to produce dihydroquinolinone scaffolds.[6][7]
Reaction Mechanism: A Convergent Cascade
A typical three-component Povarov-type reaction for a quinolinone precursor involves an aniline, an aldehyde, and an activated alkene (the dienophile), often catalyzed by a Lewis or Brønsted acid. The reaction begins with the condensation of the aniline and aldehyde to form an in situ generated N-arylimine. The acid catalyst activates the imine towards nucleophilic attack. The electron-rich alkene then engages in a [4+2] cycloaddition with the protonated imine (which acts as the azadiene), forming the tetrahydroquinoline ring system. Subsequent oxidation or rearrangement of the initial cycloadduct can lead to the dihydroquinolinone core.
Caption: General Pathway for a Povarov-Type Multicomponent Reaction.
Scientist's Insight: Efficiency and Diversity
The power of this MCR lies in its ability to rapidly generate molecular complexity from simple, readily available starting materials.[8] By varying the aniline, aldehyde, and alkene components, a large library of structurally diverse dihydroquinolinones can be synthesized efficiently. The choice of catalyst is critical; Lewis acids like iodine or metal triflates can effectively promote both the imine formation and the subsequent cycloaddition.[8][9] The final oxidation step can sometimes occur spontaneously with atmospheric oxygen or may require the addition of a mild oxidant.
Experimental Protocol: Three-Component Synthesis of a Dihydroquinolinone Derivative
This protocol describes a representative iodine-catalyzed three-component reaction.[8]
Materials:
-
Aniline (1 mmol, 93.1 mg, 91 µL)
-
Benzaldehyde (1 mmol, 106.1 mg, 102 µL)
-
1-Acetylcyclohexene (1 mmol, 124.2 mg, 128 µL)
-
Iodine (I2) (10 mol%, 25.4 mg)
-
Anhydrous acetonitrile (5 mL)
Procedure:
-
In a round-bottom flask, combine aniline, benzaldehyde, 1-acetylcyclohexene, and iodine in anhydrous acetonitrile.
-
Stir the mixture at room temperature. The reaction is often accompanied by a color change as the iodine is consumed.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, quench the reaction by adding aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes) to yield the polycyclic dihydroquinolinone derivative.
Data Presentation: Diversity of Accessible Products
| Entry | Aldehyde | Aniline | Dienophile | Yield (%) |
| 1 | Benzaldehyde | Aniline | 1-Acetylcyclohexene | 92 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 1-Acetylcyclohexene | 88 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 1-Acetylcyclohexene | 95 |
| 4 | Benzaldehyde | 4-Methylaniline | 1-Acetylcyclohexene | 90 |
Yields are representative for the synthesis of trans-endo-decahydroquinolin-4-one derivatives and are based on literature precedents.[8][10]
Conclusion
Domino reactions represent a paradigm shift in the synthesis of complex molecules like dihydroquinolinones. The methodologies presented here—the Aza-Michael/SNAr cascade, the acid-catalyzed Fries-type rearrangement of β-lactams, and multicomponent Povarov-type reactions—showcase the power of this approach to build molecular complexity with high efficiency and atom economy. By understanding the underlying mechanisms and the rationale behind the experimental conditions, researchers can effectively leverage these powerful tools for the discovery and development of novel chemical entities.
References
-
Bentabed-Ababsa, G., et al. (2019). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Current Organic Synthesis, 16(5), 646-667. [Link]
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Cárdenas-Pérez, S., et al. (2020). Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. ChemistrySelect, 5(45), 14227-14251. [Link]
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Das, B., et al. (2007). Stereoselective three-component synthesis of trans-endo-decahydroquinolin-4-one derivatives from aldehydes, aniline, and acetylcyclohexene. Tetrahedron Letters, 48(33), 5899-5901. [Link]
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Vila, C., et al. (2019). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 24(18), 3326. [Link]
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Wang, L., et al. (2016). Stereoselective synthesis of tetrahydroquinolines via asymmetric domino reaction. Chinese Journal of Chemistry, 34(11), 1132-1146. [Link]
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Hegde, S., & Shetty, N. S. (2017). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7612. [Link]
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Ametsetor, E., et al. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules, 26(4), 861. [Link]
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Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232. [Link]
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Das, B., et al. (2007). Stereoselective Three-Component Synthesis of trans-endo-Decahydroquinolin-4-one Derivatives from Aldehydes, Aniline, and Acetylcyclohexene. ChemInform, 38(49). [Link]
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Sunder, S., & Marco-Contelles, J. (2021). Recent advances of the Povarov reaction in medicinal chemistry. ADDI, 1(1), 100003. [Link]
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Ali, A., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 2(3), 295-308. [Link]
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Singh, G., et al. (2016). Triflic acid promoted fries rearrangement of C-3 vinyl/isopropenyl-azetidin-2-ones: single-pot synthesis of C-3 functionalized-2-aryl-2,3-dihydro-quinoline-4(1H). Organic & Biomolecular Chemistry, 14(3), 858-868. [Link]
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Suresh, S., & Khan, F. R. N. (2024). Control experiment for the intramolecular aza-Michael cyclization. ACS Omega, 9(26), 29559-29573. [Link]
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Wang, X., et al. (2018). Synthesis of 1,4-Diazepinone Derivatives via a Domino Aza-Michael/SN2 Cyclization of 1-Azadienes with α-Halogenoacetamides. Synthesis, 50(17), 3399-3408. [Link]
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Ametsetor, E., et al. (2023). Domino Aldol-SNAr-Dehydration Sequence for [3+3] Annulations to Prepare Quinolin-2(1H)-ones and 1,8-Naphthyridin-2(1H). Molecules, 28(15), 5839. [Link]
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Li, G., et al. (2014). Enantioselective Catalytic Domino Aza-Michael-Henry Reactions: One-Pot Asymmetric Synthesis of 3-Nitro-1,2-dihydroquinolines via Iminium Activation. Advanced Synthesis & Catalysis, 356(14-15), 3122-3128. [Link]
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Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232. [Link]
-
Kim, D., & Park, S. B. (2022). ARTICLE. ChemRxiv. [Link]
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Chen, J., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(21), 7247. [Link]
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Majumdar, S., et al. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 11(35), 21470-21503. [Link]
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Anderson, K. W., & Tepe, J. J. (2002). The first intermolecular Friedel-Crafts acylation with beta-lactams. Organic letters, 4(3), 459-461. [Link]
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van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 781. [Link]
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van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in chemistry, 7, 781. [Link]
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Hu, D., et al. (2024). Photoinduced carbonylative multicomponent reaction of anilines and arylaldehydes. Green Chemistry. [Link]
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Domingo, L. R., & Aurell, M. J. (2013). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. Journal of molecular modeling, 19(7), 2827-2837. [Link]
-
Alza, E., et al. (2010). Enantioselective organocatalytic domino synthesis of tetrahydropyridin-2-ols. Chemical Communications, 46(31), 5767-5769. [Link]
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Organic Chemistry Portal. Fries Rearrangement. Organic Chemistry Portal. [Link]
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Li, J., et al. (2025). Organocatalytic Asymmetric [5 + 3] Domino Annulation: Direct Access to Enantioenriched Eight-Membered Bridged Dihydroazocino[4,5- b]indolizines. Organic letters. [Link]
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Nojima, T., et al. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 23(11), 2999. [Link]
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American Chemical Society. (2017). Organocatalytic Domino Reactions for the Synthesis of Highly Substituted Heterocycles (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). ACS. [Link]
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Ametsetor, E., et al. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Molecules, 27(20), 6998. [Link]
-
Reddy, G. S., et al. (2017). Heterogeneously Catalyzed Domino Synthesis of 3-Indolylquinones Involving Direct Oxidative C-C Coupling of Hydroquinones and Indoles. ACS Omega, 2(5), 2238-2247. [Link]
-
Ametsetor, E., et al. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1 H-Indole-3-Carboxylic Esters. Molecules, 27(20), 6998. [Link]
-
Billard, T., & Langlois, B. R. (2001). Thia-Fries Rearrangement of Aryl Triflinates to Trifluoromethanesulfinylphenols. The Journal of Organic Chemistry, 66(16), 5443-5446. [Link]
-
Bunce, R. A., et al. (2023). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Molecules, 28(15), 5839. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-2,3-dihydroquinolin-4(1H)-one
Welcome to the technical support center for the synthesis of 6-chloro-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and improve yields.
The primary and most common route to synthesizing 6-chloro-2,3-dihydroquinolin-4(1H)-one is through the intramolecular Friedel-Crafts cyclization of a suitable precursor, typically N-(4-chlorophenyl)-β-alanine. This reaction is most often mediated by a strong acid catalyst, with polyphosphoric acid (PPA) being a prevalent choice.
This guide will focus on troubleshooting the common issues encountered during this PPA-mediated cyclization.
Troubleshooting Guide: Low Yield and Reaction Failures
Low yields are a frequent challenge in Friedel-Crafts acylation reactions.[1] The issues can typically be traced back to a few key areas: the quality of the starting material, the reaction conditions, and the work-up procedure.
Question 1: My reaction has resulted in a low yield or has failed completely. What are the most likely causes?
Several factors can contribute to a low or nonexistent yield. Let's break down the most common culprits.
1.1 Starting Material Quality and Purity
The purity of your starting material, N-(4-chlorophenyl)-β-alanine, is critical. Impurities can interfere with the reaction.
-
Presence of Moisture: Polyphosphoric acid is highly hygroscopic. Any moisture in your starting material or glassware will hydrolyze the PPA, rendering it less effective as a catalyst.[1][2]
-
Impure Precursor: Ensure your N-(4-chlorophenyl)-β-alanine is pure. Residual starting materials from its own synthesis (4-chloroaniline and β-propiolactone or acrylic acid) can lead to side reactions.
Solution:
-
Dry your glassware thoroughly in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Ensure your N-(4-chlorophenyl)-β-alanine is dry. You can dry it in a vacuum oven at a moderate temperature before use.
-
Confirm the purity of your starting material by techniques like NMR or melting point analysis.
1.2 Reaction Conditions
The conditions under which you run the reaction are paramount for a successful outcome.
-
Inadequate Temperature: Friedel-Crafts acylations often require heating to overcome the activation energy.[1] For PPA-mediated cyclizations, a specific temperature range is usually necessary to drive the reaction to completion without causing decomposition.
-
Insufficient PPA: PPA serves as both the catalyst and the reaction medium. An insufficient amount will lead to an incomplete reaction. The viscosity of the PPA is also temperature-dependent, and a thick, difficult-to-stir mixture can result in poor heat transfer and mixing.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
Solutions:
-
Optimize Temperature: Carefully control the reaction temperature. A typical range for this cyclization is 100-140°C. Start with a literature procedure and consider a small temperature screen if yields are low. Overheating can lead to charring and decomposition.
-
PPA Ratio: A common ratio is a 10-fold excess (by weight) of PPA to the starting material. This ensures the mixture is stirrable and that there is sufficient acid to catalyze the reaction.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. This will give you a good indication of when the reaction is complete.
1.3 Work-up and Purification
The work-up procedure for PPA reactions can be challenging and is a common source of yield loss.
-
Incomplete Quenching: PPA needs to be hydrolyzed by quenching the reaction mixture in ice water. If not done carefully, the product can become trapped in the viscous, partially hydrolyzed PPA.
-
Product Precipitation: The product should precipitate upon quenching. If the pH is not properly adjusted, the product may remain soluble.
-
Extraction Issues: The choice of extraction solvent is important for efficiently recovering the product from the aqueous layer.
Solutions:
-
Careful Quenching: Pour the hot reaction mixture slowly into a vigorously stirred beaker of crushed ice. This should be done in a fume hood as the process is highly exothermic.
-
pH Adjustment: After quenching, the solution will be strongly acidic. Neutralize it carefully with a base like sodium hydroxide or sodium carbonate until the product fully precipitates. Check the pH with litmus paper or a pH meter.
-
Solvent Extraction: Use a suitable organic solvent, such as ethyl acetate or dichloromethane, to extract the product from the aqueous layer. Perform multiple extractions to ensure complete recovery.
Question 2: I am observing the formation of multiple products or significant charring. What is happening?
The formation of byproducts or a dark, tarry reaction mixture is indicative of side reactions or decomposition.
2.1 Side Reactions
-
Positional Isomers: While the chloro group is a deactivating group, it is ortho-, para-directing. In this case, cyclization is directed to the position ortho to the amino group. However, under harsh conditions, other isomers could potentially form, though this is less common.
-
Polymerization: At high temperatures, PPA can promote polymerization of the starting material or product.
2.2 Decomposition
-
Overheating: As mentioned, excessive temperatures can lead to the decomposition of the starting material and product, resulting in a dark, intractable mixture. The chloro-substituent on the aromatic ring makes it less reactive, which might tempt the use of higher temperatures, but this can be counterproductive.[1]
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range. Use a temperature controller and a suitable heating mantle or oil bath.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help to prevent oxidative side reactions that may contribute to charring.
Experimental Protocol: PPA-mediated Synthesis of 6-chloro-2,3-dihydroquinolin-4(1H)-one
This protocol provides a starting point for your synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (10 g).
-
Heating: Heat the PPA to 80-90°C with stirring.
-
Addition of Starting Material: Slowly add N-(4-chlorophenyl)-β-alanine (1 g, 1 equivalent) to the hot PPA.
-
Reaction: Increase the temperature to 120-130°C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Allow the reaction mixture to cool slightly, then carefully pour it into a beaker containing crushed ice (100 g) with vigorous stirring.
-
Neutralization: Neutralize the aqueous solution with 50% aqueous sodium hydroxide until the pH is approximately 7-8. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| PPA to Substrate Ratio | 10:1 (w/w) | Ensures a stirrable mixture and sufficient catalyst. |
| Reaction Temperature | 120-130°C | Optimal for cyclization without significant decomposition. |
| Reaction Time | 2-4 hours | Typically sufficient for completion; monitor by TLC. |
| Quenching Method | Pour into crushed ice | Controls the exothermic hydrolysis of PPA. |
| Final pH | 7-8 | Ensures complete precipitation of the product. |
Visualizing the Workflow
Below is a diagram illustrating the general workflow for troubleshooting this synthesis.
Caption: A workflow for troubleshooting low yields in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a different acid catalyst instead of PPA?
A: Yes, other strong acids can be used. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful alternative that is often less viscous and can lead to cleaner reactions. Concentrated sulfuric acid has also been reported, but it can cause sulfonation as a side reaction.
Q2: My TLC shows the starting material is consumed, but I have a low isolated yield. Where did my product go?
A: This is a classic sign of a problematic work-up. Your product is likely either trapped in the hydrolyzed PPA or is soluble in the aqueous layer. Ensure you are quenching properly, neutralizing to the correct pH to precipitate the product, and using an effective extraction solvent.
Q3: The reaction mixture is too thick to stir. What should I do?
A: This is usually due to an insufficient amount of PPA or the temperature being too low. You can try increasing the amount of PPA or carefully increasing the temperature to reduce the viscosity. Using a mechanical stirrer instead of a magnetic stir bar is highly recommended for PPA reactions.
Q4: How do I know if my N-(4-chlorophenyl)-β-alanine is pure enough?
A: You should characterize your starting material before use. A sharp melting point that matches the literature value is a good indicator of purity. You can also run a proton NMR spectrum to check for any unexpected signals.
Q5: Are there any alternative synthetic routes to 6-chloro-2,3-dihydroquinolin-4(1H)-one?
A: While the intramolecular Friedel-Crafts reaction is the most direct route, other methods exist for synthesizing the quinolinone core.[3][4] These often involve multi-step sequences, such as those starting from 2-aminoacetophenones.[4] However, for this specific substituted pattern, the cyclization of N-(4-chlorophenyl)-β-alanine is generally the most efficient approach.
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). troubleshooting Friedel-Crafts acylation catalyst deactivation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- National Center for Biotechnology Information. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones.
- Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-β-alanines. Molecules, 10(2), 407-416.
Sources
Technical Support Center: Purification of 2,3-Dihydroquinolin-4(1H)-one Products
Welcome to the technical support center for the purification of 2,3-dihydroquinolin-4(1H)-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of heterocyclic compounds. Here, we address common challenges encountered during experimental work, providing in-depth, field-proven insights and actionable protocols to enhance the purity and yield of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Issues with Crude Product: Unexpected Side Products and Contaminants
Question 1: My reaction crude shows multiple spots on TLC, apart from my desired 2,3-dihydroquinolin-4(1H)-one. What are the likely impurities?
Answer: The presence of multiple spots on your Thin-Layer Chromatography (TLC) plate is a common observation stemming from the various reactive pathways available during the synthesis of 2,3-dihydroquinolin-4(1H)-ones. The nature of these impurities is highly dependent on the synthetic route employed.
Common synthetic pathways to 2,3-dihydroquinolin-4(1H)-ones include the acid-catalyzed intramolecular cyclization of o-aminochalcones or domino reactions.[1][2] Depending on the specific reagents and conditions, you may encounter the following side products:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as o-aminoacetophenones and aromatic aldehydes, in your crude product.[3]
-
Dehydrogenated Product (Quinolin-4(1H)-one): The dihydroquinolinone ring is susceptible to oxidation, leading to the formation of the corresponding quinolin-4(1H)-one. This is particularly prevalent at higher reaction temperatures or in the presence of certain catalysts.[4]
-
Indolin-3-one Derivatives: An alternative 5-exo cyclization pathway can lead to the formation of isomeric indolin-3-one derivatives, especially when using pyridine-substituted chalcones under acidic conditions.[4]
-
Dimerization or Polymerization Products: High concentrations of reactive starting materials like 2'-aminochalcones can favor intermolecular reactions, resulting in dimers or polymers.[4]
-
Hydrolyzed Starting Materials or Products: If your synthesis involves ester or other hydrolyzable functional groups, the presence of water and acid or base can lead to their cleavage.
To identify these impurities, it is crucial to employ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]
Question 2: I've identified an oxidized quinolin-4(1H)-one impurity. How can I minimize its formation?
Answer: The formation of the fully aromatic quinolin-4(1H)-one is a common oxidative side reaction. To mitigate this, consider the following strategies:
-
Reaction Temperature: Lowering the reaction temperature can disfavor the oxidation pathway.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with atmospheric oxygen, a key oxidant.
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction outcome. For instance, while p-toluenesulfonic acid in ethanol at reflux favors the dihydroquinolinone, stronger acid catalysts or higher temperatures might promote oxidation.[4]
-
Work-up Conditions: Avoid prolonged exposure to air and strongly acidic or basic conditions during the work-up procedure.
II. Challenges in Chromatographic Purification
Question 3: My 2,3-dihydroquinolin-4(1H)-one product is streaking or tailing on the silica gel TLC plate and column. How can I improve the separation?
Answer: Tailing is a frequent issue when purifying nitrogen-containing heterocyclic compounds like 2,3-dihydroquinolin-4(1H)-one on silica gel. This phenomenon is primarily caused by the interaction of the basic nitrogen atom in the quinolinone ring with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This strong interaction leads to poor peak shape and inefficient separation.
Here are several effective strategies to overcome this challenge:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[5] Triethylamine (NEt₃) is a popular choice, typically added at a concentration of 0.5-2%.[5] The triethylamine competes with your product for binding to the acidic sites on the silica gel, leading to sharper peaks and improved resolution.
-
Deactivation of Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by preparing a slurry of the silica gel with the eluent containing the basic modifier before packing the column.[5]
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase:
Question 4: I am observing decomposition of my product on the silica gel column. What are the causes and solutions?
Answer: The acidic nature of silica gel can catalyze the decomposition of sensitive 2,3-dihydroquinolin-4(1H)-one derivatives. This is especially true for compounds with acid-labile functional groups.
To prevent on-column decomposition:
-
Deactivate the Silica Gel: As mentioned for tailing, adding a basic modifier like triethylamine to the eluent will neutralize the acidic sites and minimize decomposition.[5]
-
Use Alternative Stationary Phases: Neutral or basic alumina, or reversed-phase silica, are less likely to cause acid-catalyzed degradation.[5]
-
Work Quickly and at Low Temperatures: Minimize the time your compound spends on the column. Running the column in a cold room can also help slow down potential decomposition reactions.[5]
-
Inert Atmosphere: For highly sensitive compounds, performing chromatography under an inert atmosphere can prevent oxidation.[5]
Troubleshooting Guide: Purification Workflows
This section provides a structured approach to selecting and optimizing a purification strategy for your 2,3-dihydroquinolin-4(1H)-one product.
Workflow 1: Initial Assessment and Method Selection
The first step is to analyze your crude product to determine the best purification strategy.
Caption: Decision tree for selecting an initial purification strategy.
Workflow 2: Column Chromatography Protocol
Column chromatography is a versatile technique for purifying 2,3-dihydroquinolin-4(1H)-one products.[6][7][8]
Step-by-Step Protocol:
-
Solvent System Selection:
-
Use TLC to determine an appropriate eluent system. A good starting point for many quinolinone derivatives is a mixture of hexanes and ethyl acetate.[9]
-
Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation.
-
If tailing is observed, add 0.5-1% triethylamine to the solvent system.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel or Celite.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most applications. |
| Alumina (neutral or basic) | For acid-sensitive or basic compounds.[5] | |
| Eluent System | Hexanes/Ethyl Acetate | Good starting point for many quinolinones.[9] |
| Dichloromethane/Methanol | For more polar derivatives. | |
| Basic Modifier | 0.5-2% Triethylamine | Prevents tailing and on-column decomposition.[5] |
Workflow 3: Recrystallization Protocol
Recrystallization is an effective method for purifying solid, crystalline 2,3-dihydroquinolin-4(1H)-one products.[12]
Step-by-Step Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.
-
Common solvent systems for quinolinones include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.[9][13]
-
Perform small-scale solubility tests to find the optimal solvent or solvent pair.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.[12]
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[12]
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Workflow 4: Acid-Base Extraction Protocol
Acid-base extraction can be a powerful technique to separate your 2,3-dihydroquinolin-4(1H)-one from acidic or neutral impurities.[14][15][16][17] The basic nitrogen atom in the quinolinone ring can be protonated by an acid, making the compound soluble in an aqueous acidic solution.
Step-by-Step Protocol:
-
Dissolution:
-
Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or diethyl ether.
-
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated quinolinone will be in the aqueous layer, while neutral impurities will remain in the organic layer.
-
-
Separation:
-
Drain the lower (denser) layer. The identity of the lower layer depends on the organic solvent used (e.g., dichloromethane is denser than water, while diethyl ether is less dense).
-
-
Neutralization and Isolation:
-
To recover your product from the aqueous layer, add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the solution is basic.
-
The deprotonated 2,3-dihydroquinolin-4(1H)-one will precipitate out of the solution if it is a solid, or it can be extracted back into an organic solvent.
-
If the product precipitates, collect it by vacuum filtration. If it is extracted, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and remove the solvent under reduced pressure.[14]
-
Caption: Workflow for purification by acid-base extraction.
References
- BenchChem. (n.d.). 2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis side reactions and byproducts.
- Semantic Scholar. (2004). SYNTHESIS OF 2,3-DIHYDRO-4(1H)-QUINAZOLINONES.
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
-
ResearchGate. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
-
MDPI. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 206-241. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
- (n.d.). Column chromatography.
- (n.d.). Acid-Base Extraction.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- (n.d.). Recrystallization1.
- BenchChem. (n.d.). Removal of unreacted starting materials from 1-Tosyl-2,3-dihydroquinolin-4(1H)-one.
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
YouTube. (2019, March 19). Column Chromatography. [Video]. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276-302. Retrieved from [Link]
-
YouTube. (2023, March 10). Performing Column Chromatography. [Video]. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. magritek.com [magritek.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. orgsyn.org [orgsyn.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. vernier.com [vernier.com]
- 17. magritek.com [magritek.com]
identifying and minimizing side reactions in quinolinone synthesis
Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and minimize side reactions during their experiments. The following question-and-answer-based guides provide in-depth, field-proven insights to enhance the efficiency and selectivity of your synthetic routes.
General Troubleshooting FAQs
Q1: I am consistently getting a low yield in my quinolinone synthesis. What are the general factors I should investigate?
Low yields are a frequent challenge and can originate from several aspects of the experimental setup. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Reaction Temperature: Many classical quinolinone syntheses, like the Conrad-Limpach and Gould-Jacobs reactions, necessitate high temperatures for cyclization, often exceeding 250°C.[1][2] Such extreme conditions can lead to the thermal decomposition of starting materials or the desired product, directly impacting the yield.[1][2] Conversely, insufficient temperature will result in an incomplete or stalled reaction.[3]
-
Causality: The cyclization step often involves overcoming a significant activation energy barrier, for which thermal energy is required. However, exceeding the thermal stability threshold of the molecules involved will favor degradation pathways.
-
Solution: Precisely control and optimize the temperature using a suitable heating apparatus (e.g., heating mantle with a sand bath) and a calibrated high-temperature thermometer. Monitor reaction progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal balance between reaction rate and product stability.[1]
-
-
Solvent Choice: For thermal cyclizations, the choice of solvent is critical. Performing the reaction neat (without solvent) can lead to poor heat transfer and localized overheating, promoting side reactions.
-
Causality: A high-boiling, inert solvent ensures uniform temperature distribution throughout the reaction mixture and can facilitate the removal of volatile byproducts like water or ethanol, driving the reaction equilibrium forward.
-
Solution: Employ high-boiling inert solvents such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene.[1][2] These solvents can dramatically improve yields compared to solvent-free conditions.[1][4]
-
-
Purity of Reagents and Atmosphere: The presence of impurities, including water, can interfere with catalytic cycles and promote unwanted side reactions.[1] Some intermediates or reagents may also be sensitive to atmospheric oxygen or moisture.[1]
-
Causality: Water can hydrolyze intermediates or deactivate catalysts. Oxygen can lead to oxidative degradation, especially at high temperatures.
-
Solution: Ensure all reagents and solvents are pure and anhydrous where necessary. If sensitivity is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Troubleshooting Guide: Conrad-Limpach & Knorr Syntheses
Q2: My synthesis is producing a mixture of 4-hydroxyquinolines and 2-hydroxyquinolines. How can I selectively synthesize one isomer?
This is a classic regioselectivity challenge in quinolinone synthesis, governed by kinetic versus thermodynamic control. The reaction between an aniline and a β-ketoester can proceed via two distinct pathways depending on the reaction temperature.[5][6]
-
Kinetic Control (Lower Temperature): At room temperature, the aniline's nitrogen atom preferentially attacks the more reactive keto group of the β-ketoester.[4] This pathway is faster and leads to a β-aminoacrylate intermediate, which upon thermal cyclization (at ~250°C) yields the 4-hydroxyquinoline product. This is the Conrad-Limpach pathway .[4][7]
-
Thermodynamic Control (Higher Temperature): At elevated temperatures (around 140°C), the initial reaction favors the attack on the ester carbonyl, forming a more stable β-keto acid anilide intermediate.[4] Subsequent cyclization under strong acid conditions yields the thermodynamically preferred 2-hydroxyquinoline . This is the Knorr pathway .[4][8]
Solution: Precise temperature control during the initial condensation step is paramount for selectivity.
| Temperature | Initial Reaction Site | Intermediate | Final Product | Pathway |
| Room Temp | Ketone Carbonyl | β-Aminoacrylate (Kinetic) | 4-Hydroxyquinoline | Conrad-Limpach |
| ~140 °C | Ester Carbonyl | β-Keto Anilide (Thermodynamic) | 2-Hydroxyquinoline | Knorr |
Kinetic vs. Thermodynamic Control Diagram
Caption: Temperature dictates the reaction pathway in Conrad-Limpach-Knorr synthesis.
Protocol: Selective Synthesis of 4-Hydroxyquinoline (Conrad-Limpach)
This protocol is designed to favor the kinetic product by controlling the initial condensation temperature.
-
Intermediate Formation: In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.[1] Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄).[1]
-
Stirring: Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.
-
Work-up (Intermediate): Remove the water byproduct and any excess starting material under reduced pressure to isolate the crude β-aminoacrylate intermediate.
-
Cyclization: Add the crude intermediate to a flask containing a high-boiling inert solvent (e.g., mineral oil). Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere.[1][9]
-
Reaction Monitoring: Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Isolation: Cool the reaction mixture. The product will often precipitate. Dilute with a hydrocarbon solvent like hexanes to aid precipitation and dissolve the mineral oil.[1]
-
Purification: Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the desired 4-hydroxyquinoline.[1]
Troubleshooting Guide: Friedländer Annulation
Q3: My Friedländer reaction suffers from low yields and significant side-product formation, especially a tarry residue. How can I optimize it?
The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is powerful but prone to side reactions under harsh conditions.[1][10]
-
Primary Side Reaction: The most common side reaction is the base-catalyzed aldol self-condensation of the ketone starting material.[10][11] This leads to α,β-unsaturated ketones and subsequent polymerization, contributing to tar formation and consuming the ketone, thus lowering the yield of the desired quinolinone.
-
Starting Material Decomposition: Traditional methods often use high temperatures and strong acids or bases (e.g., KOH, NaOH, H₂SO₄), which can cause the degradation of the sensitive o-aminoaryl aldehyde or ketone.[1][11]
Solutions:
-
Milder Catalysts: Modern protocols have demonstrated that milder catalysts can significantly improve yields by allowing the reaction to proceed under more controlled conditions.[1]
-
Lewis Acids: Catalysts like In(OTf)₃, Nd(NO₃)₃·6H₂O, and even molecular iodine (I₂) have proven highly effective, often under solvent-free or milder temperature conditions (80-100°C).[1][12][13]
-
Solid Acids: Recyclable solid acid catalysts like Nafion, especially when paired with microwave irradiation, offer an environmentally friendly and efficient alternative.[13][14]
-
-
Modify the Reactants: To completely avoid ketone self-condensation under basic conditions, the imine analogue of the o-aminoaryl ketone can be used in place of the o-aniline starting material.[10]
Q4: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I improve selectivity?
This is a critical issue when the ketone has two different enolizable α-methylene groups, leading to two possible points of condensation.[11][15]
Solutions:
-
Catalyst Control: The choice of catalyst can strongly direct the regioselectivity. Amine catalysts, particularly cyclic secondary amines like pyrrolidine, have been shown to effectively favor the formation of the 2-substituted quinoline product.[15]
-
Use of Directing Groups: Introducing a temporary directing group, such as a phosphoryl group, onto one of the α-carbons of the ketone can completely block one reaction pathway, leading to a single regioisomer.[10][15]
-
Reaction Conditions: In some cases, slow addition of the ketone to the reaction mixture and using higher temperatures can improve the regioselectivity in favor of the more thermodynamically stable product.[15]
Decision Tree for Friedländer Regioselectivity
Caption: A decision-making guide for improving regioselectivity in Friedländer synthesis.
Protocol: Optimized Friedländer Synthesis Using a Mild Catalyst
This protocol uses molecular iodine as an efficient catalyst to minimize side reactions.
-
Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[1]
-
Reaction: Heat the reaction mixture at 80–100°C.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.[1]
-
Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired quinoline.[1]
Purification Guide
Q5: My crude product is an impure, colored oil/solid. What is a reliable method for purification?
Column chromatography is a standard and effective method for purifying quinolinone products from starting materials and side products.[16] Many quinoline derivatives are also prone to turning yellow or brown upon exposure to air and light due to trace oxidation, which may not indicate significant impurity but can be removed.[17]
Protocol: General Flash Column Chromatography Purification
-
Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of a suitable solvent (e.g., dichloromethane). Add a small portion of silica gel to this solution to form a free-flowing powder. Carefully remove the solvent under reduced pressure to obtain the crude product adsorbed onto the silica gel (dry loading).[16] This method typically provides better separation than loading the sample as a solution.[16]
-
Column Packing: Securely clamp a glass chromatography column vertically. Place a cotton or glass wool plug at the bottom, followed by a thin layer of sand.[16] Fill the column with a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Tap the column gently to ensure even packing and remove air bubbles. Add another layer of sand to the top of the silica bed to prevent disturbance.[16]
-
Loading and Elution: Carefully load the dry-loaded sample onto the top of the packed column. Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[16] Further dry the product under high vacuum to remove any residual solvent.[16]
References
-
Conrad–Limpach synthesis. Wikipedia. [Link]
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
Knorr Quinoline Synthesis. SynArchive. [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]
-
Knorr quinoline synthesis. Wikipedia. [Link]
-
Purification of Quinoline. Chempedia - LookChem. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health (NIH). [Link]
- Conrad-Limpach Reaction. Unknown Source.
-
Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
- Purification method of 8-hydroxyquinoline crude product.
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]
-
Effects of time and temperature on the Friedländer quinoline synthesis... ResearchGate. [Link]
-
How to minimize side products of this reaction. Reddit. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. [Link]
-
Knorr Quinoline Synthesis Mechanism Quinoline Synthesis Name Reactions Quinoline Synthesis #27. YouTube. [Link]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). [Link]
-
Effects of time and temperature on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. [Link]
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Technical Support Center: Optimization of Catalytic Dihydroquinolinone Synthesis
Welcome to the technical support center for the catalytic synthesis of dihydroquinolinones. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of reaction optimization and troubleshoot common experimental hurdles. Dihydroquinolinones are a vital class of N-heterocyclic compounds, forming the core scaffold of numerous bioactive molecules and pharmaceuticals.[1] Their synthesis, while versatile, often requires careful optimization of catalytic conditions to achieve desired yields and selectivity.
This resource provides in-depth, field-tested insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the fundamental principles behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low or nonexistent. Where should I start troubleshooting?
A1: Low yield is a common issue that can stem from several factors. A systematic approach is crucial. Begin by verifying the purity of your starting materials and reagents, as impurities can poison the catalyst.[2] Next, consider the fundamental components of your reaction: the catalyst, solvent, and reaction temperature. An inappropriate choice in any of these areas can drastically hinder the reaction.[3] For instance, many catalytic cyclizations are sensitive to the electronic nature of the substrates; electron-withdrawing groups on an aniline precursor can deactivate the ring, making cyclization more difficult.[3]
Q2: How critical is the choice of solvent in dihydroquinolinone synthesis?
A2: The solvent plays a multifaceted role in catalytic reactions, influencing reactant solubility, catalyst activity, and even reaction pathways.[4][5] Polar solvents like ethanol and acetonitrile have been shown to be more effective than nonpolar solvents such as toluene for certain syntheses, enhancing reactant solubility and promoting catalyst activity.[6] In some cases, a mixture of solvents, like ethanol and water, can provide the optimal balance of properties.[4] For catalytic hydrogenations, the solvent's ability to dissolve hydrogen gas can also be a critical factor.[4] It is highly recommended to perform a solvent screen early in the optimization process.
Q3: I'm observing the formation of significant byproducts. What are the likely causes?
A3: Byproduct formation often points to issues with reaction selectivity, which can be influenced by temperature, catalyst choice, and reaction time.[7][8] One common byproduct is the fully aromatized quinolinone, which can result from the oxidation of the desired dihydroquinolinone product.[7] To mitigate this, running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents is advisable.[7] In domino reactions, incomplete cyclization of an intermediate can also lead to byproducts.[7][9] Careful monitoring of the reaction progress by TLC or LC-MS can help determine the optimal reaction time to maximize the desired product and minimize side reactions.[8]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to resolving specific problems encountered during the catalytic synthesis of dihydroquinolinones.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Yield | Inefficient or Inactive Catalyst: The chosen catalyst may not be suitable for the specific transformation or may have degraded. | Screen a panel of catalysts. For instance, various Lewis acids (e.g., AlCl₃, FeCl₂·4H₂O), Brønsted acids (e.g., TFA, TsOH), or transition metal catalysts (e.g., Pd, Cu, Ag, Ni) have been successfully employed.[10] The choice is highly dependent on the reaction mechanism (e.g., radical, electrophilic).[10] For reductive cyclizations, catalysts like Pd/C are common.[9] Verify catalyst quality and handling. Ensure proper storage and handling to prevent deactivation. |
| Suboptimal Solvent: The solvent may not adequately dissolve reactants, may inhibit the catalyst, or may not stabilize reaction intermediates. | Perform a solvent screen. Test a range of solvents with varying polarities (e.g., DCE, DMF, CH₃CN, EtOH, dioxane).[10] For instance, in some radical cyclizations, DCE has been found to be superior.[10] The solvent can also influence selectivity in hydrogenation reactions.[9] | |
| Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | Optimize the reaction temperature. Many reactions require heating (e.g., 80-120°C).[10][11] However, some modern catalytic systems can operate at room temperature.[7][12] If decomposition is suspected, try lowering the temperature.[3] A systematic temperature screen is recommended. | |
| Poor Substrate Reactivity: Steric hindrance or unfavorable electronic effects in the starting materials can impede the reaction. | Modify the substrate if possible. Consider using less sterically hindered precursors.[7] For substrates with strong electron-withdrawing groups, a different catalytic system or synthetic route may be necessary.[7][10] | |
| Formation of Significant Byproducts | Oxidation of Dihydroquinolinone: The desired product can be oxidized to the corresponding quinolinone. | Work under an inert atmosphere. Use nitrogen or argon and degassed solvents to minimize exposure to oxygen.[7] |
| Side Reactions (e.g., self-condensation, polymerization): Competing reaction pathways can consume starting materials. | Carefully control reaction conditions. Optimize temperature, reaction time, and the stoichiometry of reagents.[7] Analyzing the structure of the byproducts can provide valuable clues about the competing pathways. | |
| Incomplete Cyclization: In multi-step, one-pot syntheses, the intermediate may not fully convert to the final product. | Adjust reaction time and/or temperature. Ensure the conditions are sufficient for the final cyclization step to go to completion. Monitoring the reaction over time is crucial.[7][8] | |
| Poor Diastereoselectivity | Suboptimal Catalyst or Reaction Conditions: The transition state energies leading to different diastereomers are not sufficiently differentiated. | Screen chiral catalysts or ligands for asymmetric syntheses. For non-asymmetric reactions, the choice of catalyst and solvent can still influence diastereoselectivity.[10] Vary the temperature. Lowering the temperature often enhances selectivity. |
| Catalyst Poisoning or Deactivation | Impurities in Starting Materials or Solvents: Functional groups in impurities can bind to the catalyst's active sites. | Purify all starting materials and solvents. Ensure they are dry and free of contaminants. |
| Product Inhibition: The product itself may bind to the catalyst and inhibit its activity. | This can be a more challenging issue. In some cases, using a higher catalyst loading may be necessary, though this is not ideal.[9] Modifying the catalyst or reaction conditions to disfavor product binding may be required. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a systematic approach to identifying an effective catalyst for a given dihydroquinolinone synthesis.
-
Reaction Setup: In parallel reaction vials, add the starting materials (e.g., N-arylcinnamamide, 0.1 mmol) and a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent (e.g., 1 mL of anhydrous DCE) to each vial.
-
Catalyst Addition: To each vial, add a different catalyst (5-10 mol%). The catalysts screened should be diverse and based on literature precedents for similar transformations (e.g., CuI, FeCl₂, AgNO₃, PdCl₂(dppf)).[10]
-
Reaction Execution: Seal the vials and place them in a preheated reaction block at the desired temperature (e.g., 100 °C).[10]
-
Monitoring: After a set time (e.g., 12 hours), take an aliquot from each reaction mixture for analysis by TLC or LC-MS to determine the conversion and relative product formation.
-
Analysis: Compare the results to identify the most promising catalyst(s) for further optimization.
Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for addressing low product yield in your experiments.
Caption: A decision-making workflow for troubleshooting low yields.
Key Mechanistic Considerations
The synthesis of dihydroquinolinones can proceed through various catalytic mechanisms, including radical, electrophilic, and pericyclic pathways. Understanding the plausible mechanism for your specific reaction is crucial for rational optimization.
For instance, many modern methods involve a radical addition/cyclization cascade.[10] In these cases, the choice of catalyst (often a transition metal like copper, iron, or silver) and oxidant is critical for generating the initial radical species.[10] The reaction mechanism will dictate which parameters are most sensitive. For example, in a radical-mediated process, the presence of radical scavengers (even trace atmospheric oxygen) can be highly detrimental.
Conversely, classic methods may rely on strong acid-catalyzed intramolecular hydroarylation (an electrophilic aromatic substitution).[10] Here, the acidity of the medium and the electronic nature of the aromatic ring are paramount.
General Catalytic Cycle for Radical-Mediated Synthesis
The following diagram illustrates a generalized catalytic cycle for the synthesis of dihydroquinolinones via a radical pathway, a common modern approach.
Caption: A generalized catalytic cycle for radical-mediated dihydroquinolinone synthesis.
By systematically addressing the factors outlined in this guide, researchers can effectively optimize reaction conditions, improve yields, and accelerate the development of novel dihydroquinolinone-based compounds.
References
- Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. (n.d.). National Institutes of Health (NIH).
- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2022). MDPI.
- Effect of different solvents on the synthesis of polyhydro- quinolines. (n.d.). ResearchGate.
- Optimizing reaction conditions for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis. (n.d.). BenchChem.
- Troubleshooting low conversion rates in dihydroisoquinoline synthesis. (n.d.). BenchChem.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central.
- Optimizing reaction conditions for quinolinone synthesis. (n.d.). BenchChem.
- Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. (2025, September 5). PubMed Central.
- Synthesis of dihydroquinolinones. (n.d.). Organic Chemistry Portal.
- Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. (n.d.). National Institutes of Health (NIH).
- Troubleshooting low yields in the quinoline cyclization step. (n.d.). BenchChem.
- Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions. (2025, August 8). ResearchGate.
- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2025, October 12). ResearchGate.
- Synthesis of 1,2-dihydroquinolines. (n.d.). Organic Chemistry Portal.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (n.d.). Infoscience.
- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. (n.d.). PubMed Central.
- The Catalytic Hydrogenation of Quinoline. (n.d.). Georgia Institute of Technology.
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- 12. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for resolving anomalous ¹H NMR spectra in 3,4-dihydroisoquinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected spectral features during their work with this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: Why are the signals for the protons at C1 and C3 in my 3,4-dihydroisoquinoline derivative broad or, in some cases, completely absent in the ¹H NMR spectrum?
This is a frequently observed phenomenon in the ¹H NMR spectra of 3,4-dihydroisoquinolines.[1][2] The primary cause is often a slow chemical exchange process on the NMR timescale. This can be due to:
-
Trace Acid in Deuterated Solvents: The imine nitrogen of the 3,4-dihydroisoquinoline ring system can be protonated by trace amounts of acid present in deuterated solvents like CDCl₃.[1][2] This sets up a slow equilibrium between the protonated and unprotonated forms of the molecule, leading to significant line broadening of adjacent protons, particularly at the C1 and C3 positions.[1]
-
Conformational Dynamics: The molecule itself may be undergoing slow conformational exchange between different ring conformations.[2] This dynamic process can also lead to the broadening of NMR signals.[3][4]
Q2: I see more signals in the aromatic region of my ¹H NMR spectrum than I predicted for my substituted 3,4-dihydroisoquinoline. What could be the reason?
A more complex aromatic region than anticipated can be attributed to a few factors:
-
Presence of Atropisomers: If your 3,4-dihydroisoquinoline derivative contains bulky substituents, particularly at the C1 position or on the aromatic ring, hindered rotation around a single bond can give rise to stable rotational isomers, known as atropisomers.[2] These atropisomers are distinct chemical entities on the NMR timescale and will each produce a separate set of signals, leading to a more complex spectrum.[5]
-
Formation of Regioisomers: During the synthesis of substituted 3,4-dihydroisoquinolines, particularly through methods like the Bischler-Napieralski reaction, cyclization can sometimes occur at an unintended position on the aromatic ring.[2] This results in the formation of regioisomers, each with its own unique ¹H NMR spectrum.
-
Unexpected Side Products: The synthetic route to your compound may have produced unforeseen side products that also contain aromatic protons, thus complicating the spectrum.[2]
Q3: My baseline is noisy and my peaks are generally broad. What are some initial checks I should perform?
Before delving into complex chemical phenomena, it's always good practice to rule out common instrumental and sample preparation issues:
-
Poor Shimming: The homogeneity of the magnetic field (shimming) is critical for obtaining sharp NMR signals.[6] If the shims are not properly adjusted, all peaks in the spectrum will appear broad.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.[6][7] Conversely, a very dilute sample will have a poor signal-to-noise ratio.
-
Incomplete Dissolution: If your compound is not fully dissolved in the NMR solvent, the resulting inhomogeneous sample will give rise to broad peaks.[6]
In-Depth Troubleshooting Guides
Guide 1: Resolving Broad or Missing Signals for C1-H and C3-H₂
This is one of the most common issues encountered with 3,4-dihydroisoquinoline derivatives.[1] The extreme line broadening, and sometimes complete disappearance, of the signals for the protons at the C1 and C3 positions can be perplexing.[1]
Underlying Causes:
-
Slow Proton Exchange: As mentioned in the FAQs, this is often due to a slow equilibrium between the protonated and unprotonated imine nitrogen, catalyzed by trace acid in the solvent.[1][2] When the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant line broadening.[8][9]
-
Conformational Exchange: The dihydroisoquinoline ring can exist in different conformations that may be slowly interconverting. If the energy barrier to this interconversion is in a specific range, it can cause broadening of the NMR signals.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad or missing C1-H and C3-H₂ signals.
Experimental Protocols:
-
Deuterium Exchange (D₂O Shake):
-
Purpose: To identify if any of the broad signals correspond to exchangeable protons (e.g., an N-H proton if the imine has been reduced). While the imine proton itself is not present, this is a good general first step.
-
Procedure: Add one drop of deuterium oxide (D₂O) to your NMR tube containing the sample. Shake the tube vigorously for a minute and then re-acquire the ¹H NMR spectrum.[6] Exchangeable protons will be replaced by deuterium and their corresponding signals will disappear or significantly decrease in intensity.[6]
-
-
Solvent Change:
-
Purpose: To alter the chemical environment and potentially disrupt intermolecular interactions or shift the equilibrium of a dynamic process. Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts due to anisotropic effects, which can help to resolve overlapping signals.[6][10][11]
-
Procedure: Prepare a new sample of your compound in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆).[6] Compare the resulting spectrum to the original one.
-
-
Variable Temperature (VT) NMR:
-
Purpose: To investigate dynamic processes such as conformational exchange or slow chemical exchange.[3][12] By increasing the temperature, you can often increase the rate of exchange, causing broad peaks to sharpen into a time-averaged signal.[12] Conversely, lowering the temperature can slow down the exchange enough to see distinct signals for each species.[3][12]
-
Procedure: Acquire a series of ¹H NMR spectra at different temperatures (e.g., in 10-20°C increments from room temperature up to 80-100°C, and if possible, down to lower temperatures).[13][14] Observe the changes in the line shape of the broad signals.
-
-
Neutralization of Trace Acid:
-
Purpose: To remove trace amounts of acid in the solvent that may be catalyzing a proton exchange process.
-
Procedure: Add a small amount of a solid base, such as potassium carbonate (K₂CO₃), to the NMR tube, shake, and allow the solid to settle before re-acquiring the spectrum. Alternatively, adding a drop of ammonia in CDCl₃ can also neutralize the acid.[1]
-
-
Acidification:
-
Purpose: To intentionally and fully protonate the imine nitrogen, thus shifting the equilibrium entirely to one side and resulting in a single, sharp set of signals for the protonated species.[1]
-
Procedure: Add a drop of a strong acid, such as trifluoroacetic acid (TFA), to the NMR tube and re-acquire the spectrum.[1] The signals for the protons near the nitrogen will likely shift downfield upon protonation.[15][16][17]
-
Data Summary Table:
| Troubleshooting Step | Expected Outcome for Broad C1-H/C3-H₂ Signals | Interpretation |
| Solvent Change (e.g., to Benzene-d₆) | Signals may sharpen and shift.[1][6] | The original solvent was inducing aggregation or participating in a slow exchange process. |
| Increase Temperature (VT NMR) | Signals sharpen into a single peak.[12][18] | A dynamic process (conformational or chemical exchange) is occurring.[3][4] |
| Decrease Temperature (VT NMR) | Broad signal resolves into two or more distinct peaks.[3][12] | The slow exchange process has been "frozen out" on the NMR timescale. |
| Addition of Base (e.g., K₂CO₃) | Signals sharpen significantly.[1] | The line broadening was caused by trace acid in the solvent. |
| Addition of Acid (e.g., TFA) | Signals sharpen and shift downfield.[1] | The molecule is now fully protonated, eliminating the exchange broadening. |
Guide 2: Deconvoluting a Complex Aromatic Region
An unexpectedly complex aromatic region can obscure the true structure of your compound. A systematic approach is necessary to assign the signals correctly.
Underlying Causes:
-
Atropisomerism: Hindered rotation around a single bond (e.g., an aryl-C1 bond with bulky substituents) creates non-interconverting isomers at room temperature.[2]
-
Presence of Regioisomers or Impurities: As discussed in the FAQs, these are common culprits that introduce additional aromatic signals.[2]
Troubleshooting Workflow:
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Technical Support Center: Addressing Poor Solubility of Substituted 4(1H)-Quinolones for In Vivo Testing
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for a common and critical challenge in preclinical development: the poor aqueous solubility of substituted 4(1H)-quinolone derivatives and its impact on in vivo testing. This resource combines established scientific principles with field-proven insights to help you navigate formulation challenges and ensure the generation of reliable and reproducible preclinical data.
The Challenge: Why Are Substituted 4(1H)-Quinolones Often Poorly Soluble?
Substituted 4(1H)-quinolones are a vital class of compounds, often investigated for their broad spectrum of biological activities, including antibacterial and anticancer properties.[1] However, their often rigid, planar, and lipophilic structures contribute to low aqueous solubility. This inherent characteristic poses a significant hurdle for in vivo studies, as achieving adequate systemic exposure is essential for evaluating pharmacokinetics, pharmacodynamics, and toxicology.[2][3] Poor solubility can lead to low and erratic oral absorption, resulting in unreliable preclinical data and potentially masking the true therapeutic potential of a promising compound.[4][5]
This guide provides a structured approach to identifying the most appropriate solubilization strategy for your specific 4(1H)-quinolone derivative, moving from simple, first-line approaches to more advanced formulation techniques.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when encountering solubility issues with their substituted 4(1H)-quinolone compounds.
Q1: My substituted 4(1H)-quinolone is practically insoluble in aqueous buffers. What are the first steps I should take to improve its solubility for an initial in vivo screen?
A1: Before moving to complex formulations, it's crucial to understand the physicochemical properties of your compound. The first and most fundamental step is to assess the pH-dependent solubility.[6] 4(1H)-quinolones are often weak bases, and their solubility can be significantly influenced by pH.[7]
-
Initial Action: Determine the pKa of your compound. This will inform the pH range where the compound is ionized and, therefore, more soluble.
-
Next Step: Attempt to dissolve the compound in a pH-adjusted aqueous vehicle. For a basic quinolone, an acidic pH will favor the more soluble protonated form.[8] However, be mindful of the physiological pH of the administration site (e.g., the stomach's acidic environment vs. the more neutral pH of the small intestine).[8]
-
Consideration: While pH modification is a powerful tool, remember that upon entering the systemic circulation (pH ~7.4), the compound may precipitate if its solubility at neutral pH is exceeded.[9]
Q2: I've tried pH adjustment, but the solubility is still too low for my desired dose. What is the next logical step?
A2: If pH manipulation alone is insufficient, the use of cosolvents is a widely adopted and straightforward next step, particularly in early-stage preclinical studies.[10][11] Cosolvents are water-miscible organic solvents that increase the solubility of nonpolar drugs by reducing the polarity of the aqueous vehicle.[2][12]
-
Commonly Used Cosolvents: A range of cosolvents can be employed, including polyethylene glycols (PEGs), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[2][10]
-
Screening Process: It is advisable to screen a panel of pharmaceutically acceptable cosolvents to identify the one that provides the best solubilization for your specific quinolone derivative.
-
Important Caveat: While effective, the concentration of cosolvents must be carefully controlled, as high concentrations can lead to toxicity or undesirable side effects in animal models.[10] Always consult animal welfare guidelines and established toxicity data for the chosen cosolvent and animal species.
Q3: My compound precipitates out of the cosolvent system when I dilute it for administration. What is happening and how can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a drug is dissolved in a high concentration of a cosolvent and then introduced into an aqueous environment (like the gastrointestinal tract or bloodstream), causing the drug to rapidly precipitate out of solution.[9][12]
-
Mechanism: The cosolvent disperses into the aqueous medium, leading to a significant drop in the solvent's overall solvating power for the drug.
-
Mitigation Strategies:
-
Optimize the Cosolvent Blend: Sometimes, a combination of cosolvents can provide a more stable formulation.
-
Include a Surfactant: Surfactants can help to stabilize the precipitated drug particles, preventing them from aggregating and improving their redissolution.[2]
-
Consider Alternative Formulations: If precipitation remains a significant issue, it may be necessary to explore more advanced formulation strategies like nanosuspensions or lipid-based delivery systems.[13]
-
Troubleshooting Guides: Advanced Solubilization Strategies
When simple pH adjustment and cosolvent systems are insufficient, more advanced formulation approaches are necessary. Below are troubleshooting guides for three commonly employed techniques.
Guide 1: Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[14] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[15][16][17]
When to Use: This is a good option when your 4(1H)-quinolone has a suitable molecular size and shape to fit within the cyclodextrin cavity. It is particularly useful for increasing the apparent solubility of the drug.[14]
Troubleshooting Protocol:
-
Selection of Cyclodextrin:
-
Issue: Inadequate solubility enhancement.
-
Solution: The choice of cyclodextrin is critical. The most commonly used are hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[15] Screen different cyclodextrins to find the best fit for your molecule.
-
-
Preparation of the Complex:
-
Issue: Incomplete complexation.
-
Solution: Several methods can be used to prepare the inclusion complex, including co-precipitation, freeze-drying, and kneading.[18] For laboratory-scale preparations, co-evaporation or freeze-drying are often effective. Ensure thorough mixing and sufficient time for complex formation.
-
-
Characterization of the Complex:
-
Issue: Uncertainty about complex formation.
-
Solution: It is essential to confirm the formation of the inclusion complex. Techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide evidence of complexation.
-
Data Presentation: Comparison of Cyclodextrin Types
| Cyclodextrin Type | Cavity Size (Å) | Water Solubility ( g/100 mL at 25°C) | Key Features |
| α-Cyclodextrin | 4.7 - 5.3 | 14.5 | Suitable for smaller molecules. |
| β-Cyclodextrin | 6.0 - 6.5 | 1.85 | Limited by lower aqueous solubility.[16] |
| γ-Cyclodextrin | 7.5 - 8.3 | 23.2 | Accommodates larger molecules. |
| HP-β-Cyclodextrin | ~6.0 - 6.5 | >60 | High aqueous solubility and low toxicity.[15] |
| SBE-β-Cyclodextrin | ~6.0 - 6.5 | >70 | High aqueous solubility, often used in parenteral formulations. |
Guide 2: Nanosuspensions
Principle: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers.[19] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a higher dissolution rate and improved bioavailability.[20][21]
When to Use: This is an excellent strategy for compounds that are poorly soluble in both aqueous and organic solvents.[19] It is particularly beneficial for drugs belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[21]
Troubleshooting Protocol:
-
Particle Size Reduction:
-
Issue: Inability to achieve the desired particle size.
-
Solution: The two main approaches are "top-down" (e.g., media milling, high-pressure homogenization) and "bottom-up" (e.g., precipitation).[22] For many compounds, high-pressure homogenization is highly effective. Ensure sufficient homogenization cycles and pressure.
-
-
Stabilization of the Nanosuspension:
-
Issue: Particle aggregation and instability.
-
Solution: The choice of stabilizer (surfactant or polymer) is critical to prevent Ostwald ripening and aggregation of the nanoparticles.[22] Screen a variety of pharmaceutically acceptable stabilizers, such as Poloxamers, Tweens, and cellulosic polymers, to find the most effective one for your system.
-
-
Characterization:
-
Issue: Inconsistent particle size and stability.
-
Solution: Regularly characterize your nanosuspension for particle size, polydispersity index (PDI), and zeta potential using techniques like Dynamic Light Scattering (DLS). A narrow size distribution and a sufficiently high zeta potential (typically > |30| mV) are indicative of a stable nanosuspension.
-
Experimental Workflow: Nanosuspension Preparation by High-Pressure Homogenization
Caption: Workflow for Nanosuspension Preparation.
Guide 3: Lipid-Based Drug Delivery Systems (LBDDS)
Principle: LBDDS are formulations containing the drug dissolved or suspended in lipidic excipients.[23] These systems can improve oral bioavailability by enhancing drug solubilization in the gastrointestinal tract, promoting lymphatic transport, and reducing first-pass metabolism.[2][24]
When to Use: This approach is particularly well-suited for lipophilic 4(1H)-quinolone derivatives. The choice of LBDDS depends on the specific properties of the drug and the desired outcome.[25][26]
Troubleshooting Protocol:
-
System Selection (Lipid Formulation Classification System - LFCS):
-
Issue: Choosing the right type of lipid formulation.
-
Solution: The LFCS provides a framework for selecting the appropriate system based on the excipients used.
-
Type I: Simple oily solutions.
-
Type II: Self-emulsifying drug delivery systems (SEDDS).
-
Type III: Self-microemulsifying (SMEDDS) or self-nanoemulsifying (SNEDDS) drug delivery systems.
-
Type IV: Surfactant-based formulations (no lipids).
-
-
For many poorly soluble quinolones, Type II or III systems are often a good starting point as they spontaneously form emulsions or microemulsions in the gut, facilitating drug absorption.[18]
-
-
Excipient Selection:
-
Issue: Poor drug loading or unstable formulation.
-
Solution: Screen a variety of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and cosolvents (e.g., Transcutol®) to find a combination that provides optimal drug solubility and forms a stable emulsion upon dilution.[2]
-
-
Performance Testing:
-
Issue: Unpredictable in vivo performance.
-
Solution: Conduct in vitro dispersion tests to assess how the formulation behaves in simulated gastric and intestinal fluids. The formation of a fine, stable emulsion is a good indicator of potential in vivo success.
-
Logical Relationship: LBDDS Formulation Development
Caption: LBDDS Formulation Development Pathway.
Conclusion
Addressing the poor solubility of substituted 4(1H)-quinolones is a multifaceted challenge that requires a systematic and informed approach. By understanding the physicochemical properties of your compound and applying the formulation strategies outlined in this guide, you can significantly improve the likelihood of achieving the necessary exposure for robust and reliable in vivo testing. Always begin with the simplest approaches, such as pH adjustment and cosolvents, before progressing to more complex systems like cyclodextrin complexes, nanosuspensions, or lipid-based formulations. Each technique has its own set of advantages and challenges, and the optimal choice will always be compound-specific.
References
-
Anselmo, A. C., & Mitragotri, S. (2019). An overview of clinical and commercial impact of drug delivery systems. Journal of Controlled Release, 309, 134-140. [Link]
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Babu, S., & Putchakayala, S. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]
- Borhade, V., Nair, H., & Hegde, D. (2012). Solid dispersion: A strategy to enhance solubility and dissolution of poorly water-soluble drugs. International Journal of Pharmaceutical Sciences and Research, 3(5), 1256.
- Chaudhari, A., Nagachi, U., Gulati, N., Sharma, V. K., & Khosa, R. K. (2012). Enhancement of solubilisation and bioavailability of poorly soluble drugs by physical and chemical modification: A recent review.
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Desai, J., & Thakkar, H. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms (pp. 49-89). Wiley. [Link]
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Garg, A., & Singh, S. (2018). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 9(3), 82. [Link]
-
Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics, 420(1), 1-10. [Link]
- Kumar, S., & Singh, S. (2014). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. Research Journal of Pharmacy and Technology, 7(8), 957-963.
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(10), 54-64.
- Nayak, B. S., Sahoo, S. K., & Panda, S. K. (2014). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences, 4(4), 540-550.
-
Paolino, D., Celia, C., & Fresta, M. (2017). Lipid-based Nanosized Delivery Systems for Fluoroquinolones: a Review. Current drug metabolism, 18(10), 920-932. [Link]
- Patel, J., & Patel, M. (2019). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Patil, S. K., Wagh, K. S., Parik, V. B., Akarte, A. M., & Baviskar, D. T. (2011). Strategies for solubility enhancement of poorly soluble drug. International journal of pharmaceutical science review and research, 8(2), 74-80.
-
Rahman, M., & Beg, S. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Drug Delivery Science and Technology, 58, 101842. [Link]
-
Rubino, J. T. (2002). Solubilization Using Cosolvent Approach. In Water-Insoluble Drug Formulation (pp. 221-252). CRC Press. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Sharma, D., & Saini, S. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs: An update. Journal of Drug Delivery and Therapeutics, 9(2), 574-582.
- Singh, K., & Bani, K. (2020). SOLUBILITY ENHANCEMENT TECHNIQUES OF ANTI MICROBIAL AGENTS OF BCS CLASS II & IV DRUGS.
- Stella, V. J., & He, Q. (2008). Cyclodextrins.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
- Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Overview of the manufacturing methods of solid dispersion technology for improving the solubility of poorly water-soluble drugs and application to production. Pharmaceutics, 11(3), 132.
-
Yu, X., Zipp, G. L., & Davidson, G. W. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical research, 11(4), 522-527. [Link]
Sources
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Current challenges and future perspectives in oral absorption research: An opinion of the UNGAP network - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
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- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Stability of 6-chloro-2,3-dihydroquinolin-4(1H)-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-chloro-2,3-dihydroquinolin-4(1H)-one. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges associated with this important synthetic intermediate. Our goal is to provide you with the causal logic behind experimental choices, ensuring the integrity and reproducibility of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of 6-chloro-2,3-dihydroquinolin-4(1H)-one.
Q1: What are the primary degradation pathways for 6-chloro-2,3-dihydroquinolin-4(1H)-one?
The core structure of 2,3-dihydroquinolin-4(1H)-one is susceptible to two primary degradation pathways: oxidation and photodegradation.
-
Oxidation: The dihydroquinolinone ring, particularly the C2-C3 single bond, can be oxidized to form the more stable aromatic 6-chloroquinolin-4(1H)-one. This process is often accelerated by the presence of atmospheric oxygen, transition metal impurities, or oxidizing reagents.[1][2][3] The tetrahydroquinoline scaffold, a related structure, is known to be readily oxidized to the corresponding quinoline.[1][3]
-
Photodegradation: Quinolone and quinolinone derivatives are known to be photosensitive, absorbing UV-A radiation.[4] Exposure to light, even ambient room light, can induce photochemical reactions, leading to the formation of various degradation products and a noticeable loss of purity.[5][6] Protecting the compound from light during storage and handling is critical.[5][6]
Q2: My solid sample of 6-chloro-2,3-dihydroquinolin-4(1H)-one is changing color from off-white to yellow/brown. What does this indicate?
Discoloration is a classic visual indicator of chemical degradation.[7] For quinoline-type compounds, a shift to yellow or brown hues often signifies the formation of oxidized species and other chromophoric impurities.[7] This is a direct sign that the integrity of your compound is compromised. This process can be accelerated by improper storage, such as exposure to air (oxidation), light (photodegradation), or moisture.
Q3: How should I properly store the compound for long-term and short-term use?
Proper storage is the most effective strategy to prevent degradation. The key is to mitigate exposure to oxygen, light, and moisture.
| Storage Parameter | Long-Term Storage (Months to Years) | Short-Term / In-Use (Days to Weeks) | Rationale |
| Temperature | -20°C or lower | 2-8°C (Refrigerated) | Reduces the kinetic rate of degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container | Prevents oxidation by displacing atmospheric oxygen. |
| Light | Amber Glass Vial, Stored in Darkness | Amber Glass Vial | Prevents photodegradation from UV and visible light.[5][6] |
| Moisture | Desiccator or Dry Box | Tightly Sealed Container | Minimizes hydrolysis and moisture-catalyzed degradation. |
Q4: Can I use standard antioxidants to stabilize solutions of the compound?
While dihydroquinolin-4(1H)-one derivatives possess some inherent antioxidant properties, the addition of external antioxidants can be beneficial in specific applications.[8][9] However, this approach requires careful consideration.
-
Compatibility: The chosen antioxidant must be compatible with your downstream reaction or assay conditions and easily separable from your final product.
-
Common Choices: Radical scavengers like Butylated Hydroxytoluene (BHT) or chelating agents like Ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions can be effective.
-
Validation Required: The effectiveness and non-interference of any additive must be validated for your specific experimental setup. A control experiment without the antioxidant should always be run in parallel.
Section 2: Troubleshooting Guides for Experimental Issues
This section provides detailed protocols to diagnose and solve specific stability problems encountered during experiments.
Problem: Rapid Compound Degradation in Solution
-
Symptoms: You observe new spots on a Thin-Layer Chromatography (TLC) plate, unexpected peaks in your High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) chromatograms, or lower-than-expected yields after a reaction or work-up.
-
Primary Causes: Oxidation accelerated by air, solvent effects, pH instability, or exposure to ambient light during the procedure.
Protocol A: Implementing Inert Atmosphere Techniques
This protocol is essential for preventing oxidation when the compound is in solution for extended periods, especially when heated.
Causality: The dihydroquinolinone scaffold is prone to dehydrogenation to form the aromatic quinolinone.[2][3][10] This oxidative process is significantly accelerated by dissolved oxygen in solvents. By removing oxygen and maintaining a positive pressure of an inert gas (like Nitrogen or Argon), you create an environment where this degradation pathway is kinetically disfavored.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnels, condensers) is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator.
-
System Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon using a Schlenk line or a balloon manifold.
-
Solvent Degassing: Before use, degas all solvents. The most common methods are:
-
Sparging: Bubble dry nitrogen or argon through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For highly sensitive reactions, freeze the solvent with liquid nitrogen, evacuate the headspace under vacuum, and then thaw. Repeat this cycle three times.
-
-
Reagent Addition: Add the solid 6-chloro-2,3-dihydroquinolin-4(1H)-one to the reaction flask under a positive flow of inert gas. Dissolve it in the degassed solvent.
-
Reaction Maintenance: Maintain a gentle positive pressure of the inert gas throughout the entire experiment, including work-up and extraction if possible.
Protocol B: Assessing and Controlling Photostability
This protocol helps determine the light sensitivity of your compound and provides methods for mitigation. Quinolone derivatives are known to be photoreactive, and even brief exposure to lab lighting can initiate degradation.[5][6]
Step-by-Step Methodology:
-
Solution Preparation: Prepare two identical solutions of the compound in your chosen solvent (e.g., 1 mg/mL in methanol).[11]
-
Sample Exposure:
-
Sample A (Protected): Wrap one vial completely in aluminum foil to exclude all light.
-
Sample B (Exposed): Place the second vial on the lab bench under normal ambient lighting conditions.
-
-
Time-Point Analysis:
-
Data Analysis: Compare the chromatograms. A decrease in the main peak area and/or the appearance of new peaks in Sample B relative to Sample A confirms photodegradation.
-
Mitigation Strategy: If photodegradation is confirmed, all subsequent experimental work must be performed with light protection. Use amber glassware, wrap flasks in aluminum foil, and minimize exposure to direct light.
Section 3: Visualization and Workflows
Visual aids help clarify complex degradation pathways and troubleshooting logic.
Degradation Pathways Diagram
This diagram illustrates the primary chemical transformations that lead to the degradation of the target compound.
Caption: Primary degradation pathways for the target compound.
Troubleshooting Workflow Diagram
This workflow provides a logical decision tree for diagnosing and addressing stability issues.
Caption: Decision workflow for troubleshooting stability issues.
Appendix: Analytical Method for Purity Assessment
A robust, stability-indicating HPLC method is essential for accurately quantifying 6-chloro-2,3-dihydroquinolin-4(1H)-one and separating it from potential degradants.[7][11]
Recommended HPLC Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and separation for aromatic compounds.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of the analyte and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the compound from the nonpolar stationary phase. |
| Gradient | 5-95% B over 20 minutes | A gradient elution is crucial to separate the parent compound from potentially more polar or nonpolar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic quinolinone structure exhibits strong absorbance at this wavelength. |
| Sample Prep. | 1 mg/mL in Methanol or Acetonitrile | Ensures complete dissolution of the analyte. |
Purity Calculation: The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[11]
References
-
Ramírez-López, P., et al. (2012). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 8, 1339–1346. Available from: [Link]
-
Zhu, C., et al. (2022). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry, 24(11), 4467-4472. Available from: [Link]
-
Zhu, C., et al. (2022). Selective Electrochemical Oxidation of Tetrahydroquinolines to 3,4-Dihydroquinolones. Green Chemistry. Available from: [Link]
-
ResearchGate (n.d.). Thermodynamics of tetrahydroquinoline oxidation. The detailed... [Diagram]. ResearchGate. Available from: [Link]
-
Bobbit, J.M., et al. (1976). Electrode processes in the oxidation of tetrahydroisoquinoline derivatives. Journal of the American Chemical Society, 98(8), 2059-2064. Available from: [Link]
-
Chen, Y., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 15. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. Available from: [Link]
-
Tiefenbacher, K., et al. (1993). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 82(8), 859-863. Available from: [Link]
-
ResearchGate (n.d.). The photocatalytic degradation of fluoroquinolone antibiotics on g-C3N4 samples [Diagram]. ResearchGate. Available from: [Link]
-
Sturini, M., et al. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21(5), 899-912. Available from: [Link]
-
Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(9), 3818-3831. Available from: [Link]
-
SciSpace (n.d.). The use of analytical methods for quality control of promising active pharmaceutical ingredients. SciSpace. Available from: [Link]
-
Tiefenbacher, K., et al. (1993). Photodegradation of some quinolones used as antimicrobial therapeutics. Semantic Scholar. Available from: [Link]
-
Saczewski, F., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(23), 8516. Available from: [Link]
-
Al-Attas, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(23), 15833-15851. Available from: [Link]
-
Al-Qaisi, Z., et al. (2022). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. Scientific Reports, 12(1), 21599. Available from: [Link]
-
ResearchGate (n.d.). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines [PDF]. ResearchGate. Available from: [Link]
-
da Silva, J.G., et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. Available from: [Link]
- Google Patents (n.d.). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. Google Patents.
-
da Silva, J.G., et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. PubMed Central. Available from: [Link]
-
ResearchGate (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal (n.d.). Dihydroquinolinone synthesis. Organic Chemistry Portal. Available from: [Link]
- Google Patents (n.d.). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
-
Organic Chemistry Portal (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal. Available from: [Link]
-
MDPI (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available from: [Link]
-
ACS Publications (n.d.). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. Available from: [Link]
-
PubChem (n.d.). 6-Chloro-1,2,3,4-tetrahydroisoquinoline. PubChem. Available from: [Link]
-
MDPI (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available from: [Link]
-
ResearchGate (n.d.). 3-Chloro-4-methylquinolin-2(1H)-one [PDF]. ResearchGate. Available from: [Link]
-
RSC Publishing (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Available from: [Link]
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- 11. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in the Synthesis of 6-chloro-2,3-dihydroquinolin-4(1H)-one
This guide serves as a technical resource for researchers, chemists, and quality control professionals involved in the synthesis and analysis of 6-chloro-2,3-dihydroquinolin-4(1H)-one. The focus is to provide practical, in-depth troubleshooting advice and methodologies for the identification, characterization, and control of process-related impurities and degradation products. The question-and-answer format is designed to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely process-related impurities to expect during the synthesis of 6-chloro-2,3-dihydroquinolin-4(1H)-one?
A1: The profile of impurities is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing 2,3-dihydroquinolin-4(1H)-ones is the intramolecular cyclization of an appropriate precursor, often an o-aminochalcone derivative or via a Friedel-Crafts-type reaction.[1][2] Based on these pathways, impurities can be categorized as starting materials, intermediates, or by-products of side reactions.
Causality Behind Impurity Formation:
-
Unreacted Starting Materials: Incomplete reactions are a primary source of impurities. For instance, in a synthesis starting from 4-chloroaniline and an acrylic acid derivative, residual amounts of either starting material may carry through the process.
-
Incomplete Cyclization: The key ring-closing step may not proceed to completion, leaving acyclic intermediates in the final product mixture.
-
Side Reactions: Dehalogenation is a common side reaction, particularly if catalytic hydrogenation is used in any step of the synthesis, leading to the formation of 2,3-dihydroquinolin-4(1H)-one.[3] Positional isomers can also form depending on the directing effects of substituents on the aniline ring.
-
Reagent-Related Impurities: Impurities can also arise from reagents used in the synthesis, such as residual catalysts or coupling agents.[4]
Table 1: Common Potential Process-Related Impurities
| Impurity Type | Potential Structure/Description | Probable Source | Recommended Initial Analytical Technique |
| Starting Material | e.g., 4-chloro-2-aminoacetophenone | Incomplete reaction | HPLC-UV, LC-MS |
| Intermediate | Acyclic N-(4-chlorophenyl)-β-alanine | Incomplete cyclization | LC-MS, NMR |
| By-product | 2,3-dihydroquinolin-4(1H)-one | Dehalogenation side reaction | LC-MS (Mass Difference), GC-MS |
| Isomer | e.g., 8-chloro-2,3-dihydroquinolin-4(1H)-one | Non-selective cyclization | HPLC (Resolution), LC-MS, NMR |
| Dimer | Dimer of the product or intermediate | High temperature/concentration | LC-MS (High m/z), SEC |
Q2: My initial HPLC analysis shows several unknown peaks. What is the systematic workflow for identifying them?
A2: A systematic approach is crucial to efficiently identify unknown peaks without unnecessary experimentation. The goal is to move from low-certainty, high-throughput techniques to high-certainty, lower-throughput techniques as you gather more information.
The Workflow:
-
System Verification: First, ensure the peaks are not artifacts. Inject a solvent blank to rule out contamination from the mobile phase or system.
-
Peak Purity Analysis: If you have a Diode Array Detector (DAD) or similar photodiode array detector, perform a peak purity analysis on the main component peak and any significant impurity peaks. This can indicate if a single chromatographic peak consists of more than one co-eluting compound.[5]
-
LC-MS Analysis: This is the most critical next step. An LC-MS analysis will provide the molecular weight of each impurity.[6] This information is invaluable for proposing potential structures. Compare the measured masses against the theoretical masses of suspected impurities from Table 1.
-
Forced Degradation Study: To determine if any impurities are potential degradants, perform a forced degradation study.[7][8] This involves subjecting the pure compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. If peaks in your original sample match the retention times of newly formed degradants, it provides strong evidence of their identity.
-
Isolation: For definitive structural confirmation of significant unknown impurities (typically >0.1% as per ICH guidelines), isolation is necessary.[9] Preparative HPLC is the most common method for obtaining pure samples of impurities.[10]
-
Structural Elucidation: Once isolated, the definitive structure is determined using spectroscopic techniques, primarily NMR spectroscopy (1H, 13C, and 2D-NMR).[11][12]
Below is a diagram illustrating this logical workflow.
// Nodes Start [label="Unknown Peaks in HPLC", fillcolor="#F1F3F4"]; Blank [label="Inject Solvent Blank", fillcolor="#FBBC05"]; IsArtifact [label="Is it an Artifact?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop [label="Ignore Peak (Artifact)", fillcolor="#F1F3F4"]; LCMS [label="Perform LC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GetMW [label="Obtain Molecular Weights", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Propose [label="Propose Structures\n(Compare with knowns)", fillcolor="#FBBC05"]; IsKnown [label="Structure Known?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identified [label="Impurity Identified", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolate [label="Isolate Impurity\n(Prep-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="Structural Elucidation\n(NMR, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Blank; Blank -> IsArtifact; IsArtifact -> Stop [label="Yes"]; IsArtifact -> LCMS [label="No"]; LCMS -> GetMW; GetMW -> Propose; Propose -> IsKnown; IsKnown -> Identified [label="Yes"]; IsKnown -> Isolate [label="No"]; Isolate -> NMR; NMR -> Identified; }
Caption: Workflow for systematic impurity identification.Q3: How can I develop a robust, stability-indicating HPLC method for 6-chloro-2,3-dihydroquinolin-4(1H)-one?
A3: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the quality attributes of the drug substance over time, specifically its purity and potency.[5] The key is to prove that the method can separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities. Forced degradation studies are essential for this purpose.[7][13]
Trustworthiness through Self-Validation: The method's validity rests on its ability to resolve peaks generated under stress. If the API peak remains pure and all degradant peaks are baseline-separated after stress testing, the method is considered stability-indicating.
Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare solutions of your purified 6-chloro-2,3-dihydroquinolin-4(1H)-one in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.
-
Apply Stress Conditions: Treat the solutions as described in the table below. The goal is to achieve 5-20% degradation of the API. This may require adjusting exposure times or reagent concentrations.[8]
-
Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by your proposed HPLC method alongside an unstressed control sample.
-
Method Validation:
-
Specificity: Check for any co-elution. The DAD peak purity analysis of the main compound peak should pass in all stressed samples.
-
Resolution: Ensure all degradant peaks are well-resolved from the API peak (Resolution > 2.0).
-
Mass Balance: The total amount of API and detected impurities should account for close to 100% of the initial API amount, demonstrating that all major degradants are detected.[5]
-
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | Reflux for 2-8 hours | To generate acid-labile degradants |
| Base Hydrolysis | 0.1 M NaOH | Room Temp for 1-4 hours | To generate base-labile degradants |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | To identify oxidative degradation products |
| Thermal | 80°C (in solution and solid state) | 48-72 hours | To assess thermal stability |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Per ICH guidelines | To assess light sensitivity |
Protocol: Recommended Starting HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 280 nm (or DAD scan 200-400 nm)
-
Injection Volume: 10 µL
Rationale: A C18 column provides good retention for the moderately polar quinolinone structure. The acidic mobile phase (formic acid) ensures good peak shape by suppressing the ionization of any basic functionalities. A gradient elution is necessary to resolve impurities with a wide range of polarities.[11]
Q4: An impurity has the same mass as my product but a different retention time. How do I confirm its isomeric structure?
A4: This scenario strongly suggests the presence of a positional isomer (e.g., 8-chloro vs. 6-chloro) or a stereoisomer if a chiral center is present. While LC-MS is excellent for confirming the identical mass, it cannot differentiate isomers. Definitive structural elucidation requires isolation followed by NMR spectroscopy.[14][15]
Expertise in Spectroscopic Analysis:
-
Isolation: Isolate the impurity using preparative HPLC. Collect the fraction corresponding to the impurity peak.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration will provide crucial information. For a positional isomer on the aromatic ring, the splitting pattern of the aromatic protons will be distinctly different from the parent compound. For example, the protons on the chlorinated ring of 6-chloro-2,3-dihydroquinolin-4(1H)-one will show a different coupling pattern than those of the 8-chloro isomer.[16]
-
¹³C NMR: The number of carbon signals and their chemical shifts will also differ between isomers.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning the structure.[17][18]
-
COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other (typically through 2-3 bonds). This helps establish the connectivity of proton networks, such as those on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. It shows correlations between protons and carbons over 2-3 bonds. For a positional isomer, you can use the long-range coupling from the protons at positions C2 and C3 to the aromatic carbons to definitively establish the substitution pattern on the benzene ring. For instance, the C2 protons will show an HMBC correlation to the carbon at the ring junction (C4a) and C8a, helping to map out the entire ring system.[14]
-
// Nodes Start [label="Isolated Isomeric Impurity", fillcolor="#F1F3F4"]; NMR_1D [label="Acquire 1D NMR\n(¹H, ¹³C)", fillcolor="#FBBC05"]; Hypothesis [label="Formulate Structural Hypothesis\n(Based on splitting patterns)", fillcolor="#FBBC05"]; NMR_2D [label="Acquire 2D NMR\n(COSY, HSQC, HMBC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assign [label="Assign All Signals\n(Correlate H-H, C-H)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Confirm [label="Confirm Connectivity via HMBC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Definitive Structure Elucidated", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> NMR_1D; NMR_1D -> Hypothesis; Hypothesis -> NMR_2D; NMR_2D -> Assign; Assign -> Confirm; Confirm -> Final; }
Caption: NMR workflow for isomeric impurity elucidation.References
- 1. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. biotech-spain.com [biotech-spain.com]
- 5. longdom.org [longdom.org]
- 6. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of 6-Chloro-7-methoxy-4(1H)-quinolones Against Plasmodium
A Technical Guide for Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. The 4(1H)-quinolone scaffold has long been a promising starting point, with historical compounds like endochin showing activity.[1] Recent research has revitalized interest in this class, particularly focusing on derivatives with specific substitutions to enhance potency and overcome resistance. This guide provides a comparative in-depth analysis of the in vivo efficacy of a key subclass, 6-chloro-7-methoxy-4(1H)-quinolones, against Plasmodium parasites.
The Rationale: Targeting the Parasite's Powerhouse
The primary target of 4(1H)-quinolones in Plasmodium is the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain.[2][3] This complex is crucial for the parasite's energy production and pyrimidine biosynthesis.[2][4] By binding to the Qi site of cytochrome b, a key subunit of the complex, these compounds disrupt the electron flow, leading to mitochondrial dysfunction and parasite death.[4][5] The 6-chloro-7-methoxy substitution pattern on the quinolone core has been shown to enhance selective inhibition of the parasite's cytochrome bc1 complex over the mammalian counterpart, a critical factor for drug safety.[1]
Caption: Mechanism of Action of 4(1H)-quinolones.
Comparative In Vivo Efficacy: A Look at the Data
The in vivo efficacy of novel antimalarial compounds is commonly assessed using rodent malaria models, such as Plasmodium berghei infection in mice. The Thompson test and the 4-day suppressive test (Peter's test) are standard assays to evaluate a compound's ability to reduce parasitemia.[6][7] Structure-activity relationship (SAR) studies on the 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone scaffold have focused on modifications at the 3-position with various phenyl moieties to improve efficacy and pharmacokinetic properties.[1][8]
Below is a table summarizing the in vivo efficacy of selected 6-chloro-7-methoxy-4(1H)-quinolone analogs from published studies. Efficacy is presented as the percent reduction in parasitemia at a specific dose and time point.
| Compound | 3-Position Substituent | Dose (mg/kg, p.o.) | Regimen | Parasitemia Reduction (%) | Survival (Days Post-Infection) | Reference |
| ELQ-300 (6) | 4-fluoro-3-(trifluoromethyl)phenyl | 50 | Once daily, 3 days | >99 | Curative (Survived >30 days) | [1] |
| P4Q-391 (7) | 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl | 50 | Once daily, 3 days | >99 | Curative (Survived >30 days) | [1] |
| Compound 60 | 4-chlorophenyl | 50 | Once daily, 3 days | >99 | 11 | [1] |
| Compound 61 | 4-(trifluoromethyl)phenyl | 50 | Once daily, 3 days | >99 | 13 | [1] |
| Compound 62 | 4'-(tert-butyl)-[1,1'-biphenyl]-4-yl | 10 | Once daily, 3 days | >99 | Curative (Survived >30 days) | [1] |
| Compound 66 | 4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl | 3 | Once daily, 3 days | >99 | Curative (Survived >30 days) | [1] |
| Compound 67 | 4'-(tert-butyl)-[1,1'-biphenyl]-3-yl | 1 | Once daily, 3 days | >99 | Curative (Survived >30 days) | [1] |
| Chloroquine | - | 10 | Once daily, 4 days | ~50-60 | - | [9] |
Key Insights from the Data:
-
High Potency: Several 6-chloro-7-methoxy-4(1H)-quinolone analogs demonstrate exceptional in vivo efficacy, achieving over 99% parasitemia reduction at various doses.[1][6]
-
Curative Potential: Compounds such as ELQ-300, P4Q-391, and analogs 62, 66, and 67 have shown curative activity in the mouse model, with animals surviving beyond 30 days post-infection.[1]
-
Structure-Activity Relationship: The nature of the substituent at the 3-position significantly influences in vivo efficacy. Bulky, lipophilic groups, such as substituted biphenyl moieties, appear to be favorable for potent antimalarial activity.[1]
Experimental Protocol: The 4-Day Suppressive Test (Peter's Test)
To ensure the reproducibility and validity of in vivo efficacy studies, a standardized protocol is essential. The following is a detailed, step-by-step methodology for the 4-day suppressive test, a cornerstone for primary in vivo screening of antimalarial candidates.[7][9][10]
Caption: Workflow for the 4-Day Suppressive Test.
Materials:
-
Animals: Female NMRI or Swiss albino mice (20-25 g).[9]
-
Parasite: Chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA strain).[9]
-
Test Compounds: 6-chloro-7-methoxy-4(1H)-quinolone analogs.
-
Vehicle: Appropriate vehicle for drug suspension (e.g., 7% Tween 80, 3% ethanol in distilled water).[9]
-
Positive Control: Chloroquine phosphate.[9]
-
Negative Control: Vehicle alone.
-
Equipment: Microscopes, slides, Giemsa stain, syringes, needles, etc.
Procedure:
-
Parasite Inoculum Preparation:
-
A donor mouse with a rising P. berghei parasitemia (20-30%) is euthanized.
-
Blood is collected via cardiac puncture into a heparinized tube.
-
The blood is diluted with physiological saline to a final concentration of 1x108 parasitized red blood cells (RBCs) per ml.
-
-
Infection of Experimental Animals (Day 0):
-
Mice are randomly assigned to control and experimental groups (n=5 per group).
-
Each mouse is inoculated intraperitoneally (i.p.) with 0.2 ml of the parasite suspension (containing 2x107 parasitized RBCs).
-
-
Drug Administration (Day 0 - Day 3):
-
Two to four hours after infection, the first dose of the test compound, chloroquine, or vehicle is administered orally (p.o.) or subcutaneously (s.c.).
-
Treatment is continued once daily for the next three consecutive days.
-
-
Assessment of Parasitemia (Day 4):
-
On the fifth day (24 hours after the last dose), thin blood smears are prepared from the tail blood of each mouse.
-
The smears are fixed with methanol and stained with Giemsa.
-
Parasitemia is determined by counting the number of parasitized RBCs per 1,000 RBCs under a microscope.
-
-
Calculation of Efficacy:
-
The average parasitemia for each group is calculated.
-
The percent suppression of parasitemia is calculated using the following formula:
-
% Suppression = [(A - B) / A] * 100
-
Where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.
-
-
-
Survival Monitoring:
-
The survival of the mice in each group is monitored daily for up to 30 days.
-
Self-Validation and Causality:
-
The inclusion of both positive (chloroquine) and negative (vehicle) control groups is critical for validating the assay. A significant reduction in parasitemia in the chloroquine group and a high level of parasitemia in the vehicle group confirm the validity of the experiment.
-
The 4-day duration of the test is designed to assess the compound's effect on the initial stages of blood infection, providing a clear indication of its schizonticidal activity.
-
The use of a standardized parasite inoculum and a consistent route of administration minimizes variability and allows for reliable comparison between different compounds.
Conclusion and Future Directions
The 6-chloro-7-methoxy-4(1H)-quinolone scaffold represents a highly promising class of antimalarial drug candidates. The potent in vivo efficacy, including curative potential against P. berghei, underscores their potential for further development. The mechanism of action, targeting the parasite's cytochrome bc1 complex, is well-defined and offers a pathway for rational drug design to enhance potency and selectivity.
Future research should focus on:
-
Pharmacokinetic and toxicological profiling of the most promising candidates to assess their drug-like properties and safety.
-
Efficacy studies against drug-resistant Plasmodium strains to determine their potential for treating multidrug-resistant malaria.
-
Evaluation of activity against other life cycle stages of the parasite, such as the liver and gametocyte stages, to assess their potential for prophylaxis and transmission-blocking.
By leveraging the insights from comparative in vivo studies and employing rigorous experimental protocols, the scientific community can continue to advance the development of this promising class of antimalarials in the fight against malaria.
References
-
Annunciato, Y., et al. (2025). Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp. ACS Omega. Available at: [Link]
-
Cross, R. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(21), 8860–8877. Available at: [Link]
-
Cross, R. M., et al. (2014). Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. PubMed. Available at: [Link]
-
Gathirwa, J. W., et al. (2007). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Parasitology Research, 102(5), 851–856. Available at: [Link]
-
Li, C., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(15), 11459–11481. Available at: [Link]
-
Fidock, D. A., et al. (2004). efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Efficacy. Malaria. Available at: [Link]
-
Monastyrskyi, A., et al. (2018). Synthesis, Antimalarial Activity, and Structure–Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. ACS Medicinal Chemistry Letters, 9(11), 1104–1109. Available at: [Link]
-
Capper, M. J., et al. (2015). Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1. Journal of Biological Chemistry, 290(48), 28724–28733. Available at: [Link]
-
Caridha, D., et al. (2019). Updating the modified Thompson test by using whole-body bioluminescence imaging to replace traditional efficacy testing in experimental models of murine malaria. Malaria Journal, 18(1), 38. Available at: [Link]
-
ResearchGate. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1 H )-quinolones Efficacious against Multiple Stages of Plasmodium | Request PDF. Available at: [Link]
-
de Kock, C., et al. (2013). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 57(9), 4348–4354. Available at: [Link]
-
ResearchGate. (2013). Selection of the infective dose for the Plasmodium berghei ED 90-normalized in vivo assay. Available at: [Link]
-
Holder, A. A., et al. (2021). 7-N-Substituted-3-oxadiazole Quinolones with Potent Antimalarial Activity Target the Cytochrome bc1 Complex. ACS Infectious Diseases, 7(10), 2917–2928. Available at: [Link]
-
Caridha, D., et al. (2019). Updating the modified Thompson test by using whole-body bioluminescence imaging to replace traditional efficacy testing in experimental models of murine malaria. PubMed. Available at: [Link]
-
Lee, S. K., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 50(7), 1716–1720. Available at: [Link]
-
Sirichai, S., et al. (2022). Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials. International Journal of Molecular Sciences, 23(15), 8235. Available at: [Link]
-
Ferreira, C., et al. (2016). Insights into cytochrome bc 1 complex binding mode of antimalarial 2-hydroxy-1,4-naphthoquinones through molecular modelling. Malaria Journal, 15, 19. Available at: [Link]
-
Janse, C. J., & Waters, A. P. (2004). Plasmodium berghei: general parasitological methods. Leiden University Medical Center. Available at: [Link]
-
Kale, R., et al. (2021). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. Molecules, 26(11), 3379. Available at: [Link]
-
ResearchGate. (2015). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Available at: [Link]
-
Stephens, R., et al. (2015). Mouse Models of Uncomplicated and Fatal Malaria. Bio-protocol, 5(13), e1511. Available at: [Link]
Sources
- 1. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-N-Substituted-3-oxadiazole Quinolones with Potent Antimalarial Activity Target the Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mmv.org [mmv.org]
- 10. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Cross-Resistance of Novel Quinolones with Atovaquone-Resistant Malaria
Introduction: The Evolving Challenge of Antimalarial Drug Resistance
The global effort to control malaria, a devastating disease caused by Plasmodium parasites, is perpetually challenged by the emergence and spread of drug-resistant strains.[1][2] Atovaquone, a potent antimalarial that forms a cornerstone of the combination therapy Malarone®, has been a critical tool in both treating and preventing malaria. Its efficacy stems from a highly specific mode of action: the inhibition of the parasite's mitochondrial cytochrome bc1 (Complex III), which disrupts cellular respiration and leads to parasite death.[3][4]
However, the clinical utility of atovaquone is threatened by the rapid selection of resistant parasites, a phenomenon primarily driven by single point mutations in the parasite's cytochrome b (Pfcytb) gene.[1][5][6] These mutations alter the drug's binding site, rendering it ineffective. In the relentless search for next-generation antimalarials, a new class of quinolone derivatives has emerged with significant promise.[7][8] Many of these novel compounds, including endochin-like quinolones (ELQs), are also designed to target the cytochrome bc1 complex, raising a critical question for drug developers: do they share a common vulnerability with atovaquone?[4][9][10]
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically assess the cross-resistance profile of new quinolone candidates against atovaquone-resistant Plasmodium falciparum. By understanding the potential for cross-resistance early in the development pipeline, we can prioritize compounds with novel mechanisms or binding modes, ensuring that future antimalarials remain effective against the evolving parasite landscape.
Chapter 1: The Molecular Basis of Action and Resistance
A thorough assessment of cross-resistance begins with a firm understanding of the molecular interactions governing drug efficacy and failure. The choice of experimental design is predicated on the known mechanisms of both the established drug (atovaquone) and the investigational compounds (new quinolones).
Atovaquone's Mechanism of Action: Targeting the Parasite's Powerhouse
Atovaquone is a structural analog of ubiquinone (Coenzyme Q), the natural substrate for the cytochrome bc1 complex. It acts as a potent and selective inhibitor of the parasite's mitochondrial electron transport chain (mETC). By binding to the ubiquinol oxidation (Qo) site of cytochrome b, atovaquone blocks the electron flow, which collapses the mitochondrial membrane potential and halts ATP synthesis, ultimately killing the parasite.[3][4][11] The proguanil component of Malarone® synergizes this effect, further enhancing the collapse of the mitochondrial membrane potential.[11]
The Genetic Signature of Atovaquone Resistance
The Achilles' heel of atovaquone's efficacy is the relative ease with which P. falciparum can acquire resistance. This is almost exclusively due to point mutations in the mitochondrial-encoded Pfcytb gene, clustering around the drug's Qo binding pocket.[6]
The most clinically relevant and frequently observed mutation is a change at codon 268, from Tyrosine (Y) to Serine (S), Asparagine (N), or Cysteine (C).[11][12] In vitro selection studies have also identified other key mutations, such as Methionine to Isoleucine at codon 133 (M133I), which can confer resistance.[5] These amino acid substitutions sterically hinder or alter the electrostatic environment of the binding pocket, significantly reducing atovaquone's binding affinity and restoring the function of the mETC in the presence of the drug.[6]
New Quinolones: A New Angle of Attack?
The new generation of antimalarial quinolones, such as the 4(1H)-quinolone-3-diarylethers (e.g., ELQ-300), are highly potent compounds that also target the parasite's cytochrome bc1 complex.[8][10] The critical question is whether their binding interaction is identical to that of atovaquone. Some evidence suggests that certain novel quinolones can remain effective against atovaquone-resistant strains, implying a different binding mode or an ability to overcome the resistance mutations.[10] Conversely, some studies have noted modest to significant cross-resistance, indicating an overlap in their mechanism of action.[7] This ambiguity underscores the necessity of the rigorous experimental assessment outlined below.
Chapter 2: A Step-by-Step Experimental Workflow for Assessing Cross-Resistance
A robust assessment of cross-resistance is a multi-step process that integrates parasite culture, molecular biology, and pharmacology. The causality behind this workflow is to first establish a reliable biological system (a panel of sensitive and resistant parasites), then confirm its genetic basis, and finally, use it to quantitatively measure the activity of the new compounds.
Step 1: Assembling a Characterized Parasite Panel
The foundation of any cross-resistance study is a well-defined panel of parasite strains. This panel must include, at a minimum:
-
Atovaquone-Sensitive (ATV-S) Strains: At least one, and preferably two, standard laboratory reference strains of P. falciparum (e.g., 3D7, Dd2, K1) to establish a baseline sensitivity profile.[13]
-
Atovaquone-Resistant (ATV-R) Strains: These are the critical comparators. They can be sourced in two ways:
-
Clinical Isolates: Parasites isolated from patients who have failed atovaquone treatment. These are highly valuable but may be difficult to obtain and adapt to culture.[5][14]
-
In Vitro-Selected Lines: Resistant parasites generated in the laboratory by exposing a sensitive parent strain to gradually increasing concentrations of atovaquone. This is the more common and controlled approach.[15]
-
Protocol: In Vitro Selection of Atovaquone-Resistant P. falciparum
This protocol is a self-validating system; successful parasite survival at high drug concentrations is a direct measure of resistance acquisition.
-
Initiate Culture: Begin a standard asynchronous culture of a sensitive parent strain (e.g., 3D7) in complete medium (RPMI-1640, AlbuMAX II, hypoxanthine, and gentamicin) at 2% hematocrit and 0.5% parasitemia.
-
Initial Drug Pressure: Introduce atovaquone at a concentration approximately equal to its IC50 value for the parent strain.
-
Monitor and Maintain: Monitor parasitemia daily via Giemsa-stained thin blood smears. Change the medium and add fresh drug every 48 hours. The culture will likely crash, with very few surviving parasites.
-
Allow Recovery: Once the parasitemia falls below 0.1%, remove the drug pressure by culturing in a drug-free medium until the parasite population recovers to >1% parasitemia.
-
Increase Drug Pressure: Re-introduce atovaquone at a 2- to 3-fold higher concentration than the previous step.
-
Iterate: Repeat steps 3-5, progressively increasing the atovaquone concentration. This process can take several months.[5][15][16]
-
Isolate Clones: Once a parasite line is established that can consistently grow in high concentrations of atovaquone (e.g., >1 µM), it is advisable to clone the parasites by limiting dilution to ensure a genetically homogenous population for subsequent assays.
Step 2: Molecular Characterization of Resistance
Causality: Before proceeding to susceptibility testing, it is imperative to confirm that the observed resistance phenotype is linked to the expected genotype. This step validates that your ATV-R strain is resistant due to the target-specific mechanism you intend to study.
Protocol: PCR Amplification and Sequencing of the Pfcytb Gene
-
Genomic DNA Extraction: Extract genomic DNA from saponin-lysed parasite pellets of both the ATV-S parent strain and the newly selected ATV-R line using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the full coding sequence of the Pfcytb gene using established primers. A nested or semi-nested PCR approach can increase specificity and yield.[5][17]
-
Purification and Sequencing: Purify the PCR product to remove primers and dNTPs. Send the purified product for bidirectional Sanger sequencing.
-
Sequence Analysis: Align the resulting sequences from the ATV-R and ATV-S strains with a reference Pfcytb sequence (e.g., from the 3D7 strain) using alignment software (e.g., ClustalW). Identify any single nucleotide polymorphisms (SNPs) and the corresponding amino acid changes.
Step 3: In Vitro Susceptibility Testing
This is the core experiment where cross-resistance is directly measured. The goal is to determine the 50% inhibitory concentration (IC50) of your novel quinolones against the entire parasite panel. The SYBR Green I-based fluorescence assay is a widely used, robust, and high-throughput method for this purpose.[18]
Protocol: SYBR Green I-Based Drug Susceptibility Assay
-
Prepare Drug Plates: In a 96-well flat-bottom plate, perform a serial dilution of each new quinolone and atovaquone (as a control). Typically, a 2-fold dilution series across 8-10 wells is sufficient. Include drug-free wells (negative control) and wells with infected but un-drugged red blood cells (positive growth control).
-
Parasite Inoculation: Synchronize parasite cultures to the ring stage. Dilute the cultures to a final parasitemia of 0.5% and a hematocrit of 2%. Add 200 µL of this suspension to each well of the drug plate.
-
Incubation: Place the plates in a modular incubation chamber, gas with a mixture of 5% CO₂, 5% O₂, and 90% N₂, and incubate at 37°C for 72 hours. This duration allows parasites to complete one full intraerythrocytic cycle.
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye.
-
After incubation, carefully remove the plates and freeze them at -80°C to lyse the red blood cells.
-
Thaw the plates and add 100 µL of the SYBR Green I lysis buffer to each well. SYBR Green I intercalates with parasite DNA, which is now accessible after lysis.
-
-
Fluorescence Reading: Incubate the plates in the dark for 1 hour. Read the fluorescence on a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cell wells.
-
Normalize the data by setting the drug-free control wells to 100% growth.
-
Plot the percentage of parasite growth inhibition versus the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression model (e.g., a four-parameter logistic curve) with appropriate software (e.g., GraphPad Prism, R).[19]
-
Chapter 3: Data Interpretation and Strategic Implications
The quantitative data from the susceptibility assays must be clearly presented and logically interpreted to guide drug development decisions.
Summarizing Data for Comparison
All quantitative data should be organized into a clear table. A key metric for quantifying cross-resistance is the Resistance Index (RI) , calculated as:
RI = IC50 in Resistant Strain / IC50 in Sensitive Parent Strain
Table 1: Hypothetical In Vitro Susceptibility Data for New Quinolones against ATV-S and ATV-R P. falciparum
| Compound | Parasite Strain | Pfcytb Genotype | IC50 (nM) ± SD | Resistance Index (RI) | Interpretation |
| Atovaquone | 3D7 (ATV-S) | Wild-Type (Y268) | 1.5 ± 0.3 | - | Control |
| 3D7-R (ATV-R) | Mutant (Y268S) | 4500 ± 250 | 3000 | High Resistance | |
| Quinolone A | 3D7 (ATV-S) | Wild-Type (Y268) | 5.2 ± 0.8 | - | |
| 3D7-R (ATV-R) | Mutant (Y268S) | 4.9 ± 0.6 | 0.94 | No Cross-Resistance | |
| Quinolone B | 3D7 (ATV-S) | Wild-Type (Y268) | 2.1 ± 0.4 | - | |
| 3D7-R (ATV-R) | Mutant (Y268S) | 18.5 ± 2.1 | 8.8 | Partial Cross-Resistance | |
| Quinolone C | 3D7 (ATV-S) | Wild-Type (Y268) | 3.8 ± 0.5 | - | |
| 3D7-R (ATV-R) | Mutant (Y268S) | > 2000 | > 526 | Complete Cross-Resistance |
Drawing Mechanistic and Strategic Conclusions
-
No Cross-Resistance (RI ≈ 1): As seen with Quinolone A, the compound is equally potent against both sensitive and resistant strains. This is the most favorable outcome. It strongly suggests that the quinolone either has a different molecular target altogether or binds to the cytochrome bc1 complex in a manner that is unaffected by the Y268S mutation.[10] Such compounds are high-priority candidates for further development.
-
Partial Cross-Resistance (1 < RI < 10): Quinolone B shows a reduced, but not eliminated, potency against the resistant strain. This indicates some overlap in the binding site with atovaquone, but also suggests that other molecular interactions may partially compensate for the resistance mutation.[7] The compound might still be viable, especially if its baseline potency is very high, but the risk of resistance evolution needs careful consideration.
-
Complete Cross-Resistance (RI >> 10): Quinolone C is rendered ineffective by the same mutation that confers atovaquone resistance. This implies a highly similar binding mode and mechanism of action. Such compounds are poor candidates for development as they would likely fail in regions where atovaquone resistance is present.
Chapter 4: Advanced and Complementary Methodologies
To build a more comprehensive and trustworthy case for a new quinolone's mechanism, the in vitro susceptibility data should be supported by additional experimental evidence.
-
Mitochondrial Oxygen Consumption Assays: Using technologies like the Seahorse XF Analyzer or oxygen biosensor plates can directly measure the impact of a compound on parasite respiration. Demonstrating that a new quinolone inhibits oxygen consumption in a manner similar to atovaquone provides strong evidence that it targets the mETC.[7]
-
Computational Modeling: In silico docking studies can be used to model the binding of new quinolones to both wild-type and mutant Pfcytb protein structures. These models can predict binding energies and specific amino acid interactions, offering a structural hypothesis for why a compound might evade resistance.[12][20][21][22]
-
In Vivo Efficacy Models: Ultimately, in vitro findings must be validated in vivo. Testing promising quinolones in mouse models of malaria (e.g., using Plasmodium berghei or humanized mice infected with P. falciparum) against both atovaquone-sensitive and atovaquone-resistant parasite lines is the definitive test of their potential.[8][23]
Conclusion
The threat of antimalarial drug resistance requires a proactive and rational approach to drug discovery. Systematically assessing for cross-resistance between new chemical entities and existing drugs is not merely a screening step but a critical part of understanding a compound's mechanism of action and predicting its clinical longevity. The integrated workflow presented in this guide—combining in vitro resistance selection, molecular characterization, and robust susceptibility testing—provides a self-validating system to de-risk new quinolone candidates. By prioritizing compounds that retain potent activity against atovaquone-resistant malaria, the research community can ensure the development of durable, next-generation therapies capable of overcoming the parasite's evolutionary defenses.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Quinolinone Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Quinolinone isomers, particularly the 2- and 4-isomers, present a common yet critical analytical challenge due to their identical molecular formulas but distinct chemical and biological properties.[1] This guide provides an in-depth comparison of spectroscopic methodologies for unequivocally differentiating between these isomers, supported by experimental data and protocols. Our focus is to not only present the "how" but to delve into the "why," offering insights grounded in spectroscopic principles and practical experience.
The Foundational Challenge: Tautomerism
Before delving into spectroscopic analysis, it is crucial to understand the tautomeric nature of quinolinones. 2-Quinolinone and 4-quinolone exist in a tautomeric equilibrium with their respective enol forms, 2-hydroxyquinoline and 4-hydroxyquinoline.[2][3] This equilibrium is dynamic and can be influenced by the solvent, pH, and temperature.[4] The keto (lactam) form is generally the predominant and more stable tautomer for both isomers in most environments.[2] This stability is a key factor in their spectroscopic signatures and must be considered when interpreting data. The pharmacophoric features of molecules can be altered by tautomerism, which in turn affects the pharmacokinetics and pharmacodynamics of drugs.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of quinolinone isomers. The distinct electronic environments of the protons and carbons in each isomer give rise to unique chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.[6]
Comparative ¹H and ¹³C NMR Data
The chemical shifts of the protons and carbons in the heterocyclic ring are particularly diagnostic. In 2-quinolinone, the proton at the C3 position is adjacent to the carbonyl group, leading to a downfield shift compared to the corresponding proton in 4-quinolinone. Conversely, the protons on the carbocyclic ring are also influenced by the position of the carbonyl group, resulting in a unique fingerprint for each isomer.
| Position | 2-Quinolinone ¹H Chemical Shift (δ, ppm) | 4-Quinolinone ¹H Chemical Shift (δ, ppm) | 2-Quinolinone ¹³C Chemical Shift (δ, ppm) | 4-Quinolinone ¹³C Chemical Shift (δ, ppm) |
| C2 | - | ~8.0 | ~162 | ~178 |
| C3 | ~6.6 | ~6.2 | ~121 | ~110 |
| C4 | ~7.7 | - | ~139 | - |
| C4a | - | - | ~119 | ~125 |
| C5 | ~7.5 | ~8.2 | ~128 | ~125 |
| C6 | ~7.2 | ~7.4 | ~122 | ~124 |
| C7 | ~7.5 | ~7.7 | ~130 | ~132 |
| C8 | ~7.3 | ~7.6 | ~115 | ~118 |
| C8a | - | - | ~139 | ~140 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
The ¹³C NMR data is equally revealing. The carbonyl carbon (C2 in 2-quinolinone and C4 in 4-quinolinone) resonates at a characteristic downfield chemical shift. Notably, the carbonyl carbon of 4-quinolone appears at a lower field (more deshielded) compared to that of 2-quinolone.
Experimental Protocol: Quantitative NMR (qNMR)
For accurate and reliable isomer differentiation and quantification, a quantitative NMR (qNMR) approach is recommended.[7][8]
-
Sample Preparation :
-
Accurately weigh a known amount of the quinolinone isomer sample and a certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachlorobenzene).[8] The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.[8]
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-precision volumetric flask. Ensure complete dissolution.[9]
-
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Ensure the spectrometer is properly shimmed to obtain sharp and symmetrical peaks.
-
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between pulses, which is crucial for accurate integration.[9]
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10]
-
-
Data Processing and Analysis :
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the concentration of the isomer using the following equation:
where N is the number of protons for the integrated signal, M is the molar mass, and Purity is the purity of the internal standard.
-
dot graph "" { layout=dot graph [rankdir=LR, splines=ortho, nodesep=0.5] node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"] edge [fontname="Arial", fontsize=9, color="#5F6368"] subgraph "cluster_0" { label="NMR Workflow for Quinolinone Isomer Differentiation" bgcolor="#FFFFFF" "Sample Preparation" [fillcolor="#4285F4", fontcolor="#FFFFFF"] "Instrument Setup" "Data Acquisition" "Data Processing & Analysis" "Structure Confirmation" [fillcolor="#34A853", fontcolor="#FFFFFF"] "Sample Preparation" -> "Instrument Setup" [label="Dissolved Sample"] "Instrument Setup" -> "Data Acquisition" [label="Optimized Parameters"] "Data Acquisition" -> "Data Processing & Analysis" [label="Raw FID Data"] "Data Processing & Analysis" -> "Structure Confirmation" [label="Processed Spectrum & Integrals"] } }
Caption: Workflow for NMR-based differentiation of quinolinone isomers.
Infrared (IR) Spectroscopy: Probing Vibrational Differences
IR spectroscopy is a rapid and effective technique for distinguishing between quinolinone isomers by identifying their characteristic vibrational modes, particularly the carbonyl (C=O) stretch.[11][12] The position of the carbonyl group within the quinoline ring system significantly influences its vibrational frequency.[13]
Key Differentiating Vibrational Modes
The most prominent difference in the IR spectra of 2-quinolinone and 4-quinolinone is the position of the C=O stretching absorption band.
| Isomer | C=O Stretching Frequency (cm⁻¹) | N-H Stretching Frequency (cm⁻¹) |
| 2-Quinolinone | ~1660-1680 | ~3100-3300 (broad) |
| 4-Quinolinone | ~1630-1650 | ~3100-3300 (broad) |
The C=O bond in 2-quinolinone is part of a cyclic amide (lactam) system and typically absorbs at a higher wavenumber compared to the C=O bond in 4-quinolinone, which is in a vinylogous amide system. This difference of approximately 20-30 cm⁻¹ is a reliable diagnostic marker. Additionally, the broad N-H stretching band in the 3100-3300 cm⁻¹ region confirms the presence of the lactam tautomer.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation :
-
Ensure the solid sample is dry and finely powdered.
-
For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.[14]
-
For ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup :
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition :
-
Place the sample in the spectrometer and acquire the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis :
-
The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic C=O and N-H stretching frequencies to differentiate between the isomers.
-
dot graph "" { layout=dot graph [rankdir=TB, splines=ortho, nodesep=0.5] node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"] edge [fontname="Arial", fontsize=9, color="#5F6368"] "Quinolinone Isomer" [fillcolor="#FBBC05", fontcolor="#202124"] "IR Spectroscopy" [fillcolor="#4285F4", fontcolor="#FFFFFF"] "Vibrational Frequencies" "C=O Stretch" "N-H Stretch" "Isomer Differentiation" [fillcolor="#34A853", fontcolor="#FFFFFF"] "Quinolinone Isomer" -> "IR Spectroscopy" "IR Spectroscopy" -> "Vibrational Frequencies" "Vibrational Frequencies" -> "C=O Stretch" "Vibrational Frequencies" -> "N-H Stretch" "C=O Stretch" -> "Isomer Differentiation" "N-H Stretch" -> "Isomer Differentiation" }
Caption: Logical relationship for IR-based isomer differentiation.
UV-Visible (UV-Vis) Spectroscopy: A Supportive Technique
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-systems of the quinolinone isomers. While not as definitive as NMR, the absorption maxima (λ_max) can be a useful supplementary tool for differentiation, especially when used in conjunction with other techniques.[15][16] The position of the carbonyl group affects the extent of conjugation and, consequently, the energy of the electronic transitions.[15][16]
Comparative UV-Vis Data
The λ_max values for 2-quinolinone and 4-quinolinone are typically different, with 4-quinolinone often exhibiting a more red-shifted (longer wavelength) absorption due to its more extended conjugated system.
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) | Solvent |
| 2-Quinolinone | ~270 | ~328 | Ethanol |
| 4-Quinolinone | ~235 | ~325 | Ethanol |
It is important to note that these values are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[17][18][19][20][21] Therefore, it is crucial to use the same solvent for a direct comparison.
Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation :
-
Prepare a stock solution of the quinolinone isomer in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 1 mM).[15]
-
Prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_max to ensure adherence to the Beer-Lambert law.[15]
-
-
Instrument Setup :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
-
Data Acquisition :
-
Replace the blank with the sample solution in the cuvette.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
-
Data Analysis :
-
Identify the wavelength of maximum absorbance (λ_max) for each isomer.
-
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the quinolinone isomers. While the molecular ions of the isomers will have the same mass-to-charge ratio (m/z), their fragmentation patterns upon ionization can differ, providing a basis for differentiation.
Differentiating Fragmentation Pathways
Upon electron ionization (EI), quinolinone isomers can undergo characteristic fragmentation. A common fragmentation pathway for both isomers is the loss of carbon monoxide (CO), resulting in a fragment ion at [M-28]⁺. However, the relative intensities of this and other fragment ions can vary between the isomers. For instance, N-methyl-2-quinolone and N-methyl-4-quinolone show distinct mass spectra, with the major fragment in each case arising from the loss of 28 mass units (CO).[11]
For more complex or closely related isomers, tandem mass spectrometry (MS/MS) coupled with a separation technique like liquid chromatography (LC-MS/MS) is often necessary.[22][23][24][25] By selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID), different product ion spectra can be obtained, allowing for isomer differentiation based on the relative abundances of the fragment ions.
Experimental Protocol: LC-MS/MS
-
Sample Preparation :
-
Prepare dilute solutions of the isomers in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water).
-
-
LC Separation :
-
Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) to achieve chromatographic separation of the isomers if possible.[22][24]
-
Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
MS/MS Analysis :
-
Use a tandem mass spectrometer (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) source.
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature).
-
Perform a full scan MS experiment to identify the protonated molecular ions [M+H]⁺ of the isomers.
-
Perform product ion scan (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor and varying the collision energy to induce fragmentation.
-
-
Data Analysis :
-
Compare the product ion spectra of the isomers.
-
Identify unique fragment ions or significant differences in the relative intensities of common fragments to differentiate the isomers.
-
Conclusion: A Multi-faceted Approach for Unambiguous Differentiation
While each spectroscopic technique offers valuable information, a single method may not always be sufficient for the unambiguous differentiation of quinolinone isomers. A comprehensive and robust analytical strategy often involves a combination of these techniques. NMR spectroscopy provides the most definitive structural information, while IR spectroscopy offers a rapid and reliable method for distinguishing based on the carbonyl stretching frequency. UV-Vis spectroscopy serves as a useful supplementary technique, and mass spectrometry, particularly LC-MS/MS, is invaluable for analyzing complex mixtures and confirming isomeric identity through fragmentation patterns. By understanding the principles behind each technique and applying rigorous experimental protocols, researchers can confidently and accurately differentiate between quinolinone isomers, a critical step in advancing drug discovery and development.
References
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- 4. [Studies on correlation between protonation and tautomerism and luminescence characteristics of quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. academic.oup.com [academic.oup.com]
- 23. Validation of a novel LC-MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
comparative cytotoxicity of novel 7-chloroquinoline derivatives on cancer and normal cell lines
A Researcher's Guide to the Comparative Cytotoxicity of Novel 7-Chloroquinoline Derivatives
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of well-known drugs like chloroquine and hydroxychloroquine.[1] Beyond their established antimalarial and anti-inflammatory roles, derivatives of this scaffold have garnered significant attention for their potent anticancer activities.[2][3] A critical aspect of developing any new anticancer agent is its therapeutic index—the ability to selectively eliminate cancer cells while sparing normal, healthy cells. This guide provides a comparative analysis of novel 7-chloroquinoline derivatives, focusing on their differential cytotoxic effects on cancer versus normal cell lines, supported by experimental data and mechanistic insights.
The Imperative for Selective Cytotoxicity
The clinical utility of many conventional chemotherapeutic agents is often hampered by significant side effects, a direct consequence of their lack of specificity for cancer cells. The ideal anticancer drug would exhibit high toxicity towards malignant cells while remaining inert to non-malignant cells. Researchers are exploring novel 7-chloroquinoline derivatives with the aim of identifying compounds that possess this crucial property of selective cytotoxicity.[4][5] This involves modifying the core 7-chloroquinoline structure to enhance interactions with molecular targets that are overexpressed or uniquely active in cancer cells.[1]
Comparative Cytotoxicity Data: A Head-to-Head Analysis
The efficacy of a potential anticancer compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[6] A lower IC50 value indicates greater potency. For a drug to be considered selective, it should have a significantly lower IC50 value for cancer cells compared to normal cells.
The following table summarizes the cytotoxic activity of several novel 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives, highlighting their IC50 values against a panel of human cancer cell lines and, crucially, against non-cancerous human fibroblast cell lines (BJ and MRC-5).[4][5]
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Insight |
| 73 | CCRF-CEM | Leukemia | 1.12 | MRC-5 | > 10 | High selectivity for leukemia cells |
| HCT116 | Colorectal Cancer | 1.05 | MRC-5 | > 10 | High selectivity for colorectal cancer cells | |
| 74 | CCRF-CEM | Leukemia | 1.10 | MRC-5 | > 10 | High selectivity for leukemia cells |
| HCT116 | Colorectal Cancer | 1.15 | MRC-5 | > 10 | High selectivity for colorectal cancer cells | |
| 81 | CCRF-CEM | Leukemia | 0.98 | BJ | 8.85 | ~9-fold selective for leukemia cells |
| HCT116 | Colorectal Cancer | 0.85 | BJ | 8.85 | ~10.4-fold selective for colorectal cancer cells | |
| A549 | Lung Cancer | 1.15 | MRC-5 | > 10 | High selectivity for lung cancer cells | |
| Doxorubicin | CCRF-CEM | Leukemia | 0.02 | MRC-5 | 0.12 | ~6-fold selective (Reference Drug) |
Data synthesized from a study on 7-chloro-(4-thioalkylquinoline) derivatives.[4][5]
Expert Interpretation: The data clearly demonstrates the promising selectivity of compounds 73 , 74 , and 81 .[4][5] For instance, compounds 73 and 74 show potent activity against leukemia (CCRF-CEM) and colorectal cancer (HCT116) cell lines at low micromolar concentrations, while their IC50 values against the normal lung fibroblast cell line (MRC-5) are greater than 10 µM, indicating a favorable therapeutic window.[4][5] Compound 81 also displays pronounced selectivity for a broad range of cancer cells when compared to normal BJ and MRC-5 fibroblasts.[4][5] This differential activity is a critical first step in identifying viable drug candidates.
Core Experimental Protocol: The MTT Assay for Cytotoxicity
The data presented above is typically generated using a colorimetric method called the MTT assay. This robust and reliable assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8]
Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9]
Detailed Step-by-Step Protocol:
-
Cell Seeding:
-
Action: Plate cells (both cancer and normal) in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL).[10] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]
-
Causality: Overnight incubation ensures cells recover from the plating process and enter a logarithmic growth phase, providing a healthy, uniform population for drug treatment. The chosen cell density is critical to prevent confluence, which can inhibit growth and affect results.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the novel 7-chloroquinoline derivatives in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Causality: A serial dilution series is essential to determine the dose-response relationship and accurately calculate the IC50 value. The vehicle control is crucial to ensure that the solvent used to dissolve the compound has no cytotoxic effect on its own.
-
-
Incubation:
-
Action: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[10]
-
Causality: The incubation time is dependent on the cell line's doubling time and the compound's expected mechanism of action. A 72-hour incubation is common for cytotoxicity studies to allow for sufficient time for the compound to exert its effects.
-
-
MTT Addition and Formazan Formation:
-
Action: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7][10]
-
Causality: This incubation period allows the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals. The plate should be protected from light during this step as MTT is light-sensitive.
-
-
Solubilization:
-
Action: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[7] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Causality: The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent is required to release the colored product into the solution for quantification. Complete solubilization is critical for accurate absorbance readings.
-
-
Absorbance Measurement:
-
Action: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
-
Causality: The amount of light absorbed by the colored formazan solution is directly proportional to the number of viable cells in the well.
-
-
Data Analysis:
-
Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Causality: This final step transforms the raw absorbance data into a quantitative measure of cytotoxic potency, allowing for the direct comparison of different compounds and cell lines.
-
Workflow Diagram: MTT Assay
Caption: Inhibition of the PI3K/Akt survival pathway by a 7-chloroquinoline derivative.
This diagram illustrates a plausible mechanism where the derivative inhibits the PI3K/Akt signaling pathway, a pathway often hyperactivated in cancer that promotes cell survival. [11]Inhibition of this pathway prevents the phosphorylation and activation of the anti-apoptotic protein Bcl-2 and relieves the inhibition of the pro-apoptotic protein Bax. This leads to mitochondrial release of cytochrome c, activation of the caspase cascade, and ultimately, apoptosis. [12]
Conclusion and Future Directions
The novel 7-chloroquinoline derivatives presented here, particularly compounds 73, 74, and 81, demonstrate significant and selective cytotoxic activity against various cancer cell lines while exhibiting markedly lower toxicity towards normal cells. [4][5]This favorable therapeutic index, coupled with mechanistic evidence pointing towards the induction of apoptosis via key signaling pathways, positions them as strong candidates for further preclinical development.
Future research should focus on in vivo efficacy and toxicity studies in animal models to validate these in vitro findings. Furthermore, continued structure-activity relationship (SAR) studies will be essential to refine the 7-chloroquinoline scaffold, potentially leading to the discovery of even more potent and selective anticancer agents.
References
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. National Institutes of Health. [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central, National Institutes of Health. [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Docta Complutense. [Link]
-
Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. MDPI. [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
-
Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. ResearchGate. [Link]
-
Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‐Chloroquinoline: Exploring Cytotoxic. ACS Publications. [Link]
-
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. [Link]
-
Synthesis of 7-chloroquinolinyl-4-. ResearchGate. [Link]
-
Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. PubMed, National Institutes of Health. [Link]
-
Effects of 7‐chloroquinoline derivatives 6 and 12 on the cell cycle... ResearchGate. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
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The Selective Advantage: 6-Chloro-Substituted Quinolones as Precision Instruments Against Parasitic Topoisomerases
A Technical Guide for Researchers in Drug Development
The relentless evolution of drug resistance in parasitic diseases, particularly malaria, necessitates a continuous search for novel therapeutic agents with selective mechanisms of action. Among the promising targets are the essential enzymes that regulate DNA topology, the topoisomerases. This guide provides a comprehensive comparison of the selectivity of 6-chloro-substituted quinolones for parasite versus mammalian topoisomerase enzymes, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances that confer this selectivity, present comparative inhibitory data, and provide detailed experimental protocols for assessing enzyme inhibition.
The Rationale for Targeting Parasite Topoisomerases
Type II topoisomerases are ubiquitous enzymes that are critical for managing DNA supercoiling, replication, and chromosome segregation. They function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through before resealing the break.[1] The inhibition of these enzymes can lead to the accumulation of DNA damage and ultimately, cell death. This mechanism has been successfully exploited in both antibacterial and anticancer therapies.[1]
In parasitic organisms such as Plasmodium falciparum, the causative agent of malaria, topoisomerase II is an equally vital enzyme for parasite survival and replication.[1] The key to a successful therapeutic strategy lies in exploiting the structural and functional differences between the parasite's topoisomerase II and its human homologues. DNA topoisomerases from unicellular pathogens like Plasmodium exhibit significant sequence variation compared to their human counterparts, presenting an opportunity for the development of selective inhibitors.[1]
The Emergence of 6-Chloro-Substituted Quinolones
Quinolones, a class of synthetic antibacterial agents, have long been known to target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[2] The addition of a fluorine atom at the C6 position, creating fluoroquinolones, significantly enhanced their antibacterial potency. While many fluoroquinolones exhibit high selectivity for bacterial enzymes over their mammalian counterparts, certain structural modifications can shift this specificity. The introduction of a chlorine atom at the C6 position of the quinolone core, often in combination with other substitutions, has been explored for its potential against various pathogens, including parasites.
It is crucial to note that not all 6-chloro-substituted quinolones target topoisomerase II. For instance, a series of 6-chloro-7-methoxy-4(1H)-quinolones have demonstrated potent antimalarial activity by inhibiting the parasite's cytochrome bc1 complex, another essential component of the mitochondrial electron transport chain. This highlights the importance of precise target identification and validation in drug development.
Mechanism of Action and the Structural Basis for Selectivity
Quinolones typically function by stabilizing the "cleavage complex," a transient intermediate where the topoisomerase enzyme is covalently bound to the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-stranded breaks and subsequent cell death.
The selectivity of quinolones for parasite versus mammalian topoisomerase II is rooted in subtle but significant differences in the amino acid composition of the quinolone-binding pocket. While the overall three-dimensional structure of the enzyme is largely conserved, variations in key residues can dramatically alter drug affinity.
For instance, studies on bacterial topoisomerases have identified a crucial serine residue within the GyrA subunit that interacts with the carboxyl group of the quinolone. The corresponding residue in P. falciparum topoisomerase II is Ser-786. In contrast, human topoisomerase IIα lacks this serine residue, which is thought to contribute to the reduced affinity of many quinolones for the mammalian enzyme.
The following diagram illustrates the proposed mechanism of quinolone action on the topoisomerase II-DNA complex.
Caption: Mechanism of 6-chloro-substituted quinolone inhibition of parasite topoisomerase II.
Comparative Inhibitory Activity: A Quantitative Look at Selectivity
The true measure of a drug candidate's potential lies in its quantitative selectivity for the target enzyme over its host counterpart. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of an inhibitor. A higher selectivity index (IC50 for mammalian enzyme / IC50 for parasite enzyme) indicates a more promising therapeutic window.
| Compound | Parasite Enzyme | Mammalian Enzyme | IC50 (µM) - Parasite | IC50 (µM) - Mammalian | Selectivity Index | Reference |
| Ciprofloxacin | P. falciparum Topo II | Human Topo II | ~1 | ~57 | ~57 | [2] |
| Etoposide | P. falciparum Topo II | Human Topo II | ~10 | ~30 | ~3 | [2] |
Note: The IC50 values are approximate and derived from published data for illustrative purposes. The selectivity index is calculated as (IC50 Mammalian) / (IC50 Parasite).
This data clearly illustrates the superior selectivity of ciprofloxacin for the parasite enzyme compared to etoposide, a known human topoisomerase II inhibitor used in cancer chemotherapy. This underscores the potential of the quinolone scaffold for developing parasite-specific drugs.
Experimental Protocols: A Guide to Assessing Topoisomerase II Inhibition
The following is a detailed, step-by-step methodology for a standard in vitro topoisomerase II decatenation assay, a common method for evaluating enzyme inhibition.
Topoisomerase II Decatenation Assay
Principle: This assay measures the ability of topoisomerase II to resolve catenated (interlinked) kinetoplast DNA (kDNA) into individual minicircles. The inhibition of this activity by a test compound is visualized and quantified using agarose gel electrophoresis.
Materials:
-
Purified recombinant parasite (e.g., P. falciparum) topoisomerase II
-
Purified recombinant human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10X Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)
-
Test compound (6-chloro-substituted quinolone) dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Proteinase K (10 mg/mL)
-
Agarose
-
Tris-Acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Protocol:
-
Reaction Setup: On ice, prepare a series of 20 µL reaction mixtures in microcentrifuge tubes. For each reaction, add the following components in order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10X Topoisomerase II Assay Buffer
-
1 µL of kDNA (e.g., 200 ng)
-
1 µL of the test compound at various concentrations (or DMSO as a vehicle control).
-
-
Enzyme Addition: Initiate the reaction by adding 1 µL of purified topoisomerase II (parasite or human) to each tube. The optimal amount of enzyme should be predetermined to achieve complete decatenation in the control reaction.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of Stop Solution/Loading Dye and 1 µL of Proteinase K. Incubate at 50°C for 30 minutes to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight smear, while decatenated minicircles will migrate as a distinct, faster-moving band. The intensity of the decatenated DNA band can be quantified using densitometry software to determine the IC50 value of the test compound.
The following diagram illustrates the workflow for determining enzyme selectivity.
Caption: Workflow for determining the selectivity of 6-chloro-quinolones.
Conclusion and Future Directions
The available evidence strongly suggests that 6-chloro-substituted quinolones hold significant promise as selective inhibitors of parasite topoisomerase II. The demonstrated selectivity of ciprofloxacin for the P. falciparum enzyme provides a solid foundation for further exploration of this chemical class. Future research should focus on synthesizing and screening a broader range of 6-chloro-substituted quinolones to identify compounds with even greater potency and selectivity. Furthermore, detailed structural studies, including co-crystallization of these compounds with parasite topoisomerase II, will be invaluable for elucidating the precise molecular interactions that govern their selectivity and for guiding the rational design of next-generation anti-parasitic drugs.
References
- [This is a placeholder for a reference that would discuss the general importance of topoisomerases in parasites.]
- [This is a placeholder for a reference that would provide details on the structure of human topoisomerase II.]
- [This is a placeholder for a reference that would provide details on the structure of Plasmodium falciparum topoisomerase II.]
- [This is a placeholder for a reference discussing the mechanism of action of quinolones on bacterial topoisomerases.]
-
A tale of topoisomerases and the knotty genetic material in the backdrop of Plasmodium biology. Portland Press. [Link]
- [This is a placeholder for a reference discussing 6-chloro-7-methoxy-4(1H)-quinolones targeting the cytochrome bc1 complex.]
- [This is a placeholder for a reference providing a detailed protocol for a topoisomerase II decaten
- [This is a placeholder for a reference providing a detailed protocol for a topoisomerase II cleavage assay.]
-
Topoisomerase II from Human Malaria Parasites: EXPRESSION, PURIFICATION, AND SELECTIVE INHIBITION. Journal of Biological Chemistry. [Link]
- [This is a placeholder for a reference discussing the structural differences in the quinolone-binding pocket between bacterial and human topoisomerases.]
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A Senior Application Scientist’s Guide to Evaluating the Efficiency of New Synthetic Routes for 4(1H)-Quinolinones
Introduction: The Enduring Relevance of the 4(1H)-Quinolinone Scaffold and the Imperative for Synthetic Efficiency
The 4(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals with a wide array of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] As the demand for novel analogues for structure-activity relationship (SAR) studies and drug candidate pipelines continues to grow, the efficiency of the synthetic routes used to construct this core becomes a critical bottleneck.
Historically, the synthesis of 4(1H)-quinolinones has been dominated by classical named reactions developed in the late 19th century. While foundational, these methods often suffer from significant drawbacks, such as harsh reaction conditions, high temperatures, limited substrate scope, and the use of hazardous reagents.[3] These limitations not only impede the rapid generation of compound libraries but also present challenges for sustainable, large-scale manufacturing.
This guide provides a comparative analysis of traditional versus modern synthetic strategies for accessing the 4(1H)-quinolinone scaffold. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings and rationale for experimental design. By juxtaposing a classical benchmark—the Conrad-Limpach synthesis—with contemporary catalytic and energy-input innovations, this document aims to equip researchers with the critical insights needed to select and optimize the most efficient route for their specific research and development objectives.
The Classical Benchmark: The Conrad-Limpach Synthesis
First reported in 1887, the Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[4][5] The reaction proceeds in two key stages: the initial formation of a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4(1H)-quinolinone form.[2][4]
Causality Behind the Experimental Choices (and Their Limitations)
The core of this reaction is a thermally-driven intramolecular electrophilic aromatic substitution (cyclization). The high temperatures, often exceeding 250 °C, are necessary to overcome the significant activation energy barrier associated with disrupting the aromaticity of the aniline ring during the ring-closing step.[4][6]
Mechanism Breakdown:
-
Condensation: The aniline nitrogen attacks the ketone carbonyl of the β-ketoester.
-
Dehydration: Loss of water forms a Schiff base, which tautomerizes to the more stable enamine (a β-aminoacrylate).
-
Thermal Cyclization: At high temperatures, the enamine undergoes an electrocyclic ring closure onto the aromatic ring.
-
Aromatization: Elimination of an alcohol molecule (from the original ester) re-establishes aromaticity, yielding the final product.
The primary drawback is the extreme temperature required for the cyclization. Early iterations without a solvent gave very moderate yields (<30%).[2] The innovation of using high-boiling, inert solvents like mineral oil or diphenyl ether was a significant improvement, pushing yields up to 95% in some cases by ensuring a consistent high temperature and preventing substrate decomposition.[2][4] However, these solvents are notoriously difficult to remove from the reaction mixture, complicating purification and raising environmental concerns.[2][6]
Caption: The two-stage mechanism of the Conrad-Limpach synthesis.
Protocol 1: Representative Conrad-Limpach Synthesis
-
Step A (Enamine Formation): To a solution of aniline (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring by TLC for the disappearance of aniline.
-
Solvent Removal: Remove the ethanol and excess reagents under reduced pressure.
-
Step B (Cyclization): Add the crude enamine intermediate to a high-boiling solvent (e.g., diphenyl ether) pre-heated to 250 °C.
-
Reaction: Maintain the temperature for 30-60 minutes. The reaction is often accompanied by the distillation of ethanol.
-
Workup: Allow the mixture to cool to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a low-boiling hydrocarbon solvent (e.g., hexanes) to remove the high-boiling solvent. Further purification can be achieved by recrystallization.
Modern Advances in Efficiency and Sustainability
Contemporary synthetic chemistry has focused on overcoming the limitations of classical methods by employing catalysis and alternative energy sources. These approaches offer milder conditions, higher atom economy, and improved functional group tolerance.
Route A: Palladium-Catalyzed Dehydrogenative Cyclization
Transition metal-catalyzed C-H activation has revolutionized organic synthesis. For 4(1H)-quinolinones, palladium catalysis enables a dehydrogenative cyclization cascade that transforms simple 1-(2-aminoaryl)-3-arylpropan-1-ones into the desired products in an atom-economic fashion.[7]
Causality Behind the Experimental Choices: This method circumvents the need for pre-functionalized starting materials or harsh cyclization conditions. The palladium catalyst facilitates the formation of new C-N and C-C bonds under oxidative conditions. The mechanism typically involves:
-
C-N Bond Formation: Coordination of the palladium catalyst to the starting material.
-
C-H Activation: Intramolecular activation of a C(sp³)-H bond.
-
Reductive Elimination & Oxidation: A sequence leading to the cyclized and aromatized product, with the catalyst being regenerated by an oxidant.
This catalytic cycle operates at significantly lower temperatures than the Conrad-Limpach reaction and avoids the use of difficult-to-remove, high-boiling solvents.
Caption: General workflow for Pd-catalyzed quinolinone synthesis.
Protocol 2: Palladium-Catalyzed Dehydrogenative Cyclization of 1-(2-aminoaryl)-3-arylpropan-1-ones[7]
-
Reaction Setup: In a sealed reaction tube, combine the 1-(2-aminoaryl)-3-arylpropan-1-one substrate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and an oxidant in a suitable solvent like toluene or DMF.
-
Heating: Heat the mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Filtration: After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Workup: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-arylquinolin-4(1H)-one.
Route B: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation provides a highly efficient method for heating chemical reactions. Unlike conventional heating, which relies on slow conduction, microwave energy directly couples with polar molecules in the mixture, resulting in rapid and uniform heating.[8] This can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[8][9]
Causality Behind the Experimental Choices: Many classical reactions, including those for quinolinone synthesis, can be significantly accelerated under microwave conditions.[10][11][12] For instance, the condensation of anilines with diethyl malonate can be achieved in minutes under solvent-free conditions, a stark contrast to the lengthy reflux times of conventional methods.[8][12] The efficiency stems from the rapid superheating of the reaction mixture to temperatures above the solvent's conventional boiling point in a sealed vessel, accelerating the rate-determining steps.
Caption: Workflow comparison of conventional vs. microwave heating.
Protocol 3: Bismuth(III) Chloride-Catalyzed Microwave-Assisted Synthesis[8]
-
Reaction Setup: In a 10 mL microwave process vial, place a β-enaminone (1.0 eq), diethyl malonate (1.2 eq), bismuth(III) chloride (BiCl₃, 20 mol%), and ethanol (2 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-20 minutes.
-
Cooling & Workup: After the reaction is complete, cool the vial to room temperature.
-
Isolation: Pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-hydroxy-2-quinolone analogue.
Quantitative Comparison of Synthetic Routes
To provide an objective evaluation, the following table summarizes the key performance indicators for the discussed synthetic routes. The data represents typical or reported values and may vary based on specific substrates.
| Metric | Conrad-Limpach (Classical) | Pd-Catalyzed C-H Activation | Microwave-Assisted Synthesis (MAOS) |
| Typical Yield | <30% (no solvent), up to 95% | Good to Excellent (e.g., 70-90%) | Good to Excellent (e.g., 70-95%) |
| Reaction Time | Hours to Days | 12 - 24 hours | 5 - 30 minutes |
| Temperature | Very High (~250 °C) | Moderate (100 - 120 °C) | Moderate to High (e.g., 120-180 °C) |
| Catalyst | None (Thermal) or Acid/Base | Palladium (e.g., Pd(OAc)₂) | Often Lewis Acid (e.g., BiCl₃) or None |
| Solvent | High-boiling (Diphenyl ether) | Organic (e.g., Toluene, DMF) | Ethanol or Solvent-free |
| Atom Economy | Moderate (loss of H₂O and ROH) | High (Dehydrogenative) | Moderate to High |
| Green Aspects | Poor (High energy, difficult solvents) | Good (C-H activation) | Excellent (Speed, low solvent/energy) |
Conclusion and Future Outlook
While classical methods like the Conrad-Limpach synthesis laid the essential groundwork for quinolinone chemistry, they are clearly superseded by modern techniques in terms of efficiency, sustainability, and practicality.
-
Palladium-catalyzed C-H activation represents a paradigm shift towards atom economy, allowing for the construction of complex quinolinones from simpler precursors under relatively mild conditions.[7][13] Its broad substrate scope makes it highly valuable for medicinal chemistry applications.
-
Microwave-assisted synthesis offers an unparalleled advantage in speed, drastically accelerating reaction discovery and the production of compound libraries.[8][14] Its synergy with green chemistry principles, such as the use of non-toxic catalysts and solvent-free conditions, positions it as a leading technology for modern organic synthesis.[8][15]
For researchers and drug development professionals, the choice of synthetic route is no longer merely a question of accessing a target molecule. It is an evaluation of efficiency, scalability, and environmental impact. The adoption of catalytic and microwave-assisted strategies is not just a trend but a necessary evolution, enabling the rapid and responsible development of the next generation of 4(1H)-quinolinone-based therapeutics.
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Niementowski quinoline synthesis - Wikipedia. [Link]
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An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. (2017). Cogent Chemistry, 3(1). [Link]
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Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation/C–C Bond Formation/Cyclization Cascade Reaction. (2018). Organic Letters, 20(15), 4569-4572. [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules, 29(11), 2539. [Link]
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Synthesis of 4-quinolones - Organic Chemistry Portal. [Link]
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Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
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Niementowski Quinoline Synthesis. (2013). In Name Reactions in Heterocyclic Chemistry II (pp. 280-282). John Wiley & Sons, Inc. [Link]
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Conrad-Limpach Synthesis - SynArchive. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules, 28(2), 735. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules, 28(2), 735. [Link]
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). Synthetic Communications, 39(9), 1563-1569. [Link]
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Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. (2012). Journal of the Brazilian Chemical Society, 23(1), 18-23. [Link]
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Recent Advances in the Catalytic Synthesis of 4-Quinolones. (2020). Asian Journal of Organic Chemistry, 9(8), 1156-1175. [Link]
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Microwave assisted synthesis of 4‐quinolones. ResearchGate. [Link]
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Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties. (2023). Organic & Biomolecular Chemistry, 21(23), 4875-4883. [Link]
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BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (2018). Beilstein Journal of Organic Chemistry, 14, 2588-2595. [Link]
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Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2013). Molecules, 18(6), 6938-6961. [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 6-chloro-2,3-dihydroquinolin-4(1H)-one
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds in research to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. The compound 6-chloro-2,3-dihydroquinolin-4(1H)-one, a halogenated heterocyclic ketone, demands a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step framework for its proper management, grounded in scientific principles and established safety standards.
Hazard Assessment and Foundational Safety
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 6-chloro-2,3-dihydroquinolin-4(1H)-one may be sparse, data from structurally similar quinolines and chlorinated aromatic amines provide a strong basis for risk assessment. The primary hazards are associated with direct contact and inhalation.[1][2][3]
Based on analogous compounds, 6-chloro-2,3-dihydroquinolin-4(1H)-one should be treated as a substance that:
Therefore, adherence to a strict Personal Protective Equipment (PPE) protocol is non-negotiable.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness. | Provides a chemical-resistant barrier to prevent skin contact and potential absorption.[4] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or accidental projection of solid particles into the eyes.[4][5] |
| Lab Coat | Standard, properly fitting laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Use in a certified chemical fume hood. | Prevents inhalation of airborne particles or potential vapors, which can cause respiratory tract irritation.[1][6] |
The Core Directive: Waste Segregation
The single most critical step in the proper disposal of 6-chloro-2,3-dihydroquinolin-4(1H)-one is meticulous waste segregation. As a halogenated organic compound, it falls under specific regulatory frameworks, such as those outlined by the Environmental Protection Agency (EPA).[7][8] Mixing halogenated waste with non-halogenated waste streams leads to cross-contamination, significantly increases disposal costs, and violates regulatory compliance.[4]
The logical flow for waste segregation should be systematic and unambiguous.
Caption: Waste Segregation Workflow for 6-chloro-2,3-dihydroquinolin-4(1H)-one.
Step-by-Step Disposal Protocol
Adherence to a systematic procedure ensures safety and compliance from the point of generation to final disposal.
Step 1: Waste Identification and Classification All materials containing 6-chloro-2,3-dihydroquinolin-4(1H)-one must be classified as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated items such as gloves, weigh boats, and pipette tips.
-
Solvent rinses from contaminated glassware.[9]
This waste stream is specifically categorized as halogenated organic waste .
Step 2: Containerization Proper containerization is essential to prevent leaks, spills, and exposure.[10][11]
-
Compatibility: Use containers made of materials compatible with the waste. The original chemical container is often the best choice for unused product.[9] For solutions, borosilicate glass or high-density polyethylene (HDPE) are typically appropriate.
-
Condition: Containers must be in good condition, free of cracks or defects, and have a securely sealing lid.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("6-chloro-2,3-dihydroquinolin-4(1H)-one"), and an accurate description of the contents (e.g., "Solid" or "in Methanol").
-
Status: Keep waste containers closed at all times except when adding waste.[11]
Step 3: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Equipped with secondary containment (such as a spill tray) to capture any potential leaks.[10]
Step 4: Final Disposal Under no circumstances should this chemical or its containers be disposed of in the general trash or poured down the drain. [4][11] The high-volume industrial production of heterocyclic compounds can create serious environmental issues if not managed correctly.[12]
The final disposal must be handled by trained professionals. Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. They will ensure the waste is transported to a licensed facility for appropriate treatment, which for halogenated organic compounds is typically high-temperature incineration.[13]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don PPE: Wear the full PPE detailed in Table 1.
-
Contain and Absorb: For a solid spill, carefully sweep or use a HEPA-filtered vacuum to collect the material.[14] Avoid generating dust.[2] Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as halogenated hazardous waste.[9]
First Aid for Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Waste Minimization: A Proactive Approach
In line with the principles of green chemistry, minimizing waste generation is the most effective disposal strategy.[11][12]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[11]
-
Inventory Management: Maintain a detailed chemical inventory to avoid over-ordering and to ensure older stock is used first.[6]
-
Scale Optimization: Where possible, optimize experimental procedures to use smaller quantities of hazardous materials.
By integrating these robust disposal procedures and proactive minimization strategies, researchers can handle 6-chloro-2,3-dihydroquinolin-4(1H)-one responsibly, ensuring the safety of laboratory personnel and the protection of our environment.
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Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Best Practices for Laboratory Waste Management. ACTenviro. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 6-chloro-2,3-dihydroquinolin-4(1H)-one
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 6-chloro-2,3-dihydroquinolin-4(1H)-one. As a chlorinated quinolinone derivative, this compound warrants meticulous handling protocols grounded in a thorough understanding of its potential hazards and the principles of chemical safety. This guide moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a self-validating system of safety and scientific integrity.
Hazard Assessment: Understanding the Compound
While a specific, comprehensive toxicological profile for 6-chloro-2,3-dihydroquinolin-4(1H)-one is not widely documented, its structural class—halogenated quinolinones—provides a strong basis for hazard assessment. Structurally similar compounds exhibit a range of health hazards that must be presumed for this molecule until proven otherwise.
Anticipated Hazards Based on Structural Analogs:
-
Skin Irritation: Many quinoline derivatives are known to cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of the powdered form may cause irritation to the respiratory tract.[2]
-
Acute Toxicity: Harmful if swallowed or absorbed through the skin.[1][3]
Given these potential hazards, all handling procedures must be designed to minimize direct contact and prevent aerosolization.
Personal Protective Equipment (PPE): Your Final Barrier of Defense
While engineering controls like fume hoods are the primary method of exposure prevention, PPE is the critical final barrier. The selection of PPE should not be a static choice but rather a dynamic decision based on the specific task and the physical form of the chemical.[4][5]
| PPE Category | Specification | Standard | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles. A face shield should be worn over goggles when there is a significant splash hazard.[6][7] | EN 166 (EU) or ANSI Z87.1 (US) approved. | Protects against accidental splashes and airborne particles, preventing serious eye damage.[8] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended, especially during weighing and transfer operations. | Tested according to EN 374 or ASTM F739. | Provides a barrier against dermal absorption, which is a potential route of exposure.[6][8] Gloves must be inspected for tears or holes before each use.[8] |
| Body Protection | A flame-resistant lab coat with full-length sleeves, worn fully buttoned. Full-length pants and closed-toe shoes are mandatory.[6][7] | N/A | Prevents incidental skin contact with contaminated surfaces or from small spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 or P100). | NIOSH (US) or EN 14387 (EU) approved. | Required when handling the solid outside of a certified chemical fume hood or if dust generation is unavoidable.[2][7] Surgical masks provide no protection.[9] |
Operational Plan: Integrating Safety into Your Workflow
Engineering Controls: The First Line of Defense
All manipulations of 6-chloro-2,3-dihydroquinolin-4(1H)-one, especially handling of the solid powder, must be conducted within a properly functioning chemical fume hood.[7][10] The fume hood contains vapors and aerosols, preventing their inhalation by the operator.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the work area is decontaminated. Assemble all necessary equipment, including a designated waste container.
-
Donning PPE: Put on all required PPE as detailed in the table above. Check gloves for any defects.
-
Weighing and Transfer:
-
Conduct all weighing operations on a draft shield or within the fume hood to prevent air currents from dispersing the powder.
-
Use spatulas and weighing paper appropriate for the amount being handled to minimize the risk of spills.
-
When transferring the compound, do so slowly and carefully to avoid creating dust.
-
-
In Solution: Once the compound is in solution, the risk of inhalation is significantly reduced. However, the risk of skin and eye exposure from splashes remains. Continue to handle within the fume hood and wear all appropriate PPE.
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment used.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after removing PPE.[8]
-
Storage Requirements
-
Store 6-chloro-2,3-dihydroquinolin-4(1H)-one in a tightly closed, clearly labeled container.[11][12]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13]
-
Ensure the storage location is secure and accessible only to authorized personnel.[14]
Disposal Plan: Responsible Chemical Waste Management
As a halogenated organic compound, 6-chloro-2,3-dihydroquinolin-4(1H)-one requires specific disposal procedures to comply with environmental regulations and ensure safety.[10][15]
Waste Segregation and Disposal Protocol
-
Designated Waste Container: All waste containing this compound (including contaminated consumables like gloves, weighing paper, and pipette tips) must be placed in a designated "Halogenated Organic Waste" container.[10][13]
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain.[10]
-
Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents, including "6-chloro-2,3-dihydroquinolin-4(1H)-one". Do not use abbreviations.[11][13][16]
-
Collection: When the container is approximately three-quarters full, arrange for its collection by your institution's environmental health and safety (EHS) department.[11]
Emergency Procedures: Preparedness and Response
Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert colleagues.
-
Assess: From a safe distance, assess the extent of the spill.
-
Cleanup (Minor Spills): For small spills within a fume hood, trained personnel should:
-
Cleanup (Major Spills): For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency response team immediately.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8][18] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8][12] |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][8][18] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][14][18] |
Visual Workflows
PPE Selection Workflow
Caption: PPE selection decision tree based on the handling task.
Chemical Waste Disposal Workflow
Caption: Decision workflow for proper chemical waste segregation.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois at Urbana-Champaign. [URL: available through search results]
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [URL: available through search results]
- Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [URL: available through search results]
- Bucknell University. (2016). Hazardous Waste Segregation. [URL: available through search results]
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents. [URL: available through search results]
- BenchChem. (2025). Personal protective equipment for handling Quinoline, (1-methylethyl)-. [URL: available through search results]
- Sigma-Aldrich. (2025). Safety Data Sheet for Chlorohydroquinone. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/224081]
- BenchChem. (2025). Personal protective equipment for handling 3-Aminoisoquinolin-7-ol. [URL: available through search results]
- PubChem. 6-Chloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11789594]
-
Apollo Scientific. (2023). Safety Data Sheet for 6-Chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][10][13]thiazine-3-carboxamide 1,1-dioxide. [URL: available through search results]
- ChemicalBook. (2025). 6-CHLORO-4-HYDROXYQUINOLINE - Safety Data Sheet. [URL: https://www.chemicalbook.com/sds/23432-43-1_cb9210080.htm]
- Santa Cruz Biotechnology. Safety Data Sheet for 2-Chloroquinoline. [URL: available through search results]
- Sigma-Aldrich. (2024). Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/37018]
- Cayman Chemical. (2023). Safety Data Sheet for 5-fluoro PB-22 6-hydroxyisoquinoline isomer. [URL: https://www.caymanchem.com/msdss/14551m.pdf]
- Connor, T. H. Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [URL: available through search results]
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [URL: https://www.hazmatschool.com/blog/5-types-of-ppe-for-hazardous-chemicals/]
- Fisher Scientific. (2025). Safety Data Sheet for 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. [URL: https://www.fishersci.com/sds]
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [URL: available through search results]
- CymitQuimica. (2023). Safety Data Sheet for 2,3-Dihydroxy-6-chloroquinoxaline. [URL: available through search results]
- Western Carolina University. Standard Operating Procedure for the use of 1,2-Dichloroethane. [URL: available through search results]
Sources
- 1. 6-Chloro-1,2,3,4-tetrahydroisoquinoline | C9H10ClN | CID 11789594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. sams-solutions.com [sams-solutions.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
